molecular formula C46H54K2N4O13S4 B15556736 Sulfo-cyanine5.5 amine potassium

Sulfo-cyanine5.5 amine potassium

カタログ番号: B15556736
分子量: 1077.4 g/mol
InChIキー: UHRNSQDVKXPMOX-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
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説明

Sulfo-cyanine5.5 amine potassium is a useful research compound. Its molecular formula is C46H54K2N4O13S4 and its molecular weight is 1077.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C46H54K2N4O13S4

分子量

1077.4 g/mol

IUPAC名

dipotassium;(2Z)-3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-8-sulfo-6-sulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C46H56N4O13S4.2K/c1-45(2)40(49(5)36-21-19-32-34(43(36)45)26-30(64(52,53)54)28-38(32)66(58,59)60)16-10-8-11-17-41-46(3,4)44-35-27-31(65(55,56)57)29-39(67(61,62)63)33(35)20-22-37(44)50(41)25-15-9-12-18-42(51)48-24-14-7-6-13-23-47;;/h8,10-11,16-17,19-22,26-29H,6-7,9,12-15,18,23-25,47H2,1-5H3,(H4-,48,51,52,53,54,55,56,57,58,59,60,61,62,63);;/q;2*+1/p-2

InChIキー

UHRNSQDVKXPMOX-UHFFFAOYSA-L

製品の起源

United States

Foundational & Exploratory

Technical Guide: Sulfo-Cyanine5.5 Amine Potassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

Sulfo-Cyanine5.5 amine is a water-soluble, far-red fluorescent dye widely utilized in biological and biomedical research.[1] Its structure incorporates four sulfonate groups, which confer high hydrophilicity and excellent solubility in aqueous solutions.[2][3] This property is highly advantageous for labeling proteins, nucleic acids, and other biomolecules in physiological buffers without the need for organic co-solvents.[1]

The molecule contains a primary aliphatic amine group separated from the fluorophore core by a long linker arm.[2][3] This design facilitates the covalent conjugation to various electrophilic functional groups, such as activated esters (e.g., NHS esters) and epoxides, with minimal steric hindrance.[2][4] The dye is known for its high molar extinction coefficient and photostability, making it a bright and reliable fluorescent label for applications including in vivo imaging, fluorescence microscopy, and flow cytometry.[1][2]

Table 1: Physicochemical and Spectral Properties of Sulfo-Cyanine5.5 Amine Potassium Salt

PropertyValueReference
Molecular Formula C₄₆H₅₄K₂N₄O₁₃S₄[2][3]
Molecular Weight 1077.41 g/mol [2][3]
Appearance Dark blue solid[2][3]
Excitation Maximum (λ_abs_) 673 - 675 nm[1][2][3]
Emission Maximum (λ_em_) 691 - 694 nm[1][2][3]
Molar Extinction Coefficient (ε) ~211,000 - 235,000 L·mol⁻¹·cm⁻¹[2][3]
Fluorescence Quantum Yield (Φ) ~0.21[2]
Solubility Good solubility in water, DMF, and DMSO[2][3]
Purity ≥95% (HPLC-MS, ¹H NMR)[3]
Storage Conditions Store at -20°C in the dark, desiccated.[2][3]

Experimental Protocols

The primary amine group on Sulfo-Cyanine5.5 is not directly reactive with carboxyl groups on biomolecules. A coupling agent, such as a carbodiimide, is required to activate the carboxyl group to facilitate the formation of a stable amide bond. The most common method involves a two-step reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[5][6]

2.1 Protocol: Covalent Labeling of a Protein via EDC/Sulfo-NHS Chemistry

This protocol describes the general procedure for conjugating Sulfo-Cyanine5.5 amine to a protein (e.g., an antibody) that contains accessible carboxyl groups (aspartic acid, glutamic acid, or C-terminus).

Objective: To covalently attach Sulfo-Cyanine5.5 amine to a target protein.

Materials:

  • Target protein (e.g., IgG) in a suitable amine-free buffer (e.g., MES, PBS).

  • This compound salt.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.4.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5.

  • Purification column (e.g., Sephadex G-25 desalting column).

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the target protein into the Activation Buffer. Ensure the protein concentration is typically 1-10 mg/mL.

    • Remove any buffers containing primary amines (e.g., Tris) or carboxyl groups, as they will compete with the reaction.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer or water.[6]

    • Add a molar excess of EDC and Sulfo-NHS to the protein solution. A typical starting molar ratio is 10:1:1 (EDC:Sulfo-NHS:Protein).

    • Incubate the mixture for 15-30 minutes at room temperature. This reaction forms a semi-stable Sulfo-NHS ester on the protein's carboxyl groups.[5][6]

  • Conjugation with Sulfo-Cyanine5.5 Amine:

    • Prepare a stock solution of Sulfo-Cyanine5.5 amine in the Coupling Buffer (or DMSO).

    • Add the Sulfo-Cyanine5.5 amine solution to the activated protein mixture. A molar excess of dye (e.g., 5-20 fold over the protein) is recommended to ensure efficient labeling.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to deactivate any unreacted Sulfo-NHS esters.

  • Purification of the Conjugate:

    • Remove the excess, unconjugated dye and reaction byproducts by passing the solution through a desalting column (e.g., Sephadex G-25).

    • Elute the protein-dye conjugate using PBS, pH 7.4. The labeled protein will typically elute in the void volume as the first colored fraction.

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~673 nm (for Sulfo-Cyanine5.5). The DOL is the average number of dye molecules per protein molecule.

Visualizations: Workflows and Mechanisms

3.1 Experimental Workflow: Protein Conjugation

The following diagram illustrates the key steps involved in the covalent labeling of a protein with Sulfo-Cyanine5.5 amine using EDC/Sulfo-NHS chemistry.

G cluster_prep Preparation cluster_reaction Reaction Steps cluster_purify Purification & Analysis reagent reagent process process output output Prot Target Protein in MES Buffer Activate 1. Activate Protein (Add EDC/Sulfo-NHS) Prot->Activate EDC EDC Stock EDC->Activate SNHS Sulfo-NHS Stock SNHS->Activate Dye Sulfo-Cy5.5 Amine Stock Conjugate 2. Add Amine Dye (Incubate 2h) Dye->Conjugate Activate->Conjugate Quench 3. Quench Reaction (Add Tris) Conjugate->Quench Purify 4. Gel Filtration (e.g., G-25) Quench->Purify Purify->output Purified Conjugate Analyze 5. Characterize (Absorbance, DOL) Purify->Analyze G mol1 Protein-COOH (Carboxyl Group) intermediate1 O-Acylisourea Intermediate (Unstable) mol1->intermediate1 + edc EDC intermediate2 Sulfo-NHS Ester (Amine-Reactive) intermediate1->intermediate2 + snhs Sulfo-NHS final Protein-CO-NH-Sulfo-Cy5.5 (Stable Amide Bond) intermediate2->final + dye Sulfo-Cy5.5-NH₂ (Amine Dye)

References

Sulfo-cyanine5.5 Amine: A Comprehensive Technical Guide to its Photophysical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical characteristics of Sulfo-cyanine5.5 amine, a far-red fluorescent dye with significant applications in biological imaging and drug development. This document summarizes its key spectral properties, details the experimental protocols for their determination, and illustrates common experimental workflows.

Core Photophysical Properties

Sulfo-cyanine5.5 amine is a water-soluble cyanine (B1664457) dye renowned for its high molar extinction coefficient and fluorescence in the far-red to near-infrared (NIR) region of the electromagnetic spectrum.[1][2] This region is particularly advantageous for biological imaging due to reduced autofluorescence from endogenous molecules, lower light scattering, and deeper tissue penetration.[3] The dye's four sulfonate groups confer excellent water solubility, making it highly suitable for use in aqueous biological environments.[1][2]

The primary amine group on Sulfo-cyanine5.5 amine allows for its covalent conjugation to a variety of biomolecules, such as antibodies, proteins, and nucleic acids, through reactions with electrophiles like activated esters (e.g., NHS esters).[1][4] This enables the fluorescent labeling of specific targets for visualization and tracking.

Quantitative Data Summary

The photophysical properties of Sulfo-cyanine5.5 amine have been reported by various commercial suppliers. While there is a general consensus on the spectral range, slight variations in the exact values for extinction coefficient and quantum yield exist. This can be attributed to differences in measurement conditions, solvent, and the specific salt form of the dye. The following table consolidates the available data to provide a reliable reference range.

Photophysical ParameterReported Value RangePrimary References
Excitation Maximum (λabs) 673 - 675 nm[2][5][6]
Emission Maximum (λem) 691 - 694 nm[2][5][6]
Molar Extinction Coefficient (ε) 211,000 - 235,000 L·mol-1·cm-1[2][6]
Fluorescence Quantum Yield (Φ) ~0.21[2]
Recommended Storage -20°C in the dark, desiccated[1][2]

Experimental Protocols

Accurate determination of the photophysical characteristics of fluorescent dyes is crucial for their effective application. Below are detailed methodologies for key experiments.

Measurement of Absorption Spectrum and Molar Extinction Coefficient

The absorption spectrum is measured to determine the wavelength of maximum absorbance (λabs) and the molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a particular wavelength.

Materials:

  • Sulfo-cyanine5.5 amine

  • High-purity solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, or absolute ethanol)[7][8]

  • UV-Vis spectrophotometer

  • Quartz cuvettes (typically 1 cm path length)[7]

  • Calibrated analytical balance and volumetric flasks

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of Sulfo-cyanine5.5 amine and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a precise concentration. Due to the high extinction coefficient of cyanine dyes, a stock solution in the micromolar range is typically sufficient.[7]

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the wavelength range to scan across the expected absorption region (e.g., 500-800 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to record a baseline or "blank" spectrum. This will be subtracted from the sample measurements to correct for solvent absorbance and any cuvette-to-cuvette variations.[9]

  • Sample Measurement: Record the absorption spectra for each of the prepared dilutions. Ensure the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λabs).

    • According to the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration.

    • The molar extinction coefficient (ε) is determined from the slope of the resulting linear plot (slope = ε × path length).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.[10]

Materials:

  • Sulfo-cyanine5.5 amine solution of known absorbance

  • A fluorescent standard with a known quantum yield in the same spectral region (e.g., Nile Blue in methanol, Φ = 0.27)[8]

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Standard and Sample Preparation: Prepare a series of dilute solutions of both the Sulfo-cyanine5.5 amine and the reference standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.[10]

  • Absorbance Measurement: Measure the absorbance of all prepared solutions at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., slit widths) are used for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • The quantum yield of the sample (ΦX) can be calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) Where:

      • ΦST is the quantum yield of the standard.

      • GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

      • ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used).

Experimental Workflows and Signaling Pathways

Sulfo-cyanine5.5 amine is a versatile tool for fluorescently labeling biomolecules. A primary application is the conjugation to antibodies for use in immunoassays and cellular imaging.

Antibody Conjugation Workflow

The following diagram illustrates a typical workflow for conjugating Sulfo-cyanine5.5 amine (or its more reactive NHS ester derivative) to an antibody.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Antibody Antibody Solution (in amine-free buffer, pH 8.5-9.0) Mix Mix Antibody and Dye (optimal molar ratio) Antibody->Mix Dye Sulfo-cyanine5.5 NHS Ester (dissolved in DMSO) Dye->Mix Incubate Incubate (Room temp, 1 hr, protected from light) Mix->Incubate Purify Purification (e.g., size exclusion chromatography) Incubate->Purify Labeled_Ab Labeled Antibody Conjugate Purify->Labeled_Ab

Caption: Workflow for antibody conjugation with Sulfo-cyanine5.5.

Cellular Imaging Workflow

Once conjugated, the fluorescently labeled antibody can be used to visualize specific cellular targets.

Cellular_Imaging_Workflow Start Labeled Antibody (Sulfo-cy5.5 conjugate) Incubate Incubate Cells with Labeled Antibody Start->Incubate Cells Prepare Cells/Tissue (fixation & permeabilization if needed) Cells->Incubate Wash Wash to Remove Unbound Antibody Incubate->Wash Mount Mount Sample for Microscopy Wash->Mount Image Fluorescence Microscopy (excite at ~675 nm, detect at ~695 nm) Mount->Image

Caption: Workflow for cellular imaging with a Sulfo-cyanine5.5 labeled antibody.

In Vivo Immune Cell Tracking

Sulfo-cyanine5.5 and its derivatives are also employed for in vivo imaging, for example, in tracking the migration and localization of immune cells in disease models.[11][12]

InVivo_Imaging_Workflow cluster_cell_labeling Cell Labeling cluster_animal_model Animal Model Immune_Cells Isolate Immune Cells Labeling Label Cells with Sulfo-cy5.5 Immune_Cells->Labeling Labeled_Cells Labeled Immune Cells Labeling->Labeled_Cells Inject Inject Labeled Cells into Animal Model Labeled_Cells->Inject Imaging In Vivo Fluorescence Imaging (NIR imaging system) Inject->Imaging Analysis Analyze Cell Trafficking and Localization Imaging->Analysis

Caption: Workflow for in vivo tracking of immune cells using Sulfo-cyanine5.5.

References

Unveiling the Photophysical Properties of Sulfo-cyanine5.5 Amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the excitation and emission spectra of Sulfo-cyanine5.5 amine, a far-red fluorescent dye with significant applications in biomedical research and drug development. This document details the dye's key photophysical parameters, outlines experimental protocols for its characterization and use, and presents visual workflows for its primary applications.

Core Photophysical Characteristics

Sulfo-cyanine5.5 amine is a water-soluble cyanine (B1664457) dye renowned for its high molar extinction coefficient and good fluorescence quantum yield in the far-red to near-infrared (NIR) region of the electromagnetic spectrum.[1] These properties make it an excellent candidate for applications requiring deep tissue penetration and low background autofluorescence, such as in vivo imaging.[2][3] The presence of four sulfonate groups imparts high hydrophilicity, ensuring its suitability for biological applications in aqueous environments.[1] The amine group provides a reactive handle for conjugation to various biomolecules.[1]

Quantitative Data Summary

The photophysical properties of Sulfo-cyanine5.5 amine can vary slightly depending on the measurement conditions, such as the solvent and pH. The following table summarizes the key quantitative data reported for this dye.

ParameterValueSource(s)
Excitation Maximum (λ_max,abs_) ~673 - 675 nm[1][4]
Emission Maximum (λ_max,em_) ~691 - 694 nm[1][4]
Molar Extinction Coefficient (ε) 211,000 - 250,000 M⁻¹cm⁻¹[1]
Fluorescence Quantum Yield (Φ) 0.18 - 0.21
Stokes Shift ~19 nm[4]

Note: The observed variations in the molar extinction coefficient and quantum yield may be attributable to differences in the solvents and reference standards used during measurement.

Experimental Protocols

Accurate characterization and effective utilization of Sulfo-cyanine5.5 amine rely on standardized experimental protocols. The following sections provide detailed methodologies for key experiments.

Measurement of Absorption and Emission Spectra

This protocol outlines the procedure for determining the excitation and emission maxima of Sulfo-cyanine5.5 amine.

Materials:

  • Sulfo-cyanine5.5 amine

  • Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Sulfo-cyanine5.5 amine in the chosen solvent (e.g., 1 mM in DMSO).

  • Working Solution Preparation: Dilute the stock solution with the solvent to a concentration that yields an absorbance maximum between 0.05 and 0.1 AU to avoid inner filter effects.

  • Absorbance Spectrum Measurement:

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Record the absorbance spectrum of the working solution over a wavelength range of approximately 500 nm to 800 nm.

    • Identify the wavelength of maximum absorbance (λ_max,abs_).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the fluorometer to the determined λ_max,abs_.

    • Record the fluorescence emission spectrum over a wavelength range from the excitation wavelength to approximately 850 nm.

    • Identify the wavelength of maximum emission (λ_max,em_).

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined using the Beer-Lambert law (A = εcl).

Procedure:

  • Prepare a series of dilutions of Sulfo-cyanine5.5 amine in the chosen solvent with known concentrations.

  • Measure the absorbance of each dilution at the λ_max,abs_ using a spectrophotometer.

  • Plot a graph of absorbance versus concentration.

  • The slope of the resulting linear fit will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹ (assuming a 1 cm path length).

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is typically measured relative to a well-characterized standard.

Materials:

  • Sulfo-cyanine5.5 amine solution

  • Quantum yield standard solution with a known quantum yield in the same solvent (e.g., Cresyl Violet).

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare solutions of both the Sulfo-cyanine5.5 amine and the standard with absorbance values below 0.1 at the excitation wavelength to minimize reabsorption effects.

  • Measure the absorbance of both the sample and the standard at the chosen excitation wavelength.

  • Measure the integrated fluorescence intensity (the area under the emission curve) of both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Calculate the quantum yield of the Sulfo-cyanine5.5 amine (Φ_sample_) using the following equation:

    Φ_sample_ = Φ_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (η_sample_² / η_std_²)

    Where:

    • Φ_std_ is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Protocol for Labeling Proteins with Sulfo-cyanine5.5 Amine

The primary amine group of Sulfo-cyanine5.5 amine can be conjugated to biomolecules containing reactive groups such as N-hydroxysuccinimide (NHS) esters. The following is a general protocol for labeling proteins.

Materials:

  • Sulfo-cyanine5.5 amine

  • Protein to be labeled (in an amine-free buffer, e.g., PBS at pH 7.4)

  • NHS ester crosslinker (e.g., EDC)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Dye Preparation: Dissolve the Sulfo-cyanine5.5 amine and NHS ester in DMSO to prepare stock solutions.

  • Conjugation Reaction:

    • Add the NHS ester to the protein solution and incubate for a short period to activate the carboxyl groups on the protein.

    • Add the Sulfo-cyanine5.5 amine solution to the activated protein solution. The molar ratio of dye to protein should be optimized for each specific application.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the λ_max,abs_ of the dye.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving Sulfo-cyanine5.5 amine.

Experimental_Workflow_for_In_Vivo_Imaging cluster_Preparation Preparation cluster_Administration Administration & Imaging cluster_Analysis Analysis Dye_Conjugation Sulfo-cyanine5.5 Amine Conjugation to Targeting Moiety Purification Purification of Conjugate Dye_Conjugation->Purification Formulation Formulation for Injection Purification->Formulation Injection Intravenous Injection into Animal Model Formulation->Injection Imaging In Vivo Fluorescence Imaging Injection->Imaging Biodistribution Biodistribution Analysis Imaging->Biodistribution Targeting_Efficacy Targeting Efficacy Evaluation Biodistribution->Targeting_Efficacy

Caption: Workflow for in vivo imaging using Sulfo-cyanine5.5 amine conjugates.

Experimental_Workflow_for_Fluorescence_Microscopy cluster_Sample_Prep Sample Preparation cluster_Staining Staining cluster_Imaging_Analysis Imaging & Analysis Cell_Culture Cell Culture/ Tissue Sectioning Fixation Fixation & Permeabilization Cell_Culture->Fixation Blocking Blocking Fixation->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Sulfo-cyanine5.5 Amine Labeled Secondary Antibody Incubation Primary_Ab->Secondary_Ab Mounting Mounting Secondary_Ab->Mounting Imaging Fluorescence Microscopy Mounting->Imaging Image_Analysis Image Analysis Imaging->Image_Analysis Experimental_Workflow_for_Flow_Cytometry cluster_Cell_Prep Cell Preparation cluster_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis Single_Cell Single-Cell Suspension Staining Staining with Sulfo-cyanine5.5 Amine Labeled Antibody Single_Cell->Staining Washing Washing Staining->Washing Flow_Cytometer Analysis on Flow Cytometer Washing->Flow_Cytometer Gating Gating Flow_Cytometer->Gating Population_Analysis Population Analysis Gating->Population_Analysis

References

Technical Guide: Photophysical Properties of Sulfo-cyanine5.5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of Sulfo-cyanine5.5 amine, a far-red/near-infrared (NIR) fluorescent dye. Its high hydrophilicity, a result of four sulfonate groups, makes it particularly suitable for labeling biomolecules in aqueous environments for applications such as in vivo imaging, flow cytometry, and fluorescence microscopy.[1][2][3][4] This document details its quantum yield and molar extinction coefficient, outlines the experimental protocols for their determination, and illustrates a common workflow for its use in bioconjugation.

Core Photophysical Data

The brightness of a fluorophore is a direct function of its ability to absorb light (molar extinction coefficient) and its efficiency in converting that absorbed light into emitted fluorescence (quantum yield).[5][6] The key quantitative spectral properties for Sulfo-cyanine5.5 amine are summarized below.

PropertyValueUnits
Molar Extinction Coefficient (ε)211,000L⋅mol⁻¹⋅cm⁻¹
Fluorescence Quantum Yield (Φ)0.21-
Absorption Maximum (λ_abs)~673nm
Emission Maximum (λ_em)~691nm

Table 1: Key photophysical parameters for Sulfo-cyanine5.5. Data sourced from Lumiprobe.[1]

Experimental Protocols

Accurate determination of the molar extinction coefficient and quantum yield is critical for quantitative fluorescence applications. The following sections describe the standard methodologies used to measure these properties.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined by applying the Beer-Lambert law.[7]

Principle: The Beer-Lambert law states that absorbance (A) is directly proportional to the concentration (c) of the absorbing species and the path length (l) of the light through the sample. The constant of proportionality is the molar extinction coefficient (ε).

Formula: A = εcl

Methodology:

  • Solvent Selection: Dissolve a precisely weighed amount of Sulfo-cyanine5.5 amine in a high-purity, spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS) or water). The dye is highly water-soluble.[2][3]

  • Stock Solution Preparation: Create a concentrated stock solution. From this, prepare a series of dilutions with known concentrations.

  • Spectrophotometry: Using a calibrated spectrophotometer, measure the absorbance of each dilution at the absorption maximum (~673 nm). Use a cuvette with a standard path length (typically 1 cm).

  • Data Analysis: Plot the measured absorbance (A) on the y-axis against the concentration (c) on the x-axis. The resulting graph should be a straight line passing through the origin.

  • Calculation: The slope of this line is equal to the product of the molar extinction coefficient and the path length (εl). Since the path length is known (e.g., 1 cm), the extinction coefficient can be calculated directly.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[5][6] The relative method, which involves comparison against a standard of known quantum yield, is most commonly used.[6]

Principle: The fluorescence intensity of a dilute solution is proportional to the amount of light absorbed and the quantum yield. By comparing the integrated fluorescence intensity of the sample to a reference standard with a known quantum yield measured under identical conditions, the quantum yield of the sample can be calculated.

Formula: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s / n_r)²

Where:

  • Φ is the quantum yield

  • I is the integrated fluorescence intensity (area under the emission curve)

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

  • Subscripts s and r refer to the sample (Sulfo-cyanine5.5) and the reference, respectively.

Methodology:

  • Reference Standard Selection: Choose a suitable reference standard that absorbs and emits in a similar spectral region to Sulfo-cyanine5.5. A common standard for this region is Indocyanine Green (ICG) or other well-characterized cyanine (B1664457) dyes.[8]

  • Solution Preparation: Prepare dilute solutions of both the Sulfo-cyanine5.5 amine and the reference standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance of both the sample and reference solutions at the excitation wavelength.

  • Fluorescence Measurement: Using a fluorometer, record the fluorescence emission spectra of both the sample and the reference standard using the same excitation wavelength, slit widths, and other instrument settings.

  • Data Analysis:

    • Integrate the area under the emission curve for both the sample (I_s) and the reference (I_r).

    • Obtain the refractive indices for the solvent used (n_s and n_r, which will be identical if the same solvent is used).

    • Calculate the quantum yield of the Sulfo-cyanine5.5 amine (Φ_s) using the formula above.

Visualization of Experimental Workflows

Diagrams created with Graphviz illustrate key logical and experimental processes.

Workflow for Molar Extinction Coefficient Determination

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis weigh Weigh Dye dissolve Dissolve in Solvent weigh->dissolve series Create Dilution Series dissolve->series spec Measure Absorbance (at λ_abs) series->spec plot Plot Absorbance vs. Concentration spec->plot calc Calculate Slope plot->calc result ε = Slope / Path Length calc->result G cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_purify Purification protein Protein with NHS-ester in pH 8.0-9.0 Buffer mix Mix & Incubate (e.g., 1-2 hours, RT) protein->mix dye Sulfo-Cy5.5 Amine in DMSO or Water dye->mix gfc Gel Filtration Column (e.g., Sephadex G-25) mix->gfc collect Collect Labeled Protein Fraction gfc->collect result Purified Dye-Protein Conjugate collect->result

References

Sulfo-Cyanine5.5 Amine Potassium Salt: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Sulfo-Cyanine5.5 (Sulfo-Cy5.5) amine potassium salt, a far-red/near-infrared (NIR) fluorescent dye. This document focuses on its solubility and stability, offering critical data for its effective use in bioconjugation, in vivo imaging, flow cytometry, and fluorescence microscopy.

Core Properties of Sulfo-Cyanine5.5 Amine

Sulfo-Cy5.5 amine is a highly hydrophilic, water-soluble cyanine (B1664457) dye.[1][2][3] Its structure incorporates four sulfonate groups, which significantly enhance its solubility in aqueous environments, making it an ideal candidate for labeling sensitive biological molecules such as proteins and nucleic acids without the need for significant amounts of organic co-solvents.[1][2][3][4] The primary amine group, separated from the fluorophore by a linker, allows for covalent conjugation to various electrophilic groups.[1][2]

Physicochemical and Spectral Properties
PropertyValue
Molecular Formula C₄₆H₅₄K₂N₄O₁₃S₄[3]
Molecular Weight 1077.41 g/mol [3]
Appearance Dark blue solid[3]
Excitation Maximum (λex) ~673 nm[3]
Emission Maximum (λem) ~691 nm[3]
Molar Extinction Coefficient (ε) ~235,000 M⁻¹cm⁻¹[3]

Solubility

SolventSolubilityNotes
Water Good to Very Good[2][3]The high hydrophilicity is a key feature of this dye. A related compound, sulfo-Cyanine5.5 carboxylic acid, is soluble up to 0.39 M (400 g/L).[5]
Phosphate-Buffered Saline (PBS) GoodAssumed to be similar to water, making it suitable for most biological applications.
Dimethylformamide (DMF) Good[3]
Dimethyl Sulfoxide (DMSO) Good[3]A stock solution of a related Cy5.5 dye was prepared in DMSO at 200 mg/mL with the aid of ultrasonication and warming to 60°C.[6] For bioconjugation, anhydrous DMSO is recommended for preparing stock solutions.[6]

Stability

Proper storage and handling are crucial to maintain the fluorescence and reactivity of Sulfo-Cy5.5 amine.

ConditionStability RecommendationNotes
Long-Term Storage -20°C in the dark, desiccated.[2]Stable for up to 24 months under these conditions.[2]
Short-Term Storage / Transport Room temperature.Can be transported at ambient temperature for up to 3 weeks.[2]
In Solution Avoid repeated freeze-thaw cycles.For stock solutions (e.g., in DMSO), it is recommended to aliquot into single-use volumes and store at -20°C for up to two weeks.[7]
Light Exposure Avoid prolonged exposure to light.[2]Cyanine dyes are susceptible to photobleaching, which can reduce fluorescence intensity.
pH Stable in a physiological pH range.For labeling reactions with NHS esters, a pH of 8.3-8.5 is often recommended.[8] Cyanine dye fluorescence is generally stable across a broad pH range.

Experimental Protocols

General Protocol for Protein Labeling (Bioconjugation)

This protocol is a general guideline for the conjugation of Sulfo-Cy5.5 amine to a protein containing an appropriate electrophilic group (e.g., an activated ester). Optimization of the dye-to-protein molar ratio is recommended for each specific application.

Materials:

  • Sulfo-Cyanine5.5 amine potassium salt

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium (B1175870) ions, which can compete for the reactive dye.

  • Prepare Dye Stock Solution: Immediately before use, dissolve Sulfo-Cy5.5 amine in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • While gently vortexing the protein solution, add the calculated amount of the dye stock solution. A starting molar ratio of 10:1 (dye:protein) is often recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with gentle stirring or rocking.

  • Purification:

    • Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the fractions containing the labeled protein, which will be visibly colored and will elute first.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~673 nm (for Sulfo-Cy5.5).

Protocol for Determining Aqueous Solubility

Materials:

  • This compound salt

  • Deionized water or buffer of choice (e.g., PBS)

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of Sulfo-Cy5.5 amine to a known volume of the aqueous solvent (e.g., 1 mL).

  • Vortex the mixture vigorously for 2-5 minutes.

  • Equilibrate the suspension at a controlled temperature (e.g., 25°C) for several hours to ensure saturation.

  • Centrifuge the suspension at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant.

  • Dilute the supernatant with the same solvent to a concentration within the linear range of the spectrophotometer.

  • Measure the absorbance at the λmax of the dye (~673 nm).

  • Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (~235,000 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm). The solubility can then be expressed in molarity (M) or mg/mL.

Visualizations

The following diagrams illustrate common workflows involving Sulfo-Cyanine5.5 amine.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Dye_Stock Prepare Sulfo-Cy5.5 Stock Solution (DMSO) Mixing Combine Dye and Protein (e.g., 10:1 molar ratio) Dye_Stock->Mixing Protein_Sol Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Protein_Sol->Mixing Incubation Incubate 1-2h at RT in the Dark Mixing->Incubation Purify Purify via Size-Exclusion Chromatography Incubation->Purify Analyze Characterize Conjugate (Determine DOL) Purify->Analyze

Caption: Workflow for Sulfo-Cy5.5 amine bioconjugation.

InVivo_Imaging_Workflow Probe_Admin Administer Sulfo-Cy5.5 Labeled Probe to Subject (e.g., tail vein injection) Distribution Allow Time for Probe Distribution and Target Accumulation Probe_Admin->Distribution Pharmacokinetics Anesthesia Anesthetize Subject and Place in Imaging System Distribution->Anesthesia Imaging Acquire NIR Fluorescence Images (Ex: ~675 nm, Em: ~700 nm) Anesthesia->Imaging Analysis Analyze Signal Intensity and Biodistribution Imaging->Analysis Ex_Vivo Optional: Ex Vivo Organ Imaging and/or Histology Analysis->Ex_Vivo

Caption: General workflow for in vivo NIR fluorescence imaging.

References

An In-depth Technical Guide to Sulfo-cyanine5.5 Amine Potassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of Sulfo-cyanine5.5 amine potassium salt, a fluorescent dye widely utilized in biological and biomedical research. Detailed experimental protocols for its use in bioconjugation are also presented to assist researchers in its practical application.

Core Molecular Structure and Properties

This compound salt is a water-soluble, far-red fluorescent dye belonging to the cyanine (B1664457) family. Its structure is characterized by a polymethine chain linking two indolenine rings. The presence of four sulfonate groups imparts high hydrophilicity, making it particularly suitable for labeling biological molecules in aqueous environments.[1][2] A key feature of this molecule is its terminal primary amine group, which is separated from the fluorophore by a linker arm, facilitating its conjugation to various molecules.[1]

The chemical and physical properties of this compound salt are summarized in the table below.

PropertyValueReference
Appearance Dark blue solid[3]
Molecular Formula C46H54K2N4O13S4[3]
Molecular Weight 1077.41 g/mol [3]
CAS Number 2183440-46-0[3]
Solubility Good in water, DMF, and DMSO[3]
Storage Conditions -20°C in the dark, desiccated[3]
Purity (HPLC-MS) ≥ 95%[3]

Spectral Characteristics

Sulfo-cyanine5.5 is a bright fluorescent label in the far-red region of the spectrum, which is advantageous for minimizing background fluorescence from biological samples.[1]

Spectral PropertyWavelength (nm)Reference
Excitation Maximum (Absorbance) ~675 nm[4]
Emission Maximum ~694 nm[4]

Bioconjugation and Applications

The primary amine group on Sulfo-cyanine5.5 amine allows for its covalent attachment to other molecules. This process, known as bioconjugation, is fundamental to its use as a fluorescent label. The amine group can be coupled with various electrophilic groups, such as activated esters (e.g., NHS esters), to form stable amide bonds.[1][2] This dye is extensively used in a variety of research applications.[4]

Common Applications:

  • Fluorescence Microscopy: High-contrast imaging of cells and tissues.[4]

  • Flow Cytometry: Cell sorting and analysis.[4]

  • In Vivo Imaging: Deep tissue imaging with reduced background noise.[4]

  • Bioconjugation: Labeling of proteins, antibodies, and nucleic acids.[4]

Below is a diagram illustrating the general principle of labeling a protein with an amine-reactive dye.

G General Workflow for Protein Labeling A Sulfo-cyanine5.5 (Amine-Reactive Form, e.g., NHS Ester) C Conjugation Reaction (pH 8.0-9.0) A->C B Target Protein (with primary amines, e.g., Lysine) B->C D Purification (e.g., Gel Filtration) C->D E Fluorescently Labeled Protein D->E G Protein Labeling and Purification Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Prepare Protein Solution (2-10 mg/mL in PBS, pH 8.5) C Mix Dye and Protein (e.g., 10:1 molar ratio) A->C B Prepare Dye Stock Solution (10 mM in DMSO) B->C D Incubate (30-60 min, RT, dark) C->D E Apply to Gel Filtration Column (e.g., Sephadex G-25) D->E F Elute with PBS E->F G Collect Labeled Protein Fractions F->G

References

The Impact of Sulfonate Groups on the Hydrophilicity of Sulfo-cyanine5.5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental role of sulfonate groups in defining the hydrophilicity of the near-infrared (NIR) fluorescent dye, Sulfo-cyanine5.5. We will delve into a comparative analysis of sulfonated and non-sulfonated cyanine (B1664457) dyes, provide detailed experimental protocols for characterizing hydrophilicity, and illustrate a key application workflow.

The Chemical Basis of Sulfo-cyanine5.5 Hydrophilicity

Sulfo-cyanine5.5 is a water-soluble, far-red emitting fluorophore renowned for its utility in biological and biomedical research.[1] Its exceptional water solubility is a direct consequence of the four sulfonate (-SO₃⁻) groups integrated into its molecular structure.[1] These anionic groups significantly enhance the dye's polarity, facilitating strong interactions with water molecules and rendering it highly hydrophilic.[1][2] This increased hydrophilicity is a critical feature that distinguishes it from its non-sulfonated counterpart, Cyanine5.5, which is notably more hydrophobic and often requires organic co-solvents for use in aqueous environments.[2]

The presence of these charged sulfonate groups not only improves solubility but also reduces the tendency of the dye molecules to aggregate in aqueous solutions, a common issue with more hydrophobic dyes that can lead to fluorescence quenching and unreliable experimental results.[2]

Quantitative Data Presentation

The following tables summarize the key photophysical and solubility properties of Sulfo-cyanine5.5 and its non-sulfonated analog, Cyanine5.5, providing a clear comparison of the impact of sulfonation.

Table 1: Photophysical Properties of Sulfo-cyanine5.5 vs. Cyanine5.5

PropertySulfo-cyanine5.5Cyanine5.5Reference(s)
Absorption Maximum (λmax) ~675 nm~675 nm[3][4]
Emission Maximum (λem) ~694 nm~694 nm[3][4]
Molar Extinction Coefficient (ε) ~235,000 cm⁻¹M⁻¹~250,000 cm⁻¹M⁻¹[1][4]
Stokes Shift ~19 nm~19 nm[3]

Table 2: Hydrophilicity and Solubility Comparison

PropertySulfo-cyanine5.5Cyanine5.5Reference(s)
Number of Sulfonate Groups 40[1]
General Hydrophilicity HighLow / Hydrophobic[2][4]
Aqueous Solubility Well soluble in water (400 g/L for carboxylic acid form)Requires organic co-solvents (e.g., DMSO, DMF) for aqueous applications[1][2]
Cell Membrane Permeability ImpermeablePermeable (can lead to non-specific binding)[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of cyanine dye hydrophilicity and its application.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from standard shake-flask solubility assay procedures and is suitable for determining the thermodynamic solubility of fluorescent dyes like Sulfo-cyanine5.5.

Materials:

  • Sulfo-cyanine5.5 powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Thermomixer or orbital shaker

  • High-speed microcentrifuge

  • UV-Vis spectrophotometer or fluorescence plate reader

  • Volumetric flasks and pipettes for dilutions

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of Sulfo-cyanine5.5 powder to a microcentrifuge tube. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a known volume of PBS (e.g., 1 mL) to the tube.

    • Tightly cap the tube and place it in a thermomixer or shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved dye.

  • Quantification of Dissolved Dye:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Prepare a series of dilutions of the supernatant in PBS.

    • Measure the absorbance or fluorescence of the diluted samples using a spectrophotometer or plate reader at the dye's maximum absorption or emission wavelength.

    • Prepare a standard curve using known concentrations of Sulfo-cyanine5.5 in PBS.

    • Determine the concentration of the dye in the undiluted supernatant by comparing its reading to the standard curve, accounting for the dilution factors.

  • Calculation of Solubility:

    • The determined concentration represents the aqueous solubility of Sulfo-cyanine5.5 under the specified conditions. Express the solubility in units such as g/L or mol/L.

Protocol for Determining the Octanol-Water Partition Coefficient (LogP)

This protocol outlines the shake-flask method for determining the LogP, a measure of a compound's lipophilicity.

Materials:

  • Sulfo-cyanine5.5

  • n-Octanol (pre-saturated with water)

  • Water or PBS, pH 7.4 (pre-saturated with n-octanol)

  • Centrifuge tubes with screw caps

  • Vortex mixer and shaker

  • Centrifuge

  • HPLC with a suitable column (e.g., C18) and detector (fluorescence or UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Phases:

    • To pre-saturate the solvents, mix equal volumes of n-octanol and water/PBS in a separation funnel. Shake vigorously and allow the layers to separate overnight.

  • Partitioning of the Dye:

    • Prepare a stock solution of Sulfo-cyanine5.5 in the aqueous phase.

    • In a centrifuge tube, add a known volume of the pre-saturated aqueous phase containing the dye and a known volume of the pre-saturated n-octanol.

    • Cap the tube tightly and vortex for 1-2 minutes.

    • Place the tube on a shaker and agitate for at least 1 hour to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the tube to facilitate complete separation of the aqueous and n-octanol phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

    • Determine the concentration of the dye in each phase. This can be done using HPLC with a fluorescence or UV-Vis detector, which is often preferred for accuracy, or by direct spectrophotometry if the concentrations are within the linear range of the instrument. A standard curve for the dye in each respective solvent should be prepared for accurate quantification.

  • Calculation of LogP:

    • The partition coefficient (P) is the ratio of the concentration of the dye in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

    • The LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)

Visualization of an Experimental Workflow

The high hydrophilicity and favorable spectral properties of Sulfo-cyanine5.5 make it an excellent choice for in vivo imaging applications, particularly when conjugated to targeting moieties like antibodies. The following diagram illustrates a typical workflow for in vivo tumor imaging using a Sulfo-cyanine5.5-labeled antibody.

InVivo_Tumor_Imaging_Workflow cluster_Preparation Phase 1: Probe Preparation cluster_InVivo Phase 2: In Vivo Experiment cluster_Analysis Phase 3: Data Analysis Antibody Targeting Antibody (e.g., anti-HER2) Conjugation Conjugation Reaction (Amine-reactive labeling) Antibody->Conjugation SulfoCy5_5 Sulfo-cyanine5.5-NHS ester SulfoCy5_5->Conjugation Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification QC Quality Control (Spectroscopy, SDS-PAGE) Purification->QC Injection Intravenous Injection of Labeled Antibody QC->Injection TumorModel Tumor-bearing Animal Model TumorModel->Injection Imaging NIR Fluorescence Imaging (Multiple time points) Injection->Imaging ExVivo Ex Vivo Organ Imaging Imaging->ExVivo At study endpoint ROI Region of Interest (ROI) Analysis ExVivo->ROI Quantification Quantification of Tumor Uptake (%ID/g) ROI->Quantification Conclusion Conclusion Quantification->Conclusion

In Vivo Tumor Imaging Workflow

Conclusion

The introduction of multiple sulfonate groups into the cyanine dye structure is a key chemical modification that imparts high hydrophilicity to Sulfo-cyanine5.5. This enhanced water solubility is critical for its successful application in aqueous biological environments, minimizing aggregation and facilitating its use in sensitive applications such as protein labeling and in vivo imaging. The provided data and protocols offer a comprehensive resource for researchers and drug development professionals working with this versatile near-infrared fluorophore.

References

An In-Depth Technical Guide to Sulfo-cyanine5.5 Amine Potassium: Safety, Handling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfo-cyanine5.5 amine potassium, a water-soluble, far-red fluorescent dye. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge for its safe handling and effective utilization in experimental settings. This document details the dye's properties, safety protocols, and established experimental procedures, with a focus on bioconjugation and fluorescence imaging applications.

Core Properties of this compound

This compound is a member of the cyanine (B1664457) dye family, characterized by its high molar extinction coefficient and fluorescence in the near-infrared (NIR) spectrum. The presence of four sulfonate groups renders it highly hydrophilic and water-soluble, making it particularly suitable for labeling biological molecules in aqueous environments.[1] The primary amine group, connected to the fluorophore via a long linker, allows for covalent conjugation to various electrophilic groups on target molecules.

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValueReference
Molecular FormulaC₄₆H₅₄K₂N₄O₁₃S₄[2]
Molecular Weight1077.41 g/mol [2]
AppearanceDark blue solid[2]
SolubilityGood in water, DMSO, DMF[2]
Excitation Maximum (λex)~673 nm[2]
Emission Maximum (λem)~691 nm[2]
Molar Extinction Coefficient (ε)~211,000 M⁻¹cm⁻¹[2]
Fluorescence Quantum Yield (Φ)~0.21[2]

Safety and Handling

2.1 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times when handling the solid compound or its solutions.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. A lab coat or other protective apparel should be worn to prevent skin contact.

  • Respiratory Protection: For handling the solid powder, especially if there is a risk of aerosolization, a dust mask or a respirator may be appropriate. Work in a well-ventilated area, preferably a fume hood.

2.2 Handling and Storage

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area. After handling, wash hands thoroughly with soap and water.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. The recommended storage temperature is -20°C for long-term stability.[2] The compound should be protected from moisture and light.[2]

2.3 Toxicological Information Summary

Specific toxicological data for this compound is limited. However, studies on cyanine dyes in general suggest that some may have the potential for mutagenic effects. The metabolism of certain dyes can lead to the formation of toxic compounds.[3] Some cyanine dyes have been shown to localize in mitochondria and can be cytotoxic, a property that is also being explored for therapeutic applications.[4] It is prudent to handle this compound as a potentially hazardous substance.

Table 2: General Safety and Handling Recommendations

AspectRecommendation
Ventilation Handle in a well-ventilated area or a chemical fume hood.
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.
First Aid - Eye Contact Immediately flush with plenty of water for at least 15 minutes.
First Aid - Skin Contact Wash off with soap and plenty of water.
First Aid - Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
First Aid - Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration.
Disposal Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols

The primary application of Sulfo-cyanine5.5 amine is its covalent attachment to other molecules (bioconjugation) to render them fluorescent. This is most commonly achieved by reacting the amine group of the dye with an activated ester (e.g., NHS ester) on the target molecule.

3.1 Protein and Antibody Labeling

This protocol describes a general procedure for labeling proteins or antibodies with Sulfo-cyanine5.5 amine. The amine group of the dye can be coupled to carboxyl groups on the protein using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

3.1.1 Materials

  • This compound

  • Protein/antibody to be labeled in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Reaction buffer (e.g., 0.1 M MES, pH 6.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., Sephadex G-25)

  • Anhydrous DMSO or DMF

3.1.2 Detailed Methodology

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of Sulfo-cyanine5.5 amine in anhydrous DMSO or DMF.

    • Prepare a fresh 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS or Sulfo-NHS in reaction buffer.

    • Ensure the protein/antibody solution is at a concentration of 2-10 mg/mL in an amine-free buffer.

  • Activation of Protein Carboxyl Groups:

    • To the protein solution, add the EDC and NHS/Sulfo-NHS solutions. The molar ratio of EDC/NHS to protein will need to be optimized, but a starting point of 40:1 and 20:1, respectively, can be used.

    • Incubate the reaction mixture for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the Sulfo-cyanine5.5 amine stock solution to the activated protein solution. The optimal molar ratio of dye to protein should be determined empirically, with starting ratios of 5:1, 10:1, and 15:1 being common.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by consuming unreacted dye.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled protein/antibody from the unreacted dye and other reaction components using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled protein.

Table 3: Key Parameters for Protein Labeling

ParameterRecommended Range/ValueNotes
Protein Concentration2 - 10 mg/mLHigher concentrations generally lead to better labeling efficiency.
Reaction pH6.0 for activation, 7.2-7.5 for conjugationOptimal for EDC/NHS chemistry and subsequent amine coupling.
Dye:Protein Molar Ratio5:1 to 15:1Needs to be optimized for each protein to achieve the desired degree of labeling.
Reaction Time2 - 4 hoursCan be adjusted based on the reactivity of the protein.
Reaction TemperatureRoom Temperature

Visualizations

4.1 Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the protein labeling protocol described above.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_protein Prepare Protein Solution (2-10 mg/mL) activation Activate Protein (Add EDC/NHS) prep_protein->activation prep_dye Prepare Sulfo-Cy5.5 Amine Stock (10 mg/mL) conjugation Conjugate Dye (Add Sulfo-Cy5.5 Amine) prep_dye->conjugation prep_edc_nhs Prepare EDC/NHS Solutions (10 mg/mL) prep_edc_nhs->activation activation->conjugation quenching Quench Reaction (Add Tris Buffer) conjugation->quenching purify Purify Conjugate (Size-Exclusion Chromatography) quenching->purify collect Collect Labeled Protein Fractions purify->collect

Caption: Workflow for labeling proteins with Sulfo-cyanine5.5 amine.

4.2 Logical Relationship for Bioconjugation

The following diagram illustrates the chemical logic behind the bioconjugation process.

bioconjugation_logic protein Protein with Carboxyl Groups (-COOH) activated_protein Protein with Activated NHS Ester protein->activated_protein Activation edc_nhs EDC/NHS labeled_protein Fluorescently Labeled Protein activated_protein->labeled_protein Conjugation sulfo_cy5_5 Sulfo-cyanine5.5 Amine (-NH2) sulfo_cy5_5->labeled_protein

Caption: Chemical logic of Sulfo-cyanine5.5 amine bioconjugation.

References

Methodological & Application

Application Notes and Protocols for Sulfo-cyanine5.5 Amine Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the covalent labeling of proteins with Sulfo-cyanine5.5 NHS ester, a bright and water-soluble fluorescent dye ideal for a range of bio-imaging and analytical applications. The protocols outlined below detail the necessary steps for successful conjugation, purification, and characterization of the resulting fluorescently labeled protein.

Sulfo-cyanine5.5 is a far-red fluorescent dye with an absorption maximum around 675 nm and an emission maximum at approximately 694 nm.[1] Its high photostability and bright fluorescence make it an excellent choice for applications requiring sensitive detection, such as fluorescence microscopy, flow cytometry, and in vivo imaging.[1] The N-hydroxysuccinimide (NHS) ester functional group of Sulfo-cyanine5.5 readily reacts with primary amine groups (-NH₂) present on proteins, primarily on the side chain of lysine (B10760008) residues and the N-terminus, to form stable amide bonds.[2][3][4]

Key Experimental Parameters

Successful protein labeling hinges on optimizing several key parameters. The following tables summarize the critical quantitative data for the Sulfo-cyanine5.5 NHS ester labeling protocol.

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueNotes
Protein Concentration 2-10 mg/mLHigher concentrations generally lead to greater labeling efficiency.[2][5] Concentrations below 2 mg/mL can significantly reduce efficiency.[2]
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate (B84403) BufferThe pH should be maintained between 8.0 and 9.0 for optimal reaction with primary amines.[2][4][6] Buffers containing primary amines (e.g., Tris) must be avoided.[7]
Dye to Protein Molar Ratio 5:1 to 20:1The optimal ratio is protein-dependent and should be determined empirically.[8] A 10:1 ratio is a good starting point.[3][8]
Reaction Temperature Room Temperature (20-25°C)
Incubation Time 30 - 60 minutesThe reaction mixture should be protected from light during incubation.[7][8]
Dye Stock Solution Solvent Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)The dye stock solution should be prepared fresh before each labeling reaction.[6][9]

Table 2: Spectral Properties and Constants for Degree of Labeling Calculation

ParameterValueReference
Sulfo-cyanine5.5 Maximum Absorbance (λmax) ~675 nm[1]
Molar Extinction Coefficient of Sulfo-cyanine5.5 (ε_dye) at λmax Vendor-specific (typically ~250,000 M⁻¹cm⁻¹)Always refer to the manufacturer's data sheet.
Correction Factor (CF₂₈₀) Vendor-specific (typically ~0.05)This factor accounts for the dye's absorbance at 280 nm.[10][11]
Protein Maximum Absorbance 280 nm
Molar Extinction Coefficient of Protein (ε_prot) at 280 nm Protein-specificCan be calculated from the protein sequence or found in literature.

Experimental Workflow and Protocols

The overall process for labeling a protein with Sulfo-cyanine5.5 NHS ester involves preparing the reagents, running the conjugation reaction, purifying the labeled protein, and finally, determining the degree of labeling.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis A Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.0-9.0) C Add Dye Stock to Protein Solution (Molar ratio 5:1 to 20:1) A->C B Prepare Sulfo-Cy5.5 NHS Ester Stock Solution (10 mM in anhydrous DMSO or DMF) B->C D Incubate for 30-60 min at Room Temperature (Protect from light) C->D E Separate Labeled Protein from Free Dye (e.g., Size-Exclusion Chromatography) D->E F Measure Absorbance at 280 nm and ~675 nm E->F G Calculate Degree of Labeling (DOL) F->G

Caption: Experimental workflow for protein labeling with Sulfo-cyanine5.5 NHS ester.

Protocol 1: Protein Preparation
  • Buffer Exchange: If the protein of interest is in a buffer containing primary amines (e.g., Tris) or ammonium (B1175870) salts, it must be exchanged into an amine-free buffer such as 0.1 M sodium bicarbonate or phosphate buffer with a pH between 8.0 and 9.0.[2] This can be achieved through dialysis or by using a desalting column.

  • Concentration Adjustment: Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.[2][3] Protein concentrations below 2 mg/mL will result in lower labeling efficiency.[2]

Protocol 2: Sulfo-cyanine5.5 NHS Ester Labeling Reaction
  • Prepare Dye Stock Solution: Immediately before use, dissolve the Sulfo-cyanine5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[2] Vortex briefly to ensure the dye is fully dissolved.

  • Calculate Molar Ratio: Determine the volume of the dye stock solution to add to the protein solution to achieve the desired molar ratio of dye to protein. A starting point of a 10:1 molar excess of dye is recommended.[8]

  • Initiate the Reaction: While gently vortexing the protein solution, add the calculated volume of the dye stock solution.[5]

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[7][8] Gentle shaking or rotation during incubation can improve labeling efficiency.

Protocol 3: Purification of the Labeled Protein

It is crucial to remove any unreacted, free dye from the labeled protein to avoid high background signals in downstream applications.[11][12]

  • Size-Exclusion Chromatography: The most common method for purification is size-exclusion chromatography using a resin such as Sephadex G-25.[3][7]

    • Equilibrate the column with a suitable buffer (e.g., 1X PBS, pH 7.2-7.4).

    • Load the reaction mixture onto the column.

    • Elute the labeled protein with the equilibration buffer. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.

    • Collect the fractions containing the colored, labeled protein.

  • Dialysis: Alternatively, the free dye can be removed by extensive dialysis against a suitable buffer.

Protocol 4: Calculation of the Degree of Labeling (DOL)

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.[10][13][14]

  • Measure Absorbance: Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-cyanine5.5 (~675 nm, A_max).[10][11]

  • Calculate Protein Concentration: The concentration of the protein is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:[10][15]

    Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_prot

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • A_max: Absorbance of the conjugate at ~675 nm.

    • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).[10][11]

    • ε_prot: Molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration: The concentration of the conjugated dye is calculated using the Beer-Lambert law:

    Dye Concentration (M) = A_max / ε_dye

    • A_max: Absorbance of the conjugate at ~675 nm.

    • ε_dye: Molar extinction coefficient of Sulfo-cyanine5.5 at ~675 nm.

  • Calculate the Degree of Labeling (DOL): The DOL is the molar ratio of the dye to the protein:[10]

    DOL = Dye Concentration (M) / Protein Concentration (M)

    An optimal DOL for most antibodies is typically between 2 and 10.[2] Over-labeling can lead to fluorescence quenching and may affect the biological activity of the protein.[13]

Storage of Labeled Conjugates

Store the purified Sulfo-cyanine5.5 labeled protein at 4°C, protected from light. For long-term storage, it is recommended to add a carrier protein like bovine serum albumin (BSA) to a final concentration of 0.1% and/or store at -20°C in single-use aliquots.[8] The addition of a bacteriostatic agent such as sodium azide (B81097) (2 mM final concentration) can prevent microbial growth.[16]

References

Step-by-Step Guide for Antibody Conjugation with Sulfo-Cyanine5.5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent conjugation of antibodies with Sulfo-cyanine5.5 (Sulfo-Cy5.5) amine-reactive dyes. Sulfo-Cy5.5 is a water-soluble, near-infrared fluorescent dye widely used for labeling proteins, antibodies, and other biomolecules for applications such as in vivo imaging, flow cytometry, and fluorescence microscopy.[1][] The protocol outlined below utilizes N-hydroxysuccinimide (NHS) ester chemistry to form a stable amide bond between the dye and primary amines on the antibody.[3][4][5]

Principle of Conjugation

The conjugation process is based on the reaction of an amine-reactive NHS ester of Sulfo-Cy5.5 with primary amine groups (-NH2) present on the antibody.[3][4][5] These primary amines are predominantly found on the side chains of lysine (B10760008) residues and the N-terminus of the polypeptide chains.[3][5] The reaction, which is most efficient at a slightly basic pH (7.2-9.0), results in the formation of a stable covalent amide linkage and the release of N-hydroxysuccinimide.[3][5][] The sulfonate groups on the Sulfo-Cy5.5 dye enhance its water solubility, making it ideal for labeling biomolecules in aqueous environments.[1][]

Quantitative Data Summary

For successful and reproducible antibody conjugation, it is crucial to control several quantitative parameters. The following table summarizes the key recommended values for the conjugation of a typical IgG antibody with Sulfo-Cy5.5 NHS ester.

ParameterRecommended ValueNotes
Antibody Concentration 2 - 10 mg/mL[7][8]Higher concentrations generally lead to better labeling efficiency.[7]
Reaction Buffer pH 7.2 - 9.0[3][5]A pH of 8.5-9.0 is often optimal for reacting with lysine residues.[9]
Molar Ratio of Dye:Antibody 5:1 to 20:1This should be optimized for each specific antibody and application.
Reaction Time 1 - 2 hours at room temperature[9]
Quenching Agent Concentration 50 - 100 mM (e.g., Tris or glycine)Optional step to terminate the reaction.
Optimal Degree of Labeling (DOL) 2 - 10[7][10][11]A higher DOL can lead to signal quenching.[10][12]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of an antibody with Sulfo-Cy5.5 NHS ester.

Materials and Reagents
  • Antibody to be labeled (in a buffer free of primary amines, such as PBS)

  • Sulfo-Cyanine5.5 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0 or 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.5)[9]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., Sephadex G-25, Bio-Gel P-30)[13]

  • Spectrophotometer

Antibody Preparation
  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine) or ammonium (B1175870) salts, it must be exchanged into an amine-free buffer like Phosphate-Buffered Saline (PBS) at pH 7.2-7.4.[7][14] This can be achieved through dialysis or by using a desalting column.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.[7][8] Protein concentrations below 2 mg/mL can significantly reduce labeling efficiency.[7]

Sulfo-Cy5.5 NHS Ester Preparation
  • Reconstitution: Immediately before use, dissolve the Sulfo-Cy5.5 NHS ester in anhydrous DMSO to prepare a 10 mM stock solution.[8]

  • Vortex: Vortex the solution briefly to ensure the dye is fully dissolved.

Conjugation Reaction
  • pH Adjustment: If using PBS, adjust the pH of the antibody solution to 8.5-9.0 by adding a small volume of 1 M sodium bicarbonate.[8]

  • Dye Addition: While gently vortexing, add the calculated volume of the 10 mM Sulfo-Cy5.5 NHS ester stock solution to the antibody solution to achieve the desired molar ratio of dye to antibody (e.g., 10:1).[14]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[9] Gentle mixing during incubation is recommended.

Quenching the Reaction (Optional)
  • To stop the conjugation reaction, add a quenching buffer such as Tris-HCl or glycine (B1666218) to a final concentration of 50-100 mM.

  • Incubate for an additional 15-30 minutes at room temperature.

Purification of the Conjugated Antibody
  • Column Preparation: Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).[7][13]

  • Separation: Apply the reaction mixture to the top of the column and allow it to enter the gel bed.

  • Elution: Elute the column with PBS. The first colored fraction to elute will be the labeled antibody, while the smaller, unconjugated dye molecules will elute later.

  • Collection: Collect the fractions containing the purified antibody-dye conjugate.

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, must be determined.[10][15]

  • Absorbance Measurement: Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of Sulfo-Cy5.5 (~675 nm).[1]

  • Calculation of DOL: The DOL can be calculated using the following formula:

    Where:

    • A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength (~675 nm).[1]

    • A_280 is the absorbance of the conjugate at 280 nm.

    • ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[11]

    • ε_dye is the molar extinction coefficient of Sulfo-Cy5.5 at its absorbance maximum (~250,000 M⁻¹cm⁻¹).[]

    • CF is the correction factor, which accounts for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye).[11][16]

Visualizations

G A Antibody Preparation (Buffer Exchange & Concentration) C Conjugation Reaction (Mix Antibody and Dye, Incubate) A->C B Dye Preparation (Dissolve Sulfo-Cy5.5 NHS in DMSO) B->C D Quenching (Optional) (Add Tris or Glycine) C->D E Purification (Gel Filtration) C->E If not quenching D->E F Characterization (Calculate Degree of Labeling) E->F G Purified Antibody Conjugate F->G

Caption: Experimental workflow for antibody conjugation.

G Antibody Antibody-NH2 (Primary Amine) Dye Sulfo-Cy5.5-NHS Ester Conjugate Antibody-NH-CO-Sulfo-Cy5.5 (Stable Amide Bond) Antibody->Conjugate + Dye->Conjugate pH 7.2-9.0 Dye->Conjugate Reaction Byproduct N-hydroxysuccinimide

Caption: Chemical reaction of amine-reactive conjugation.

References

Application Notes and Protocols for Sulfo-cyanine5.5 Amine in Small Animal In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Sulfo-cyanine5.5 amine, a near-infrared (NIR) fluorescent dye, for in vivo imaging applications in small animals. This document outlines the dye's properties, detailed protocols for bioconjugation and imaging, and quantitative data to inform experimental design and data interpretation.

Introduction to Sulfo-cyanine5.5 Amine

Sulfo-cyanine5.5 is a water-soluble cyanine (B1664457) dye that fluoresces in the far-red to near-infrared region of the electromagnetic spectrum.[1][2] Its key features make it an excellent candidate for in vivo imaging:

  • Near-Infrared Emission: With an emission maximum typically around 694 nm, Sulfo-cyanine5.5 operates within the NIR window (700-900 nm), where light penetration through biological tissues is maximal, and autofluorescence from endogenous molecules is minimal.[3][4] This results in a higher signal-to-background ratio and deeper tissue imaging capabilities.[4]

  • High Water Solubility: The presence of four sulfonate groups renders the dye highly hydrophilic and water-soluble.[1][2] This property is advantageous for biological applications, preventing aggregation in aqueous buffers and improving the biocompatibility of the resulting conjugates.[3]

  • Amine-Reactive Functionality: Sulfo-cyanine5.5 amine possesses a primary aliphatic amine group, which allows for covalent conjugation to a wide variety of molecules, such as proteins, antibodies, peptides, and nanoparticles, that have been functionalized with amine-reactive groups like N-hydroxysuccinimide (NHS) esters.[1][2][5]

  • High Molar Extinction Coefficient: Like other cyanine dyes, Sulfo-cyanine5.5 exhibits a high molar extinction coefficient, contributing to its brightness and suitability for sensitive detection in vivo.[1][6]

Data Presentation

Physicochemical Properties of Sulfo-cyanine5.5
PropertyValueReference(s)
Excitation Maximum (λex)~675 nm
Emission Maximum (λem)~694 nm
Molar Extinction Coefficient~235,000 M⁻¹cm⁻¹[7]
Molecular Weight~1077.41 Da[7]
SolubilityGood in water, DMF, and DMSO[7]
In Vivo Biodistribution of Sulfo-cyanine5.5 Labeled Probes in Mice

The biodistribution of Sulfo-cyanine5.5 conjugates is highly dependent on the properties of the targeting molecule. Below is a summary of biodistribution data from a study using Cy5.5-labeled thermally cross-linked superparamagnetic iron oxide nanoparticles (TCL-SPION) in ICR mice.[8]

OrganFluorescence Intensity at 0.5 hours post-injection (%ID/g)Fluorescence Intensity at 24 hours post-injection (%ID/g)Fluorescence Intensity at 28 days post-injection (%ID/g)
LiverHighHighMaintained
SpleenModerateHighMaintained
LungsHighestLowNegligible
KidneysHighLowNegligible
StomachHighLowNegligible

Note: Data is qualitative as presented in the source. The study highlights that the free Cy5.5 dye was rapidly eliminated, while the nanoparticle conjugate showed prolonged retention in the liver and spleen.[8]

Another study using Cy5.5-labeled factor VIIa in mice with tumor xenografts showed specific localization to the tumor for at least 14 days, with no significant accumulation of unconjugated Cy5.5 in any organs.[9]

Experimental Protocols

Protocol 1: Conjugation of Sulfo-cyanine5.5 Amine to an NHS Ester-Activated Molecule

This protocol describes the conjugation of Sulfo-cyanine5.5 amine to a molecule containing an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with the primary amine of the Sulfo-cyanine5.5 to form a stable amide bond.

Materials:

  • Sulfo-cyanine5.5 amine[2]

  • NHS ester-activated molecule (e.g., protein, antibody, peptide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)[10]

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Sulfo-cyanine5.5 Amine Solution:

    • Allow the vial of Sulfo-cyanine5.5 amine to warm to room temperature before opening.

    • Dissolve the Sulfo-cyanine5.5 amine in anhydrous DMF or DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh.[11]

  • Prepare the NHS Ester-Activated Molecule Solution:

    • Dissolve the NHS ester-activated molecule in the reaction buffer at a concentration of 2-10 mg/mL.[5] Ensure the buffer is free of any primary amines (e.g., Tris).

  • Labeling Reaction:

    • While gently stirring, slowly add the Sulfo-cyanine5.5 amine solution to the NHS ester-activated molecule solution.

    • The molar ratio of Sulfo-cyanine5.5 amine to the molecule typically ranges from 5:1 to 20:1 and should be optimized for the specific molecule.[10]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the Sulfo-cyanine5.5 conjugate from the unreacted dye and other small molecules using a size-exclusion chromatography column (e.g., Sephadex G-25).[10]

    • Equilibrate the column with PBS.

    • Apply the reaction mixture to the column and elute with PBS.

    • The first colored band to elute is the labeled molecule. Collect the fractions containing the conjugate.

  • Characterization of the Conjugate:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per target molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-cyanine5.5 (~675 nm).[10]

Protocol 2: In Vivo Imaging of a Sulfo-cyanine5.5 Labeled Probe in a Mouse Tumor Model

This protocol provides a general workflow for in vivo fluorescence imaging in a small animal model.

Materials:

  • Sulfo-cyanine5.5 labeled probe (e.g., antibody, peptide)

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped with appropriate excitation and emission filters for Sulfo-cyanine5.5 (Excitation: ~640 nm, Emission: ~680-700 nm)[4][9]

  • Sterile PBS

Procedure:

  • Animal Preparation:

    • To reduce autofluorescence from their diet, it is recommended to feed the mice a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging.[4]

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane. Maintain anesthesia throughout the imaging procedure.

  • Probe Administration:

    • Dilute the Sulfo-cyanine5.5 labeled probe to the desired concentration in sterile PBS. A typical dose is 1-2 nmol per mouse.[4]

    • Inject the probe intravenously (i.v.) via the tail vein. The injection volume is typically 100-200 µL.[4]

  • Image Acquisition:

    • Acquire a baseline (pre-injection) image of each mouse to assess the level of autofluorescence.

    • Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.[4]

    • Use the imaging system's software to set the appropriate excitation and emission filters for Sulfo-cyanine5.5.

    • Adjust the exposure time, binning, and f/stop to achieve a good signal-to-noise ratio without saturating the detector.

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the tumor and a non-target tissue (e.g., muscle in the contralateral flank) to quantify the fluorescence intensity.

    • Calculate the tumor-to-background ratio at each time point to assess the specificity of the probe.

  • Ex Vivo Organ Analysis (Optional):

    • At the final imaging time point, euthanize the mouse.

    • Perfuse the animal with saline to remove blood from the organs.

    • Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, etc.) and the tumor.

    • Image the dissected organs using the in vivo imaging system to confirm the biodistribution of the probe.[4]

Visualizations

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Dye_Prep Prepare Sulfo-cyanine5.5 Amine Solution (in DMSO/DMF) Mixing Mix Dye and Molecule (Optimize Molar Ratio) Dye_Prep->Mixing Molecule_Prep Prepare NHS Ester-Activated Molecule Solution (in Reaction Buffer) Molecule_Prep->Mixing Incubation Incubate at Room Temp (1-2 hours, dark) Mixing->Incubation Purification Purify Conjugate (Size-Exclusion Chromatography) Incubation->Purification Characterization Characterize Conjugate (Determine Degree of Labeling) Purification->Characterization

Caption: Workflow for bioconjugation of Sulfo-cyanine5.5 amine.

InVivo_Imaging_Workflow cluster_animal_prep Animal Preparation cluster_imaging_procedure Imaging Procedure cluster_analysis Data Analysis Diet Low-Fluorescence Diet (1 week prior) Anesthesia Anesthetize Animal (e.g., Isoflurane) Diet->Anesthesia Baseline Acquire Baseline Image (Pre-injection) Anesthesia->Baseline Injection Administer Sulfo-cyanine5.5 Probe (e.g., i.v. injection) Baseline->Injection Time_Points Image at Multiple Time Points (e.g., 1, 4, 24, 48h) Injection->Time_Points ROI_Analysis Quantify Fluorescence (Region of Interest Analysis) Time_Points->ROI_Analysis TBR Calculate Tumor-to-Background Ratio ROI_Analysis->TBR ExVivo Ex Vivo Organ Imaging (Optional) TBR->ExVivo

Caption: Workflow for in vivo imaging with a Sulfo-cyanine5.5 probe.

Tumor_Targeting_Pathway cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_clearance Clearance Probe Sulfo-cyanine5.5 Labeled Antibody Extravasation Extravasation through Leaky Vasculature Probe->Extravasation Non_Target Non-specific Uptake (e.g., Liver, Spleen) Probe->Non_Target Binding Binding to Tumor Antigen Extravasation->Binding Signal Fluorescence Signal Accumulation Binding->Signal Elimination Renal/Hepatic Elimination Non_Target->Elimination

Caption: Targeted delivery of a Sulfo-cyanine5.5 labeled antibody for tumor imaging.

References

Application Notes and Protocols for Sulfo-Cyanine5.5 Labeled Antibodies in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cyanine5.5 (Sulfo-Cy5.5) is a far-red fluorescent dye that has become an invaluable tool in the field of flow cytometry. Its superior photostability, high quantum yield, and excellent water solubility make it an ideal choice for labeling antibodies and other proteins for multicolor flow cytometric analysis.[1] The sulfonate groups of Sulfo-Cy5.5 enhance its hydrophilicity, which minimizes the potential for aggregation and non-specific binding, leading to improved signal-to-noise ratios.[1]

Spectrally, Sulfo-Cy5.5 is characterized by an excitation maximum of approximately 675 nm and an emission maximum around 694 nm. This positions its fluorescence emission in the far-red region of the spectrum, where cellular autofluorescence is minimal, further enhancing its sensitivity for detecting low-abundance antigens. These properties make Sulfo-Cy5.5-conjugated antibodies particularly well-suited for complex, multi-parametric flow cytometry experiments, including immunophenotyping and the analysis of intracellular signaling pathways.

This document provides detailed protocols for the use of Sulfo-Cy5.5 labeled antibodies in both cell surface and intracellular flow cytometry, with a specific application focus on the analysis of the JAK-STAT signaling pathway.

Spectral Properties of Sulfo-Cyanine5.5

A comprehensive understanding of the spectral characteristics of Sulfo-Cy5.5 is critical for successful experimental design and data interpretation in multicolor flow cytometry. The key spectral properties are summarized in the table below.

ParameterValueReference
Excitation Maximum (λex)~675 nm[1]
Emission Maximum (λem)~694 nm[1]
Stokes Shift~19 nm[1]
Molar Extinction Coefficient (ε) at ~675 nm~211,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)~0.21

Antibody Labeling with Sulfo-Cy5.5 NHS Ester

The most common method for labeling antibodies with Sulfo-Cy5.5 is through the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye. This reactive group readily forms a stable amide bond with primary amines (e.g., on lysine (B10760008) residues) on the antibody.

AntibodyLabeling Antibody Antibody with Primary Amines (e.g., Lysine residues) Mixing Mixing in Amine-Free Buffer (pH 8.0-9.0) Antibody->Mixing SulfoCy55NHS Sulfo-Cy5.5 NHS Ester SulfoCy55NHS->Mixing Incubation Incubation (Room Temperature) Mixing->Incubation Purification Purification (e.g., Gel Filtration) Incubation->Purification LabeledAntibody Sulfo-Cy5.5 Labeled Antibody Purification->LabeledAntibody

Workflow for antibody labeling with Sulfo-Cy5.5 NHS Ester.
Protocol: Antibody Labeling

This protocol is a general guideline for labeling antibodies with Sulfo-Cy5.5 NHS ester. The optimal dye-to-antibody ratio should be determined empirically for each antibody.

Materials:

  • Antibody (in an amine-free buffer such as PBS)

  • Sulfo-Cy5.5 NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-2 mg/mL.

  • Prepare the Dye: Immediately before use, dissolve the Sulfo-Cy5.5 NHS ester in DMSO to a concentration of 10 mg/mL.

  • Reaction: Add the appropriate volume of the dissolved Sulfo-Cy5.5 NHS ester to the antibody solution. A molar ratio of 8-12 moles of dye per mole of antibody is a good starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column equilibrated with PBS.

  • Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Sulfo-Cy5.5).

Application: Cell Surface Staining

Sulfo-Cy5.5 labeled antibodies are highly effective for the identification and characterization of cell surface markers. The following is a general protocol for direct immunofluorescent staining of cells in suspension.

CellSurfaceStaining CellSuspension Single-Cell Suspension (1 x 10^6 cells) FcBlock Fc Receptor Block (Optional) CellSuspension->FcBlock Staining Add Sulfo-Cy5.5 Labeled Antibody FcBlock->Staining Incubation Incubate (4°C, 30 min, dark) Staining->Incubation Wash Wash with Staining Buffer Incubation->Wash Analysis Flow Cytometry Analysis Wash->Analysis

Workflow for cell surface staining with Sulfo-Cy5.5 labeled antibodies.
Protocol: Cell Surface Staining

Materials:

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fc receptor blocking solution (optional)

  • Sulfo-Cy5.5 labeled primary antibody

  • Propidium Iodide (PI) or other viability dye

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration to 1 x 10⁷ cells/mL in cold Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking (Optional): To reduce non-specific binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.

  • Staining: Add the predetermined optimal concentration of the Sulfo-Cy5.5 labeled antibody to 100 µL of the cell suspension (1 x 10⁶ cells).

  • Incubation: Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifugation at 300-400 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

  • Viability Staining: If desired, add a viability dye such as PI just before analysis.

  • Analysis: Analyze the samples on a flow cytometer equipped with a laser and filters appropriate for Sulfo-Cy5.5 (e.g., 633/640 nm laser for excitation and a 690/50 nm bandpass filter for emission).

Application: Intracellular Staining for Phospho-Protein Analysis

The analysis of intracellular signaling pathways, such as the JAK-STAT pathway, is a powerful application of flow cytometry. This requires fixation and permeabilization of the cells to allow antibodies to access intracellular targets. The following protocol is optimized for the detection of phosphorylated STAT1 (pSTAT1).

JAK-STAT Signaling Pathway

JAKSTAT cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STATdimer STAT Dimer pSTAT->STATdimer Dimerization DNA DNA STATdimer->DNA Nuclear Translocation and DNA Binding GeneTranscription Gene Transcription DNA->GeneTranscription Cytokine Cytokine Cytokine->CytokineReceptor Binding

Simplified diagram of the JAK-STAT signaling pathway.
Protocol: Intracellular Staining of Phosphorylated STAT1 (pSTAT1)

Materials:

  • Cells of interest (e.g., PBMCs)

  • Cell culture medium

  • Cytokine for stimulation (e.g., IFN-γ)

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold 90% methanol)

  • Sulfo-Cy5.5 labeled anti-pSTAT1 antibody

  • Flow Cytometry Staining Buffer

Procedure:

  • Cell Stimulation: Stimulate cells with the appropriate cytokine (e.g., IFN-γ at 100 ng/mL) for a predetermined time (e.g., 15-30 minutes) at 37°C to induce STAT1 phosphorylation. Include an unstimulated control.

  • Fixation: Immediately stop the stimulation by adding Fixation Buffer and incubate for 10-15 minutes at room temperature.

  • Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold 90% methanol. Incubate on ice for 30 minutes.

  • Washing: Wash the cells twice with Flow Cytometry Staining Buffer.

  • Staining: Resuspend the cells in the staining buffer containing the optimal concentration of the Sulfo-Cy5.5 labeled anti-pSTAT1 antibody.

  • Incubation: Incubate for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with Flow Cytometry Staining Buffer.

  • Resuspension and Analysis: Resuspend the cells in Flow Cytometry Staining Buffer and analyze on a flow cytometer.

Data Presentation and Analysis

Antibody Titration

To ensure optimal staining and minimize background, it is crucial to titrate each new lot of a Sulfo-Cy5.5 labeled antibody. The Stain Index (SI) is a useful metric for determining the optimal antibody concentration, as it reflects the separation between the positive and negative populations.[2][3]

Stain Index (SI) = (MFI of Positive Population - MFI of Negative Population) / (2 x Standard Deviation of Negative Population)

Antibody Concentration (µg/mL)MFI (Positive)MFI (Negative)SD (Negative)Stain Index (SI)
0.062515001002035.0
0.12535001102277.0
0.25700012025137.6
0.5 12000 150 30 197.5
1.01250020040153.8
2.01280030060104.2

In this example, the optimal concentration is 0.5 µg/mL, as it yields the highest Stain Index.

Comparison with Other Fluorochromes

Sulfo-Cy5.5 is often compared to other far-red dyes such as Alexa Fluor 647 and APC. While all are bright fluorochromes, the choice may depend on the specific instrument configuration and the other dyes in the multicolor panel.

FluorochromeExcitation Max (nm)Emission Max (nm)Relative BrightnessPhotostability
Sulfo-Cy5.5 ~675 ~694 Bright High
Alexa Fluor 647~650~668Very BrightVery High
Allophycocyanin (APC)~650~660Very BrightModerate

Troubleshooting

IssuePossible CauseSuggested Solution
High Background - Antibody concentration too high- Inadequate washing- Non-specific binding- Perform antibody titration to find the optimal concentration.- Increase the number and/or duration of wash steps.- Use an Fc receptor block.
Weak or No Signal - Low antigen expression- Suboptimal antibody concentration- Inefficient fixation/permeabilization (for intracellular targets)- Use a brighter fluorochrome or an amplification strategy.- Ensure the antibody is used at its optimal titrated concentration.- Optimize fixation and permeabilization protocols for the specific target.
High Compensation Values - Significant spectral overlap with other fluorochromes- Carefully select fluorochromes to minimize spectral overlap.- Use single-stained compensation controls for each fluorochrome in the panel.

Conclusion

Sulfo-Cy5.5 labeled antibodies are a robust and reliable tool for a wide range of flow cytometry applications. Their excellent spectral properties, particularly their emission in the far-red spectrum, contribute to high-quality data with improved signal-to-noise ratios. By following the detailed protocols and considering the data analysis strategies outlined in these application notes, researchers can effectively leverage the advantages of Sulfo-Cy5.5 for their immunophenotyping and intracellular signaling studies.

References

Application Notes and Protocols for Nucleic Acid Labeling with Sulfo-cyanine5.5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-cyanine5.5 (Sulfo-Cy5.5) is a water-soluble, near-infrared (NIR) fluorescent dye widely utilized in biological research for labeling various biomolecules, including nucleic acids.[1] Its exceptional brightness, high photostability, and low background fluorescence in the NIR region make it an ideal candidate for a range of applications such as fluorescence microscopy, in vivo imaging, and flow cytometry.[1] This document provides a detailed protocol for the covalent labeling of amine-modified nucleic acids with Sulfo-cyanine5.5 NHS ester, the amine-reactive form of Sulfo-cyanine5.5 amine. The protocol covers the labeling reaction, purification of the labeled nucleic acid, and quantification of the degree of labeling. Additionally, an exemplary application in Fluorescence In Situ Hybridization (FISH) is described.

Quantitative Data Summary

Successful labeling of nucleic acids with Sulfo-cyanine5.5 is assessed by determining the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each nucleic acid molecule. The optimal DOL can vary depending on the specific application, but typically ranges from 2 to 10 for antibodies and can be adapted for nucleic acids.[2][3] Over-labeling can lead to fluorescence quenching and may interfere with hybridization efficiency, while under-labeling results in a weak signal. The DOL is calculated from absorbance measurements of the purified conjugate.

ParameterFormulaDescription
Molar Extinction Coefficient of Sulfo-Cy5.5 (ε_dye_) ~250,000 M⁻¹cm⁻¹ at ~675 nmThis value is provided by the manufacturer and is crucial for calculating the dye concentration.
Molar Extinction Coefficient of Nucleic Acid (ε_NA_) Varies based on sequence and length. Can be estimated or calculated.For oligonucleotides, this can be calculated based on the base composition. For larger nucleic acids, an average value can be used.
Correction Factor (CF) A₂₈₀ of free dye / A_max_ of free dyeThis factor accounts for the dye's absorbance at 280 nm, which can interfere with the nucleic acid concentration measurement.
Concentration of Dye (C_dye_) A_max_ / (ε_dye_ × path length)Determined by measuring the absorbance at the maximal absorption wavelength of the dye.
Concentration of Nucleic Acid (C_NA_) (A₂₈₀ - (A_max_ × CF)) / (ε_NA_ × path length)The corrected absorbance at 280 nm is used to determine the nucleic acid concentration.
Degree of Labeling (DOL) C_dye_ / C_NA_The molar ratio of the dye to the nucleic acid.

Experimental Protocols

Protocol 1: Labeling of Amine-Modified Nucleic Acids with Sulfo-cyanine5.5 NHS Ester

This protocol describes the covalent conjugation of Sulfo-cyanine5.5 NHS ester to nucleic acids containing a primary amine modification.

Materials:

  • Amine-modified DNA or RNA (e.g., 5'-amino-modifier)

  • Sulfo-cyanine5.5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.5)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Prepare the Nucleic Acid Solution: Dissolve the amine-modified nucleic acid in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL. Buffers containing primary amines, such as Tris, should be avoided as they will compete for reaction with the NHS ester.[4][5]

  • Prepare the Sulfo-Cy5.5 NHS Ester Stock Solution: Immediately before use, dissolve the Sulfo-cyanine5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5][6] Vortex briefly to ensure the dye is fully dissolved.

  • Perform the Labeling Reaction:

    • Add a 5-10 fold molar excess of the dissolved Sulfo-Cy5.5 NHS ester to the nucleic acid solution.[5]

    • Vortex the reaction mixture gently and incubate for 2 hours to overnight at room temperature in the dark.[7] Longer incubation times may increase labeling efficiency.

  • Purify the Labeled Nucleic Acid: It is crucial to remove the unreacted dye. Several methods can be employed:

    • Ethanol (B145695) Precipitation:

      • Add 0.1 volumes of 3 M sodium acetate (B1210297) and 2.5 volumes of ice-cold 100% ethanol to the reaction mixture.

      • Incubate at -20°C for at least 30 minutes.

      • Centrifuge at high speed for 15-30 minutes to pellet the labeled nucleic acid.

      • Carefully remove the supernatant containing the unreacted dye.

      • Wash the pellet with 70% ethanol and centrifuge again.

      • Air-dry the pellet and resuspend in nuclease-free water.[6]

    • Size-Exclusion Chromatography (e.g., Sephadex G-25): This method is effective for removing small molecules like unreacted dye from larger nucleic acid molecules. Follow the manufacturer's instructions for column preparation and sample application.[8]

    • Phase Extraction with n-Butanol: This method is particularly useful for purifying labeled oligonucleotides.[9]

      • Add an equal volume of water-saturated n-butanol to the reaction mixture.

      • Vortex vigorously and centrifuge to separate the phases.

      • The unreacted hydrophobic dye will partition into the organic (upper) butanol phase, while the labeled hydrophilic nucleic acid remains in the aqueous (lower) phase.

      • Carefully remove and discard the butanol layer. Repeat the extraction until the butanol phase is colorless.[9]

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for high-purity purification of labeled oligonucleotides.[6][10]

Protocol 2: Determination of Degree of Labeling (DOL)

Materials:

  • Purified Sulfo-Cy5.5 labeled nucleic acid

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified labeled nucleic acid solution at 260 nm (for nucleic acid), 280 nm (optional, for assessing purity), and at the maximum absorbance of Sulfo-Cy5.5 (~675 nm).

  • Calculate Concentrations:

    • Use the Beer-Lambert law (A = εcl) to calculate the concentration of the dye and the nucleic acid using the formulas provided in the "Quantitative Data Summary" table.

  • Calculate DOL:

    • Divide the molar concentration of the dye by the molar concentration of the nucleic acid to obtain the Degree of Labeling.[2][3]

Visualization of Experimental Workflow

Fluorescence In Situ Hybridization (FISH) Workflow

The following diagram illustrates the key steps involved in using a Sulfo-cyanine5.5 labeled nucleic acid probe for Fluorescence In Situ Hybridization (FISH).

FISH_Workflow cluster_prep Probe & Sample Preparation cluster_hybridization Hybridization cluster_detection Detection & Analysis ProbeLabeling 1. Probe Labeling (Sulfo-Cy5.5) Denaturation 3. Denaturation (Probe & Target DNA) SamplePrep 2. Sample Preparation (Fixation & Permeabilization) SamplePrep->Denaturation Hybridization 4. Hybridization (Probe binds to target) Denaturation->Hybridization Washing 5. Post-Hybridization Washes (Remove unbound probe) Hybridization->Washing Counterstain 6. Counterstaining (e.g., DAPI) Washing->Counterstain Imaging 7. Fluorescence Microscopy Counterstain->Imaging Analysis 8. Image Analysis Imaging->Analysis

Caption: Workflow for Fluorescence In Situ Hybridization (FISH).

This workflow outlines the major stages of a FISH experiment, a common application for fluorescently labeled nucleic acid probes.[8][11][12] The process begins with the preparation of the fluorescent probe and the biological sample. Both the probe and the target DNA within the sample are then denatured to single strands, allowing the probe to anneal to its complementary sequence during the hybridization step. Following hybridization, stringent washes are performed to remove any non-specifically bound probes. The sample is then typically counterstained to visualize the cell nuclei and imaged using a fluorescence microscope to detect the signal from the Sulfo-Cy5.5 labeled probe.

References

Bioconjugation of Sulfo-cyanine5.5 Amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-cyanine5.5 amine is a water-soluble, far-red fluorescent dye that is an invaluable tool for labeling biomolecules in various research and diagnostic applications.[1][2][3][4] Its high hydrophilicity, conferred by four sulfonate groups, minimizes aggregation and non-specific binding, making it ideal for use in aqueous environments.[2][3][] With an absorption maximum around 673-675 nm and an emission maximum near 691-694 nm, Sulfo-cyanine5.5 is well-suited for applications requiring deep tissue penetration and minimal background autofluorescence, such as in vivo imaging.[1][3][][6][7]

This document provides detailed protocols for the conjugation of Sulfo-cyanine5.5 amine to proteins and other biomolecules containing carboxyl groups. The primary method described utilizes a two-step carbodiimide (B86325) reaction involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) to form a stable amide bond.

Physicochemical and Spectral Properties

A clear understanding of the dye's properties is crucial for successful conjugation and downstream applications.

PropertyValueReference
Maximum Excitation (λ_max_) ~673 nm[3]
Maximum Emission (λ_em_) ~691 nm[3]
Molar Extinction Coefficient (ε) ~235,000 M⁻¹cm⁻¹[3]
Molecular Weight ~1077.41 Da (as potassium salt)[3]
Solubility Good in water, DMSO, and DMF[3][]
Correction Factor (CF₂₈₀) 0.11[3]
Storage Conditions Store at -20°C, protected from light and moisture.[2][7]

Bioconjugation Chemistry

The primary aliphatic amine group on the Sulfo-cyanine5.5 molecule can be covalently linked to carboxyl groups on biomolecules such as proteins (e.g., on aspartic and glutamic acid residues, and the C-terminus).[2][3][4] This is typically achieved using carbodiimide chemistry.

The process involves two main steps:

  • Activation of Carboxyl Groups: EDC, in the presence of sulfo-NHS, reacts with carboxyl groups on the target biomolecule to form a semi-stable sulfo-NHS ester.[8][9][10] This activation step is most efficient at a slightly acidic pH.

  • Amine Coupling: The sulfo-NHS ester then reacts with the primary amine of the Sulfo-cyanine5.5 dye to form a stable amide bond, releasing sulfo-NHS.[8][9] This reaction is favored at a slightly basic pH.

G cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Amine Coupling Protein_COOH Protein-COOH Activated_Protein Protein-CO-Sulfo-NHS (Active Ester) Protein_COOH->Activated_Protein + EDC + Sulfo-NHS EDC EDC Sulfo_NHS Sulfo-NHS Conjugate Protein-CO-NH-Sulfo-Cy5.5 (Stable Amide Bond) Activated_Protein->Conjugate + Sulfo-Cy5.5-NH2 Dye_Amine Sulfo-Cy5.5-NH2 G start Start prep_protein 1. Prepare Protein Solution (2-10 mg/mL in Activation Buffer) start->prep_protein prep_reagents 2. Prepare Reagent Solutions - Dye in DMSO (10 mM) - EDC & Sulfo-NHS in Activation Buffer (100 mM each) prep_protein->prep_reagents activation 3. Activate Protein - Add EDC/Sulfo-NHS to protein - Incubate 15-30 min at RT prep_reagents->activation buffer_exchange 4. Buffer Exchange - Remove excess EDC/Sulfo-NHS - Exchange to Coupling Buffer activation->buffer_exchange coupling 5. Conjugate Dye - Add Sulfo-Cy5.5 Amine - Incubate 2 hours at RT, protected from light buffer_exchange->coupling quench 6. Quench Reaction (Optional) - Add Quenching Buffer coupling->quench purification 7. Purify Conjugate - Size-Exclusion Chromatography quench->purification characterization 8. Characterize Conjugate - Calculate Degree of Labeling (DOL) purification->characterization end End characterization->end G problem1 Problem: Low DOL Possible Causes: - Inactive EDC/Sulfo-NHS - Low protein concentration - Amine-containing buffers - Incorrect pH Solutions: - Use fresh EDC/Sulfo-NHS - Concentrate protein - Buffer exchange protein - Verify buffer pH problem2 Problem: High DOL / Precipitation Possible Causes: - Excessive dye:protein ratio - Protein aggregation Solutions: - Reduce dye:protein ratio - Centrifuge to remove aggregates - Optimize reaction conditions problem3 Problem: Non-specific Staining Possible Causes: - Unremoved free dye - Aggregates of labeled protein Solutions: - Ensure thorough purification - Centrifuge conjugate before use

References

Sulfo-cyanine5.5 Amine: Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Sulfo-cyanine5.5 (Sulfo-Cy5.5) amine and its applications in fluorescence microscopy. This far-red fluorescent dye is a valuable tool for labeling biomolecules, offering excellent water solubility and brightness for high-contrast imaging.

Sulfo-Cy5.5 is an amine-containing dye, which allows for its conjugation to a variety of molecules. For use in fluorescence microscopy, it is commonly converted to an amine-reactive form, such as an N-hydroxysuccinimide (NHS) ester, to facilitate the labeling of proteins, antibodies, and other biomolecules.[1] Its spectral properties in the far-red spectrum minimize interference from cellular autofluorescence, leading to an improved signal-to-noise ratio in imaging applications.[2]

Key Features and Applications

Sulfo-Cy5.5 is a water-soluble cyanine (B1664457) dye with four sulfonate groups that enhance its hydrophilicity, making it ideal for labeling biomolecules in aqueous environments.[3][4][5] Its key features include high photostability and a high quantum yield, resulting in bright and stable fluorescent signals.[6]

Primary applications in fluorescence microscopy include:

  • Immunofluorescence (IF): Used to label primary or secondary antibodies for the detection of specific antigens in immunocytochemistry (ICC) and immunohistochemistry (IHC).

  • Bioconjugation: Efficiently labels proteins, antibodies, and nucleic acids for various bioanalytical assays.[6]

  • In Vivo Imaging: Its far-red emission allows for deep tissue imaging with minimal background noise.[5][6]

Quantitative Data

The spectral and photophysical properties of Sulfo-Cy5.5 are summarized in the table below.

PropertyValueReference
Excitation Maximum ~675 nm[6]
Emission Maximum ~694 nm[6]
Molar Extinction Coefficient 211,000 cm⁻¹M⁻¹[4]
Fluorescence Quantum Yield 0.21[3][4][7]
Recommended Laser Line 633 nm or 647 nm
Solubility Good in water, DMF, and DMSO

Experimental Protocols

Here we provide detailed protocols for the conjugation of Sulfo-Cy5.5 NHS ester to antibodies and a general protocol for immunofluorescence staining of cultured cells.

Protocol 1: Antibody Labeling with Sulfo-Cy5.5 NHS Ester

This protocol describes the conjugation of an amine-reactive Sulfo-Cy5.5 NHS ester to a primary or secondary antibody.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • Sulfo-Cy5.5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (pH 8.5-9.0)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Spin desalting column (e.g., Sephadex G-25)

  • Microcentrifuge tubes

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in PBS at a concentration of 2-10 mg/mL for optimal labeling.

    • Adjust the pH of the antibody solution to 8.5 ± 0.5 using 1 M sodium bicarbonate. This is crucial for the reaction with the NHS ester.

  • Dye Preparation:

    • Immediately before use, dissolve the Sulfo-Cy5.5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • A starting molar ratio of 10:1 (dye:antibody) is recommended. The optimal ratio may need to be determined empirically (e.g., testing 5:1, 15:1, and 20:1).

    • Slowly add the calculated volume of the Sulfo-Cy5.5 NHS ester solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 60 minutes at room temperature in the dark with gentle rotation.

  • Purification of the Conjugate:

    • Prepare a spin desalting column according to the manufacturer's instructions.

    • Load the reaction mixture onto the column.

    • Centrifuge the column to separate the labeled antibody from the unconjugated dye.

    • Collect the eluate containing the purified Sulfo-Cy5.5 labeled antibody.

  • Storage:

    • Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification Antibody Antibody in Amine-Free Buffer pH_Adjust Adjust pH to 8.5-9.0 (Sodium Bicarbonate) Antibody->pH_Adjust Mix Mix Antibody and Dye (Molar Ratio 10:1) pH_Adjust->Mix Dye Sulfo-Cy5.5 NHS Ester DMSO Dissolve in DMSO Dye->DMSO DMSO->Mix Incubate Incubate 1 hr at RT (in the dark) Mix->Incubate Column Spin Desalting Column Incubate->Column Purified_Ab Purified Labeled Antibody Column->Purified_Ab

Caption: Workflow for labeling an antibody with Sulfo-Cy5.5 NHS ester.

Protocol 2: Immunocytochemistry (ICC) with Sulfo-Cy5.5 Labeled Secondary Antibody

This protocol provides a general workflow for the immunofluorescent staining of adherent cultured cells.

Materials:

  • Cultured cells on coverslips

  • 4% Paraformaldehyde in PBS (for fixation)

  • 0.1-0.5% Triton X-100 in PBS (for permeabilization)

  • Blocking Buffer (e.g., 5% Normal Goat Serum or BSA in PBS)

  • Primary Antibody (specific to the target antigen)

  • Sulfo-Cy5.5 Labeled Secondary Antibody (specific to the primary antibody host species)

  • PBS

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets for Cy5.5

Procedure:

  • Cell Fixation:

    • Wash cells grown on coverslips three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • Incubate the fixed cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the Sulfo-Cy5.5 labeled secondary antibody in the Blocking Buffer. Protect the antibody from light from this point forward.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Visualize the fluorescence using a microscope equipped with a filter set appropriate for Sulfo-Cy5.5 (Excitation: ~650 nm, Emission: ~700 nm).[2]

ICC_Workflow Start Cultured Cells on Coverslip Fixation Fixation (4% PFA) Start->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (BSA or Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Sulfo-Cy5.5 Secondary Ab (in the dark) PrimaryAb->SecondaryAb Mounting Mounting (Antifade Medium) SecondaryAb->Mounting Imaging Fluorescence Microscopy (Cy5.5 Filter Set) Mounting->Imaging

Caption: General workflow for immunocytochemistry using a Sulfo-Cy5.5 labeled secondary antibody.

Troubleshooting

High background or weak signal can be common issues in immunofluorescence. Here are some troubleshooting tips:

IssuePossible CauseSuggested Solution
High Background - Insufficient blocking- Secondary antibody concentration too high- Non-specific binding of the secondary antibody- Increase blocking time or try a different blocking agent.- Titrate the secondary antibody to find the optimal concentration.- Ensure the secondary antibody is cross-adsorbed against the species of the sample.
Weak or No Signal - Primary antibody not effective- Low antigen expression- Photobleaching- Use a positive control to validate the primary antibody.- Consider a signal amplification method.- Use an antifade mounting medium and minimize exposure to excitation light.

For far-red dyes like Sulfo-Cy5.5, it is important to use a camera that is sensitive in the near-infrared range, as the signal may not be visible by eye through the microscope eyepiece.[8]

References

Application Notes and Protocols for In Vivo Cell Tracking Using Sulfo-cyanine5.5 Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-cyanine5.5 amine is a highly water-soluble, far-red fluorescent dye ideally suited for in vivo cell tracking applications.[1][2][3] Its four sulfonate groups contribute to its high hydrophilicity, minimizing non-specific binding and ensuring good biocompatibility.[1][2][3] The primary amine group allows for covalent conjugation to intracellular proteins, providing stable and long-term labeling of viable cells.[1][3] Emitting in the near-infrared (NIR) spectrum, Sulfo-cyanine5.5 permits deep tissue imaging with reduced autofluorescence, making it an excellent tool for non-invasive monitoring of cell migration, biodistribution, and engraftment in living animals.[4][5][6]

These application notes provide detailed protocols for labeling various cell types with Sulfo-cyanine5.5 amine, subsequent in vivo imaging, and data analysis.

Product Information

PropertySpecificationReference
Excitation Maximum ~673-675 nm[6]
Emission Maximum ~691-694 nm[6]
Molecular Weight ~1077.41 Da
Solubility High in water and DMSO[1][2][3]
Reactive Group Primary Amine[1][3]

Key Applications

  • In vivo tracking of immune cells: Monitoring the migration of lymphocytes and macrophages to sites of inflammation, infection, or tumors.

  • Stem cell tracking: Assessing the homing, engraftment, and differentiation of transplanted stem cells in regenerative medicine studies.[7][8][9][10]

  • Cancer cell metastasis: Following the dissemination and colonization of tumor cells to distant organs.

Experimental Protocols

Protocol 1: Labeling of Lymphocytes for In Vivo Tracking

This protocol describes the labeling of lymphocytes with Sulfo-cyanine5.5 amine for subsequent in vivo tracking studies. The protocol is adapted from methods used for other amine-reactive dyes.

Materials:

  • Sulfo-cyanine5.5 amine

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Lymphocyte suspension (e.g., T cells, B cells)

  • Phosphate-Buffered Saline (PBS), sterile

  • Fetal Bovine Serum (FBS)

  • Cell culture medium (e.g., RPMI-1640)

  • 15 mL conical tubes

  • Hemocytometer or automated cell counter

  • Flow cytometer

Procedure:

  • Prepare Sulfo-cyanine5.5 Amine Stock Solution:

    • Dissolve Sulfo-cyanine5.5 amine in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Cell Preparation:

    • Isolate lymphocytes from the desired source (e.g., spleen, lymph nodes, peripheral blood).

    • Wash the cells twice with sterile PBS by centrifugation at 300 x g for 5 minutes.

    • Resuspend the cell pellet in pre-warmed PBS at a concentration of 1 x 10^7 cells/mL.

  • Cell Labeling:

    • Add the Sulfo-cyanine5.5 amine stock solution to the cell suspension to a final concentration of 5-10 µM. The optimal concentration should be determined empirically for each cell type to ensure bright labeling without compromising cell viability.

    • Incubate the cells for 15-30 minutes at 37°C in the dark, with gentle agitation every 5 minutes to ensure uniform labeling.

  • Washing:

    • Stop the labeling reaction by adding 10 volumes of cold cell culture medium containing 10% FBS.

    • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with cold PBS to remove any unbound dye.

  • Cell Counting and Viability Assessment:

    • Resuspend the final cell pellet in an appropriate volume of sterile PBS or cell culture medium for injection.

    • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter. Cell viability should be >95%.

  • Confirmation of Labeling (Optional):

    • Analyze a small aliquot of the labeled cells by flow cytometry using the appropriate laser and filter set for Sulfo-cyanine5.5 (e.g., 640 nm excitation, >670 nm emission) to confirm labeling efficiency.

Protocol 2: In Vivo Imaging of Labeled Cells in Mice

This protocol outlines the procedure for intravenous injection of Sulfo-cyanine5.5 amine-labeled cells into mice and subsequent in vivo imaging.[11][12][13][14]

Materials:

  • Labeled cell suspension

  • Sterile PBS or appropriate injection vehicle

  • 27-30 gauge needles and syringes

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS, Pearl) equipped for NIR fluorescence imaging

  • Animal restraints

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

    • To reduce autofluorescence, it is recommended to feed the mice a chlorophyll-free diet for at least one week prior to imaging.[14]

    • Shave the area of interest to minimize light scattering and absorption by fur.

  • Cell Injection:

    • Resuspend the labeled cells in sterile PBS at the desired concentration (typically 1-10 x 10^6 cells in 100-200 µL).

    • Inject the cell suspension intravenously via the tail vein. Other injection routes (e.g., intraperitoneal, subcutaneous) can be used depending on the experimental design.

  • In Vivo Imaging:

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire images at various time points post-injection (e.g., 1, 6, 24, 48, and 72 hours, and then weekly) to monitor cell distribution and signal persistence.[14]

    • Use the appropriate excitation and emission filters for Sulfo-cyanine5.5 (e.g., excitation ~675 nm, emission ~700 nm long-pass).

    • Optimize image acquisition parameters (exposure time, binning, f/stop) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) over the target organs or tissues.

    • Quantify the fluorescence intensity (e.g., average radiant efficiency) within each ROI at each time point.

    • For biodistribution studies, normalize the signal from each organ to the total signal from the animal or to a reference tissue.

  • Ex Vivo Confirmation (Optional):

    • At the end of the experiment, euthanize the mouse and dissect the organs of interest.

    • Image the dissected organs ex vivo to confirm the in vivo findings and to obtain higher resolution localization of the labeled cells.

Data Presentation

Quantitative Analysis of In Vivo Cell Tracking
ParameterMethodTypical Results
Labeling Efficiency Flow Cytometry>95% of cells are positive for Sulfo-cyanine5.5 fluorescence.
Cell Viability Post-Labeling Trypan Blue Exclusion>95% viability immediately after labeling.
In Vivo Signal Persistence Longitudinal In Vivo ImagingDetectable signal for up to several weeks, depending on cell type, proliferation rate, and injection site.
Cell Biodistribution In Vivo and Ex Vivo ImagingQuantification of fluorescence intensity in various organs (e.g., lungs, liver, spleen, lymph nodes, tumor).
Cell Migration/Trafficking Dynamic In Vivo ImagingTracking the movement of labeled cells to specific anatomical locations over time.

Note: The specific quantitative results will vary depending on the cell type, animal model, and experimental conditions.

Visualizations

Experimental Workflow for In Vivo Cell Tracking

G cluster_prep Cell Preparation and Labeling cluster_invivo In Vivo Experiment A Isolate Target Cells B Wash and Resuspend Cells A->B C Incubate with Sulfo-cyanine5.5 Amine B->C D Wash to Remove Unbound Dye C->D E Assess Viability and Count Cells D->E F Inject Labeled Cells into Animal Model E->F Inject viable, labeled cells G Perform Longitudinal In Vivo Imaging F->G H Analyze Image Data (Biodistribution, Migration) G->H I Ex Vivo Organ Imaging (Optional) H->I

Caption: Workflow for labeling cells with Sulfo-cyanine5.5 amine and subsequent in vivo tracking.

Logical Relationship of Key Experimental Steps

G A Optimize Labeling Concentration B Maximize Cell Viability A->B C Achieve Bright and Stable Signal A->C D Successful In Vivo Tracking B->D C->D

References

Troubleshooting & Optimization

Optimizing Sulfo-Cyanine5.5 Amine Labeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficiency of Sulfo-cyanine5.5 amine labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling proteins with Sulfo-cyanine5.5 NHS ester?

The optimal pH for labeling proteins with N-hydroxysuccinimide (NHS) esters like Sulfo-cyanine5.5 is between 8.2 and 8.5.[1][2][3] This pH range is a critical compromise: it is high enough to ensure that the primary amino groups on the protein (e.g., the side chain of lysine (B10760008) residues and the N-terminus) are deprotonated and nucleophilic for reaction, but not so high as to cause significant and rapid hydrolysis of the NHS ester, which would render it non-reactive.[1][3][4][5][6][7]

Q2: Which buffers should I use for the labeling reaction, and which should I avoid?

It is crucial to use an amine-free buffer for the conjugation reaction.[4][8][9] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible because they will compete with the target molecule for reaction with the NHS ester, significantly reducing labeling efficiency.[4][8][9][10]

Recommended Buffers:

  • Phosphate-buffered saline (PBS)[4][11]

  • Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)[4][5][7]

  • Sodium carbonate buffer (1 M)[11]

  • HEPES buffer[4]

  • Borate buffer[4]

Q3: How should I store and handle the Sulfo-cyanine5.5 NHS ester to maintain its reactivity?

Proper storage and handling are critical to prevent the loss of reactivity due to moisture. The Sulfo-cyanine5.5 NHS ester is moisture-sensitive and can readily hydrolyze.[1][10]

  • Unopened Dye: Store desiccated at -20°C and protected from light.[1][12][13][14][15][16]

  • Dye Stock Solution: Dissolve the NHS ester in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4][5][10][16] For short-term storage, aliquot the solution into single-use volumes and store at -20°C for no more than two weeks, avoiding repeated freeze-thaw cycles.[1][10][11]

Q4: What is the recommended protein concentration for efficient labeling?

The recommended protein concentration for optimal labeling is between 2 and 10 mg/mL.[8][9][11][17] Labeling efficiency can be significantly reduced at protein concentrations below 2 mg/mL because the rate of NHS ester hydrolysis becomes a more significant competing reaction in dilute protein solutions.[2][4][8][9][11]

Q5: What is a good starting dye-to-protein molar ratio?

A common starting point for optimization is a 10:1 molar ratio of dye to protein.[8][9][11][17] However, the optimal ratio can vary depending on the protein and the desired degree of labeling (DOL). It is often recommended to test a range of ratios, such as 5:1, 10:1, 15:1, and 20:1, to find the ideal condition for your specific experiment.[11][18]

Troubleshooting Guide

This guide addresses common issues encountered during Sulfo-cyanine5.5 amine labeling.

Problem: Low or No Labeling Efficiency
Potential Cause Recommended Solution
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 8.2-8.5 using a calibrated pH meter.[1][2][4] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[4]
Incompatible Buffer Ensure the buffer is free of primary amines (e.g., Tris, glycine) or ammonium (B1175870) ions, which compete with the target protein for the dye.[4][8][9][10] If necessary, perform a buffer exchange into a recommended buffer like PBS or sodium bicarbonate prior to labeling.[11]
Hydrolyzed/Inactive Dye The NHS ester is moisture-sensitive.[1][10] Ensure proper storage (desiccated at -20°C) and handling.[1] Always prepare fresh dye stock solutions in anhydrous DMSO or DMF immediately before each labeling reaction.[4][10][16]
Low Protein Concentration Labeling efficiency decreases at low protein concentrations (<2 mg/mL).[2][4][8][9][11] If possible, concentrate your protein solution to 2-10 mg/mL before labeling.[8][9][11][17]
Inaccessible Amine Groups The primary amines on the protein surface must be accessible for the reaction to occur.[10] Steric hindrance can prevent efficient labeling. While difficult to control, this is a potential factor if other parameters are optimal.
Impure Protein Sample Impurities in the protein sample, such as sodium azide (B81097) or other stabilizing proteins like BSA or gelatin, can interfere with the labeling reaction.[10][11] Purify the protein sample before labeling.[11]
Problem: Low Fluorescence Signal After Labeling
Potential Cause Recommended Solution
Over-labeling (Fluorescence Quenching) Attaching too many dye molecules in close proximity can lead to self-quenching and a reduced fluorescence signal.[1][19][20] This can be mistaken for poor labeling. To resolve this, reduce the dye-to-protein molar ratio in the reaction. Aim for a lower Degree of Labeling (DOL), typically between 2 and 4 for optimal fluorescence.[19]
Protein Precipitation Over-labeling can increase the hydrophobicity of the protein, potentially causing aggregation and precipitation.[1] If a precipitate is observed, centrifuge the sample and check if the fluorescence is in the pellet. Use a lower dye-to-protein ratio to prevent this.[1]
Failed Labeling Reaction If the DOL calculation confirms a very low level of labeling, refer to the "Low or No Labeling Efficiency" section above to troubleshoot the reaction conditions.
Problem: Unconjugated Dye Remaining After Purification
Potential Cause Recommended Solution
Inefficient Purification The chosen purification method may not be suitable for the protein size or sample volume. For small proteins, ensure the size exclusion chromatography (SEC) resin has the appropriate fractionation range.[19]
Overloaded Column Overloading a spin column or SEC column can lead to inefficient separation of the labeled protein from the free dye. Follow the manufacturer's recommendations for column capacity.
Insufficient Dialysis If using dialysis, ensure sufficient time and an adequate number of buffer changes to allow for complete removal of the small, unconjugated dye molecules.

Experimental Protocols and Data

General Protocol for Protein Labeling with Sulfo-cyanine5.5 NHS Ester

This protocol provides a starting point for labeling proteins. Optimization may be required for your specific protein.

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[4][5][7] If the protein is in a buffer containing amines like Tris or glycine, it must be dialyzed against a suitable buffer.[11]

    • Adjust the protein concentration to 2-10 mg/mL for optimal results.[8][9][11][17]

  • Prepare Sulfo-cyanine5.5 NHS Ester Stock Solution:

    • Immediately before use, dissolve the Sulfo-cyanine5.5 NHS ester in high-quality, anhydrous DMSO or DMF to make a 10 mM stock solution.[8][9][10][11] Mix well by vortexing. Do not store the dye in solution for extended periods.[10][11]

  • Calculate Molar Excess:

    • Determine the desired molar excess of the dye over the protein. A 10:1 molar ratio is a common starting point.[8][11][17]

    • Example Calculation for a 10:1 Molar Ratio:

      • Amount of Protein (mg) / MW of Protein (Da) = Moles of Protein

      • Moles of Protein x 10 = Moles of Dye needed

      • Moles of Dye / Concentration of Dye Stock (mol/L) = Volume of Dye Stock to add (L)

  • Reaction:

    • Add the calculated amount of the dissolved NHS ester to the protein solution while gently mixing.[4]

    • Incubate the reaction in the dark at room temperature for 1 hour, or at 4°C overnight.[7][8][10] Gentle rotation or shaking can improve efficiency.[8][11]

  • Purification:

    • Remove the unreacted, free dye from the labeled protein conjugate. Common methods include:

      • Spin Columns / Gel Filtration (e.g., Sephadex G-25): This is a rapid method ideal for removing small molecules from larger proteins.[8][11][19]

      • Dialysis: Effective for removing small molecules, but more time-consuming.

Quantitative Data Summary

Table 1: Effect of pH on the Half-life of NHS Esters

This table summarizes the stability of NHS esters in aqueous solutions at different pH values. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.[4]

pHTemperature (°C)Approximate Half-life
7.0Ambient~7 hours[4]
8.0Ambient~1 hour[4]
8.6410 minutes[4]
9.0AmbientMinutes[4]

Table 2: Recommended Starting Molar Ratios for Labeling

ApplicationRecommended Starting Molar Ratio (Dye:Protein)Notes
General Protein Labeling10:1[8][11][17]Optimization is recommended by testing a range from 5:1 to 20:1.[11][18]
Monolabeling8:1[4][5]This is an experimental value suitable for many common proteins and peptides.[5]
Antibody Labeling10:1 to 20:1[11][18]The optimal Degree of Substitution (DOS) is typically between 2 and 10.[11]

Visualizations

Sulfo_Cy5_5_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p_prep 1. Prepare Protein (Amine-free buffer, pH 8.3-8.5, 2-10 mg/mL) react 3. Mix & Incubate (Add dye to protein, 1 hr @ RT or O/N @ 4°C) p_prep->react d_prep 2. Prepare Dye (Fresh 10 mM stock in anhydrous DMSO) d_prep->react purify 4. Purify Conjugate (Spin column or Dialysis) react->purify analyze 5. Characterize (Measure DOL) purify->analyze

Caption: Experimental workflow for Sulfo-cyanine5.5 amine labeling.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products cluster_competing Competing Reaction protein Protein-NH₂ (Primary Amine) conjugate Protein-NH-CO-Sulfo-Cy5.5 (Stable Amide Bond) protein->conjugate Aminolysis (Desired Reaction) pH 8.3-8.5 cy5 Sulfo-Cy5.5-NHS Ester cy5->conjugate hydrolyzed Sulfo-Cy5.5-COOH (Inactive Carboxylic Acid) cy5->hydrolyzed Hydrolysis (Side Reaction) nhs N-hydroxysuccinimide (Leaving Group) conjugate->nhs h2o H₂O (Water) h2o->hydrolyzed

Caption: Reaction of Sulfo-Cy5.5 NHS ester with a primary amine.

Troubleshooting_Tree start Low Labeling Efficiency? ph_check Is buffer pH 8.2-8.5? start->ph_check buffer_check Is buffer amine-free (e.g., no Tris)? ph_check->buffer_check Yes adjust_ph Adjust pH to 8.3 ph_check->adjust_ph No dye_check Was dye stock prepared fresh in anhydrous solvent? buffer_check->dye_check Yes change_buffer Perform buffer exchange into PBS or Bicarbonate buffer_check->change_buffer No conc_check Is protein conc. > 2 mg/mL? dye_check->conc_check Yes remake_dye Use fresh dye vial and anhydrous solvent dye_check->remake_dye No concentrate_protein Concentrate protein conc_check->concentrate_protein No success Labeling Optimized conc_check->success Yes adjust_ph->start change_buffer->start remake_dye->start concentrate_protein->start

Caption: Troubleshooting decision tree for low labeling efficiency.

References

Technical Support Center: Sulfo-cyanine5.5 Amine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfo-cyanine5.5 amine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this fluorescent dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-cyanine5.5 amine? Sulfo-cyanine5.5 amine is a water-soluble, far-red/near-infrared (NIR) fluorescent dye.[1][2] It contains four sulfonate groups, which make it highly hydrophilic and suitable for applications in aqueous environments, such as labeling biomolecules for in vivo imaging.[1][3] The molecule features a primary aliphatic amine group that can be coupled with various electrophiles, such as activated esters (e.g., NHS esters) or epoxides, and can also be used in enzymatic transamination labeling.[1][3]

Q2: What are the spectral properties of Sulfo-cyanine5.5? Sulfo-cyanine5.5 is known for its high extinction coefficient and bright fluorescence in the far-red spectrum.[1][2] Its spectral characteristics make it ideal for applications requiring low background fluorescence and for in vivo imaging.[4]

Table 1: Spectral Properties of Sulfo-cyanine5.5

PropertyValueReference
Excitation Maximum (λabs)~675 nm[2][5]
Emission Maximum (λem)~694 nm[2][5]
Extinction Coefficient~250,000 M-1cm-1[6]
Quantum Yield (Φ)~0.23[6]

Q3: How should I store Sulfo-cyanine5.5 amine? Proper storage is crucial to maintain the dye's reactivity. Upon receipt, it should be stored at -20°C in the dark and desiccated.[1] It can be transported at room temperature for up to three weeks.[1] Avoid prolonged exposure to light.[1]

Q4: What is the primary difference between Sulfo-Cy5.5 amine and Sulfo-Cy5.5 NHS ester? The key difference lies in their reactive groups. Sulfo-Cy5.5 amine has a primary amine group, which is reactive towards electrophiles like activated carboxyl groups (e.g., on a protein after activation with EDC).[1][3] In contrast, Sulfo-Cy5.5 NHS ester is an amine-reactive activated ester that directly reacts with primary amines (like those on lysine (B10760008) residues of proteins) to form stable amide bonds.[4]

Troubleshooting Guide

This section addresses common problems encountered during labeling experiments in a question-and-answer format.

Low or No Fluorescence Signal

Q: My final conjugate has a very weak or no fluorescent signal. What could be the cause?

A: This issue typically points to problems with the labeling reaction itself or fluorescence quenching.

Potential Causes and Solutions:

  • Inefficient Conjugation Reaction: The coupling of Sulfo-Cy5.5 amine to your molecule of interest may have been inefficient.

    • Incorrect pH: Amide coupling reactions are highly pH-dependent.[7] For activating carboxyl groups on a protein with EDC/NHS to react with the dye's amine, the pH should be optimized.

    • Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the dye for reaction sites on your activated molecule, significantly reducing labeling efficiency.[8][9] Always perform the reaction in an amine-free buffer like PBS, MES, or HEPES.[10]

    • Low Reactant Concentration: The concentration of your protein or molecule to be labeled should be sufficiently high. For protein labeling, a concentration of 2-10 mg/mL is recommended for optimal results.[8][9]

    • Inactive Dye or Reagents: Ensure your dye and any coupling reagents (like EDC, NHS) have not expired and have been stored correctly. Prepare solutions of reactive dyes immediately before use.[11][12]

  • Over-labeling and Self-Quenching: Attaching too many dye molecules in close proximity on a protein can lead to fluorescence quenching.[13]

    • Optimize Dye-to-Molecule Ratio: The optimal molar ratio of dye to protein is typically around 10:1, but this may require optimization.[8] Start with the recommended ratio and perform a titration series (e.g., 5:1, 15:1, 20:1) to find the best degree of labeling (DOL).[9] An optimal DOL for most antibodies is between 2 and 10.[9][13]

  • Degradation of the Dye: Cyanine dyes can be unstable under certain conditions.

    • pH Instability: Cy5 dyes can be unstable in highly basic conditions (pH > 8).[11]

    • Light Exposure: Protect the dye and the conjugate from light throughout the experiment and during storage to prevent photobleaching.[10]

G start Low / No Signal check_reaction 1. Check Labeling Reaction Conditions start->check_reaction ph Is pH optimal? check_reaction->ph check_dol 2. Check Degree of Labeling (DOL) overlabeling Is DOL too high (>10)? check_dol->overlabeling check_storage 3. Check Dye/Conjugate Stability light Was experiment protected from light? check_storage->light buffer Is buffer amine-free (e.g., PBS)? ph->buffer Yes adjust_ph Adjust pH ph->adjust_ph No concentration Is protein concentration >2 mg/mL? buffer->concentration Yes dialyze Dialyze into amine-free buffer buffer->dialyze No concentration->check_dol Yes concentrate Concentrate protein concentration->concentrate No overlabeling->check_storage No reduce_ratio Reduce dye:protein ratio overlabeling->reduce_ratio Yes protect_light Repeat, protecting from light light->protect_light No

Fig 1. Troubleshooting workflow for low fluorescence signal.
High Background Fluorescence

Q: My imaging experiments show high background fluorescence, obscuring the specific signal. What can I do?

A: High background is often caused by unbound dye, non-specific binding of the conjugate, or sample autofluorescence.

Potential Causes and Solutions:

  • Unconjugated (Free) Dye: The most common cause is residual free Sulfo-Cy5.5 amine in the conjugate solution.[13]

    • Improve Purification: Ensure the purification step is thorough. Gel filtration (e.g., Sephadex G-25) or extensive dialysis are effective methods for separating the larger labeled protein from the small, free dye molecules.[8][13] If you still see free dye after one purification step, a second round may be necessary.[10]

  • Non-Specific Binding: The fluorescent conjugate may be binding to unintended targets in your sample.[14][15]

    • Use Blocking Agents: For immunofluorescence, use appropriate blocking buffers (e.g., BSA, normal serum) to block non-specific binding sites.[14][15] Be cautious if using anti-goat or anti-bovine secondary antibodies, and avoid blocking with goat serum or BSA, respectively.[16]

    • Optimize Antibody Concentration: Using too much labeled antibody is a frequent cause of high background.[15][16] Titrate your conjugate to find the optimal concentration that maximizes the signal-to-noise ratio.[16]

    • Increase Washing: Insufficient washing will fail to remove unbound conjugate.[15] Increase the number and duration of wash steps after incubation.[17]

  • Sample Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce, contributing to background.[15]

    • Use Controls: Always include an unstained sample control to assess the level of autofluorescence in your experiment.[15]

    • Optimize Fixation: Aldehyde fixatives like formaldehyde (B43269) can increase autofluorescence.[15] Consider reducing the fixative concentration or incubation time.[15]

G start High Background check_free_dye 1. Check for Free Dye start->check_free_dye purification Was conjugate purified thoroughly? check_free_dye->purification check_binding 2. Check for Non-Specific Binding blocking Was a blocking step included? check_binding->blocking check_autofluor 3. Check for Autofluorescence unstained_control Does unstained control show background? check_autofluor->unstained_control purification->check_binding Yes repurify Re-purify conjugate (gel filtration/dialysis) purification->repurify No concentration Was conjugate concentration titrated? blocking->concentration Yes add_blocking Add/optimize blocking step blocking->add_blocking No concentration->check_autofluor Yes titrate Titrate conjugate concentration concentration->titrate No optimize_fix Optimize fixation method unstained_control->optimize_fix Yes

Fig 2. Troubleshooting workflow for high background fluorescence.

Experimental Protocols

Protocol 1: Protein Labeling via EDC/NHS Chemistry

This protocol describes a general method for conjugating Sulfo-cyanine5.5 amine to a protein with available carboxyl groups (e.g., aspartic acid, glutamic acid) using EDC and NHS chemistry.

Table 2: Recommended Reaction Conditions

ParameterRecommendationRationale
Protein Buffer Amine-free (PBS, MES, HEPES)Tris or glycine will quench the reaction.[8][9]
Reaction pH 8.5 ± 0.5Optimal for maintaining a deprotonated state of the amine group on the dye for efficient reaction.[6][8]
Protein Conc. 2 - 10 mg/mLLow concentrations reduce labeling efficiency.[8][9]
Dye:Protein Ratio Start with 10:1 (molar)A good starting point to avoid over- or under-labeling.[8][9]

Materials:

  • Protein of interest in amine-free buffer (e.g., PBS, pH 7.4)

  • Sulfo-cyanine5.5 amine

  • Anhydrous DMSO

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein: Dialyze the protein against the Activation Buffer to ensure it is in an amine-free environment at the correct pH for EDC/NHS chemistry. Adjust concentration to 2-10 mg/mL.

  • Activate Protein Carboxyl Groups:

    • Prepare fresh solutions of EDC and NHS in Activation Buffer.

    • Add a molar excess of EDC and NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature.

  • Buffer Exchange: Immediately remove excess EDC/NHS by buffer exchange into cold Conjugation Buffer (pH 8.5) using a spin column. This step is critical to prevent unwanted side reactions and to raise the pH for the amine reaction.

  • Prepare Dye Solution: Dissolve Sulfo-cyanine5.5 amine in anhydrous DMSO to make a 10 mM stock solution.[8] Mix well by vortexing. Prepare this solution immediately before use.[11]

  • Run Conjugation Reaction:

    • Slowly add the calculated volume of the Sulfo-Cy5.5 amine stock solution to the activated protein solution while gently mixing.[8]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[8][10] Gentle shaking or rotation can improve efficiency.[9]

  • Purify the Conjugate: Separate the labeled protein from unreacted dye and byproducts using a pre-equilibrated Sephadex G-25 column or through dialysis against PBS.[8][9]

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis prep_protein Prepare Protein (Amine-free buffer, 2-10 mg/mL) activate Activate Protein Carboxyls (EDC/NHS, pH 6.0) prep_protein->activate prep_dye Prepare Dye Stock (10 mM in DMSO) conjugate Add Dye to Protein (1-2h, RT, dark) prep_dye->conjugate buffer_exchange Buffer Exchange (to pH 8.5) activate->buffer_exchange buffer_exchange->conjugate purify_column Purify Conjugate (Gel Filtration / Dialysis) conjugate->purify_column analyze Analyze Conjugate (Calculate DOL) purify_column->analyze

Fig 3. Experimental workflow for protein labeling.
Protocol 2: Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It is crucial for ensuring consistency between experiments.[13]

Procedure:

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the dye's absorbance maximum, ~675 nm (Adye).

  • Calculate Concentrations:

    • The concentration of the dye is calculated using the Beer-Lambert law: [Dye] (M) = Adye / εdye (where εdye for Sulfo-Cy5.5 is ~250,000 M-1cm-1)[6]

    • The absorbance at 280 nm is a combination of the protein and the dye. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. The CF for Cy5 dyes is typically around 0.04-0.05.[13][18] Aprotein = A280 - (Adye × CF280)

    • The concentration of the protein is then calculated: [Protein] (M) = Aprotein / εprotein (where εprotein is the molar extinction coefficient of your specific protein at 280 nm)

  • Calculate DOL: DOL = [Dye] / [Protein]

References

Addressing photostability issues of Sulfo-cyanine5.5 amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address photostability issues encountered with Sulfo-cyanine5.5 amine during fluorescence imaging experiments.

Troubleshooting Guide

This guide addresses common issues related to the photostability of Sulfo-cyanine5.5 amine, offering potential causes and actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Rapid and uniform loss of fluorescence signal across the entire illuminated area. High Excitation Intensity: Excessive laser or lamp power is a primary driver of photobleaching.• Reduce the excitation intensity to the lowest level that provides an adequate signal-to-noise ratio. • Use neutral density filters to attenuate the excitation light.
Long Exposure Times: Prolonged exposure to excitation light increases the probability of photobleaching events.• Decrease the camera exposure time. • For time-lapse imaging, increase the interval between acquisitions.
Oxygen Presence: The presence of molecular oxygen can lead to the formation of reactive oxygen species (ROS) that degrade the fluorophore.[1]• Use a commercial antifade mounting medium containing an oxygen scavenging system. • For live-cell imaging, consider using imaging media with reduced oxygen levels or supplemented with antioxidants.
Signal loss is more pronounced in specific subcellular regions or in areas of high conjugate concentration. Local Environment Effects: The chemical microenvironment, such as pH and proximity to certain biomolecules, can influence dye stability.• Ensure the buffer system maintains a stable and optimal pH (typically 7.0-7.5). • Evaluate potential interactions between the dye and its conjugation partner or local cellular environment.
Self-Quenching at High Concentrations: High local concentrations of the dye can lead to aggregation and self-quenching, which can sometimes be followed by photobleaching.• Optimize the labeling protocol to achieve a lower degree of labeling (DOL) on your target molecule.
Inconsistent fluorescence intensity between experiments or different fields of view. Variability in Mounting Medium: Inconsistent mixing or application of antifade reagents can lead to variable photoprotection.• Ensure the antifade mounting medium is thoroughly mixed before use. • Apply a consistent volume of mounting medium to each sample.
Fluctuations in Excitation Source: The output of lamps and lasers can fluctuate over time.• Warm up the light source for the recommended time to ensure stable output. • Use a power meter to check the stability of the excitation source.
Noticeable decrease in fluorescence after sample storage. Degradation of Antifade Reagent: Some antifade reagents can lose their efficacy over time, especially when exposed to light and air.• Store mounted slides in the dark at 4°C. • For long-term storage, consider sealing the coverslip with nail polish or a commercial sealant.
Chemical Instability of the Conjugate: The linkage between the dye and the target molecule may not be stable over time.• Ensure that the conjugation chemistry used is appropriate for the target molecule and that the reaction has gone to completion.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen to Sulfo-cyanine5.5 amine?

A1: Photobleaching is the irreversible destruction of a fluorophore's ability to fluoresce due to photon-induced chemical damage. For cyanine (B1664457) dyes like Sulfo-cyanine5.5 amine, this process is often mediated by reaction with molecular oxygen.[1] Upon excitation, the dye can transition to a long-lived triplet state. This triplet-state dye can then react with ground-state molecular oxygen to produce highly reactive singlet oxygen, which in turn can chemically modify and destroy the dye, rendering it non-fluorescent.

Q2: How can I improve the photostability of my Sulfo-cyanine5.5 amine conjugate?

A2: Several strategies can be employed to enhance the photostability of your Sulfo-cyanine5.5 amine conjugate:

  • Use Antifade Reagents: Incorporating an antifade reagent into your mounting medium is one of the most effective methods. These reagents are typically reactive oxygen species scavengers that reduce the rate of photobleaching.[2]

  • Optimize Imaging Conditions: Minimize the intensity and duration of excitation light exposure.

  • Structural Modifications: Covalently linking triplet state quenchers, such as cyclooctatetraene (B1213319) (COT), to the cyanine dye can significantly improve photostability by depopulating the reactive triplet state.[2]

  • Supramolecular Encapsulation: Encapsulating the dye in host molecules like cyclodextrins has been shown to enhance both brightness and photostability.

Q3: Which antifade reagent should I use for Sulfo-cyanine5.5 amine?

A3: The choice of antifade reagent can depend on your specific application (fixed vs. live cells). Here is a comparison of some common antifade agents:

Antifade ReagentAdvantagesDisadvantages
p-Phenylenediamine (PPD) Highly effective at reducing fading.Can cause initial quenching of fluorescence and may not be compatible with all cyanine dyes. Can be toxic.
n-Propyl gallate (NPG) Effective and can be used in some live-cell applications.Can be difficult to dissolve and may have some biological effects.
1,4-Diazabicyclo[2.2.2]octane (DABCO) Commercially available in many mounting media formulations. Less toxic than PPD.Generally less effective than PPD.
Trolox (a vitamin E analog) Water-soluble and effective triplet state quencher. Can be used in live-cell imaging.May require optimization of concentration for best performance.

Many commercial mounting media, such as ProLong™ Gold Antifade Mountant, contain a mixture of antifade agents and are optimized for a broad range of dyes, including cyanines.

Q4: Can the buffer composition affect the photostability of Sulfo-cyanine5.5 amine?

A4: Yes, the buffer composition can influence the photostability of cyanine dyes. Factors such as pH and the presence of certain additives can affect the dye's chemical stability and its interaction with oxygen. It is generally recommended to use a well-buffered solution at a physiological pH (around 7.4) for optimal performance and stability.

Q5: How does the net charge of Sulfo-cyanine5.5 affect its photostability?

A5: Research on Cy5.5 analogs has shown a trend of higher photostability with a lower net charge state.[1] Zwitterionic (net charge of 0) versions of Cy5.5 have demonstrated remarkable stability compared to their more negatively charged counterparts, especially in the presence of oxygen.[1]

Experimental Protocols

Protocol 1: Quantification of Photobleaching Rate

This protocol outlines a method to quantify the photobleaching rate of Sulfo-cyanine5.5 amine conjugates using a confocal microscope.

1. Sample Preparation: a. Prepare your Sulfo-cyanine5.5 amine-labeled sample (e.g., cells or tissue section) on a microscope slide. b. Mount the sample with and without an antifade mounting medium for comparison. c. Allow the mounting medium to cure according to the manufacturer's instructions.

2. Microscope Setup: a. Turn on the microscope and the laser source (e.g., 633 nm or 640 nm laser for Cy5.5). Allow the system to warm up for at least 30 minutes to ensure stable laser output. b. Select a region of interest (ROI) with uniform fluorescence. c. Set the imaging parameters:

  • Laser Power: Use a fixed, moderate laser power throughout the experiment.
  • Pinhole: Set to 1 Airy unit.
  • Detector Gain and Offset: Adjust to have a good signal without saturation. Keep these values constant.
  • Scan Speed and Frame Size: Choose appropriate settings for your sample and keep them consistent.

3. Photobleaching Experiment: a. Acquire an initial image (time point 0) of the ROI. b. Continuously scan the ROI for a defined period (e.g., 50-100 scans) or acquire images at regular intervals (e.g., every 5 seconds for 5 minutes). c. Save the time-lapse image series.

4. Data Analysis: a. Open the image series in an image analysis software (e.g., ImageJ/Fiji). b. Draw an ROI within the bleached area and measure the mean fluorescence intensity for each time point or frame. c. Measure the mean fluorescence intensity of a background region outside the bleached area for each time point. d. Correct the fluorescence intensity of the bleached ROI by subtracting the background intensity for each time point. e. Normalize the corrected fluorescence intensity at each time point to the initial intensity at time 0. f. Plot the normalized fluorescence intensity as a function of time or scan number. g. Fit the data to a single exponential decay curve to determine the photobleaching time constant (τ). A smaller τ indicates faster photobleaching.

Protocol 2: Live-Cell Imaging with Minimized Phototoxicity

This protocol provides guidelines for live-cell imaging with Sulfo-cyanine5.5 amine conjugates while minimizing phototoxicity.

1. Cell Preparation and Labeling: a. Culture cells in a suitable imaging dish or chamber (e.g., glass-bottom dish). b. Label the cells with the Sulfo-cyanine5.5 amine conjugate according to your specific protocol. c. Wash the cells to remove any unbound dye. d. Replace the culture medium with a live-cell imaging medium, preferably one that is HEPES-buffered to maintain pH and free of phenol (B47542) red to reduce background fluorescence.

2. Minimizing Phototoxicity during Imaging: a. Use the lowest possible excitation power: Start with a low laser/light source power and gradually increase it until you get a satisfactory signal. b. Minimize exposure time: Use the shortest possible camera exposure time that provides a good signal-to-noise ratio. c. Use time-lapse imaging judiciously: Instead of continuous imaging, acquire images at the longest possible intervals that still capture the dynamics of the biological process you are studying. d. Use hardware synchronization: If available on your microscope, use hardware triggering (e.g., TTL control) to ensure that the sample is only illuminated when the camera is acquiring an image. This minimizes "illumination overhead."[3] e. Consider using an antifade reagent for live cells: Some commercial antifade reagents, like ProLong™ Live Antifade Reagent, are specifically designed for live-cell imaging.[4]

3. Assessing Phototoxicity: a. Monitor cell morphology: Look for signs of cellular stress, such as membrane blebbing, vacuolization, or detachment. b. Assess cell function: Perform a functional assay (e.g., cell proliferation or migration assay) on cells that have been imaged and compare them to non-imaged control cells. c. Use a viability stain: After imaging, you can use a viability stain (e.g., propidium (B1200493) iodide) to check for cell death.

Visualizations

Photobleaching_Pathway S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Excitation Light (hν) Bleached_Dye Bleached Dye S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence O2_singlet ¹O₂ (Singlet Oxygen) T1->O2_singlet Energy Transfer O2_singlet->Bleached_Dye Oxidation

Caption: Simplified Jablonski diagram illustrating the primary pathway of photobleaching for cyanine dyes.

Troubleshooting_Workflow start Rapid Photobleaching Observed check_intensity Is Excitation Intensity Minimized? start->check_intensity reduce_intensity Reduce Excitation Power/Time check_intensity->reduce_intensity No use_antifade Are You Using an Antifade Reagent? check_intensity->use_antifade Yes reduce_intensity->use_antifade add_antifade Incorporate an Antifade Mounting Medium use_antifade->add_antifade No optimize_labeling Is Degree of Labeling (DOL) Optimized? use_antifade->optimize_labeling Yes add_antifade->optimize_labeling check_environment Consider Environmental Factors (e.g., Oxygen, pH) consult_literature Consult Literature for Specific Conjugate check_environment->consult_literature optimize_labeling->check_environment Yes reduce_dol Reduce DOL to Minimize Self-Quenching optimize_labeling->reduce_dol No reduce_dol->check_environment end Improved Photostability consult_literature->end

Caption: A logical workflow for troubleshooting photostability issues with Sulfo-cyanine5.5 amine.

References

Reducing non-specific binding of Sulfo-cyanine5.5 amine conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate non-specific binding of Sulfo-cyanine5.5 amine conjugates in their experiments.

Troubleshooting Guides

High background or non-specific staining is a common issue encountered during fluorescence imaging experiments. This guide provides a systematic approach to identifying and resolving the root causes of non-specific binding of Sulfo-cyanine5.5 amine conjugates.

Guide 1: Systematic Troubleshooting of High Background Fluorescence

This workflow will guide you through a step-by-step process to diagnose and resolve high background issues.

Troubleshooting_Workflow start High Background Observed control_check Run Controls: - No Primary Antibody - Unstained Sample start->control_check autofluorescence High Background in Unstained Control? control_check->autofluorescence autofluorescence_yes Address Autofluorescence: - Spectral Unmixing - Quenching Agents autofluorescence->autofluorescence_yes Yes secondary_nsb High Background in 'No Primary' Control? autofluorescence->secondary_nsb No solution Reduced Background autofluorescence_yes->solution secondary_nsb_yes Troubleshoot Secondary Antibody: - Titrate Concentration - Change Supplier/Lot - Cross-adsorbed Secondary secondary_nsb->secondary_nsb_yes Yes primary_nsb High Background with Primary and Secondary? secondary_nsb->primary_nsb No secondary_nsb_yes->solution primary_nsb_yes Optimize Staining Protocol primary_nsb->primary_nsb_yes Yes optimization Optimization Steps: 1. Optimize Antibody Concentration 2. Improve Blocking Strategy 3. Adjust Buffer Conditions 4. Modify Washing Steps primary_nsb_yes->optimization optimization->solution

Caption: A flowchart for systematically troubleshooting high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding of Sulfo-cyanine5.5 amine conjugates?

Non-specific binding of fluorescent dye conjugates can stem from several factors:

  • Hydrophobic Interactions: Cyanine (B1664457) dyes, including Cy5.5, can be hydrophobic and interact non-specifically with hydrophobic regions of proteins and cell membranes.[1]

  • Electrostatic Interactions: Highly charged fluorescent dyes can contribute to non-specific binding.[2] Sulfo-cyanine5.5 is designed to be hydrophilic due to its sulfonate groups, which helps to mitigate this issue, but interactions can still occur depending on the local environment and the charge of the conjugated molecule.[3]

  • Antibody-Related Issues:

    • High Antibody Concentration: Using an excessive concentration of the primary or secondary antibody is a frequent cause of high background.[2][4]

    • Poor Antibody Quality: The primary antibody may have low specificity or be of poor quality.[5]

    • Cross-Reactivity: The secondary antibody may cross-react with endogenous immunoglobulins in the sample or with proteins in the blocking buffer.[2][4]

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on the sample allows the conjugate to bind randomly.[6]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffers used can influence non-specific interactions.[7]

  • Sample-Specific Issues:

    • Autofluorescence: Some tissues and cells naturally fluoresce, which can be mistaken for high background.[8]

    • Endogenous Fc Receptors: Immune cells like monocytes and macrophages express Fc receptors that can non-specifically bind antibodies.[9]

Q2: Which blocking agents are most effective for reducing non-specific binding of Sulfo-cyanine5.5 conjugates?

The choice of blocking agent is critical and can depend on the sample type and the specific antibodies being used. Here is a comparison of common blocking agents:

Blocking AgentRecommended ConcentrationAdvantagesDisadvantagesBest For
Bovine Serum Albumin (BSA) 1-5% in PBS/TBSInexpensive, readily available, and generally effective for reducing non-specific protein interactions.[2]Can be less effective than serum; potential for lot-to-lot variability and cross-reactivity with anti-bovine secondary antibodies.[2][4]General immunofluorescence applications.
Normal Serum (e.g., Goat, Donkey) 5-10% in PBS/TBSHighly effective at blocking non-specific binding, especially when the serum is from the same species as the secondary antibody.[1][10]Can be more expensive than BSA; not suitable if the primary antibody was raised in the same species as the serum.[11]When high background persists with BSA, and for blocking endogenous Fc receptors.
Non-fat Dry Milk 1-5% in PBS/TBSInexpensive and effective for some applications.Not recommended for use with phospho-specific antibodies or avidin-biotin detection systems due to the presence of phosphoproteins and biotin.[12]Western blotting applications.
Fish Gelatin 0.1-0.5% in PBS/TBSReduces non-specific binding without cross-reacting with mammalian-derived antibodies.Can be less effective than serum for some applications.Applications where mammalian protein-based blockers are a concern.
Commercial Blocking Buffers Varies by manufacturerSpecifically formulated to reduce non-specific binding of cyanine dyes to immune cells like monocytes and macrophages.[13][14][15] May be protein-free, eliminating cross-reactivity issues.[12]Can be more expensive than "homemade" blockers.Multi-color flow cytometry and immunofluorescence with cyanine dyes, especially when staining immune cells.[13][14]

Q3: How can I optimize my buffer conditions to minimize non-specific binding?

Adjusting the composition of your washing and incubation buffers can significantly reduce background fluorescence.

  • Increase Ionic Strength: Adding NaCl (e.g., up to 150-200 mM) to your buffers can help to disrupt non-specific electrostatic interactions.[7]

  • Adjust pH: The pH of your buffer can affect the overall charge of your conjugate and the sample.[7] While most antibody-antigen interactions are optimal at physiological pH (7.2-7.4), slight adjustments may help reduce non-specific binding.[16]

  • Add a Non-ionic Detergent: Including a low concentration (0.05-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 in your wash and antibody dilution buffers can help to reduce hydrophobic interactions.[6][17]

Buffer_Optimization nsb Non-Specific Binding (NSB) causes Caused by: - Electrostatic Interactions - Hydrophobic Interactions nsb->causes solutions Mitigated by: nsb->solutions salt Increase Ionic Strength (e.g., add NaCl) solutions->salt detergent Add Non-ionic Detergent (e.g., Tween-20) solutions->detergent ph Adjust pH solutions->ph result Reduced NSB salt->result detergent->result ph->result

Caption: Strategies for buffer optimization to reduce non-specific binding.

Q4: Can surface modification help reduce non-specific binding?

Yes, modifying the surface of your substrate can be a very effective strategy, particularly in single-molecule experiments or when working with "sticky" cell lines.

  • PEGylation: Coating surfaces with polyethylene (B3416737) glycol (PEG) creates a hydrophilic layer that can significantly reduce the non-specific adsorption of proteins and dye conjugates.[8][17][18] The density and chain length of the PEG can be optimized for maximum effect.[8][18] Studies have shown that PEG-modified hydrogels can reduce non-specific binding by a factor of 10.[19]

Experimental Protocols

Protocol 1: General Immunofluorescence Staining with Sulfo-Cyanine5.5 Conjugates

This protocol provides a general workflow for immunofluorescent staining. Optimization of antibody concentrations, incubation times, and blocking agents is recommended for each new antibody and sample type.

  • Sample Preparation:

    • For adherent cells, grow on coverslips to sub-confluency.

    • For suspension cells, prepare cell smears on slides.

  • Fixation:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[18]

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[20]

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate in blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.[2]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[18]

  • Washing:

    • Wash three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.[18]

  • Secondary Antibody (Sulfo-Cyanine5.5 Conjugate) Incubation:

    • Dilute the Sulfo-Cyanine5.5 conjugated secondary antibody to its optimal concentration in blocking buffer. Protect from light.

    • Incubate for 1 hour at room temperature in a humidified, dark chamber.[18]

  • Final Washes:

    • Wash three times with PBST for 5 minutes each in the dark.[18]

    • Wash twice with PBS for 5 minutes each in the dark.[18]

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes at room temperature in the dark.[18]

    • Wash twice with PBS for 5 minutes each in the dark.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.[18]

Protocol 2: Surface PEGylation to Reduce Non-Specific Binding

This protocol describes a general method for coating glass surfaces with PEG to reduce non-specific binding of fluorescent conjugates.

  • Surface Cleaning:

    • Thoroughly clean glass coverslips or slides by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water).

  • Surface Activation:

    • Activate the glass surface with a plasma cleaner or by treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide; use extreme caution and appropriate personal protective equipment ).

  • Silanization:

    • Incubate the cleaned and activated glass surface in a solution of an aminosilane (B1250345) (e.g., 3-aminopropyl)trimethoxysilane in an anhydrous solvent (e.g., toluene) to introduce amine groups onto the surface.

  • PEGylation:

    • React the amine-functionalized surface with an NHS-ester activated PEG (PEG-NHS). The molecular weight and concentration of the PEG-NHS should be optimized for the specific application. The reaction is typically carried out in a buffer with a slightly alkaline pH (e.g., pH 8.5).

  • Washing and Storage:

    • Thoroughly wash the PEGylated surface with deionized water to remove any unreacted PEG.

    • Dry the surface under a stream of nitrogen and store in a desiccator until use.

By following these troubleshooting guides and protocols, researchers can effectively minimize non-specific binding of Sulfo-cyanine5.5 amine conjugates and improve the quality and reliability of their fluorescence imaging data.

References

Technical Support Center: Purification of Sulfo-Cyanine5.5 Amine Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of proteins labeled with Sulfo-cyanine5.5 amine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of your Sulfo-cyanine5.5 amine labeled protein.

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH of the reaction buffer: The primary amine groups on the protein must be deprotonated to react efficiently with the NHS ester of the dye.[1][2]Ensure the pH of the protein solution is between 8.0 and 9.0.[1] A common recommendation is a pH of 8.5 ± 0.5.[1] Use a sodium bicarbonate or phosphate (B84403) buffer.[1]
Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) contain primary amines that will compete with the protein for reaction with the dye.[1]Dialyze the protein against a suitable buffer like PBS (pH 7.2-7.4) before labeling to remove any interfering substances.[1]
Low protein concentration: The efficiency of the conjugation reaction can be significantly reduced at low protein concentrations.[1]For optimal labeling, a final protein concentration in the range of 2-10 mg/mL is recommended.[1]
Presence of interfering substances: Impurities in the antibody preparation, such as BSA or gelatin, can compete for labeling.[1] Sodium azide (B81097) or thimerosal (B151700) can also interfere with the reaction.[1]Purify the protein before labeling. Remove preservatives like sodium azide or thimerosal by dialysis or using a spin column.[1]
Protein Precipitation After Labeling High degree of labeling: Attaching too many hydrophobic dye molecules can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation.[3]Reduce the molar ratio of dye to protein in the labeling reaction to achieve a lower degree of labeling (DOL).[3] A DOL of 2-10 is generally recommended for antibodies.[4]
Use of non-sulfonated dyes: Non-sulfonated cyanine (B1664457) dyes are less water-soluble and can cause precipitation, especially during purification methods like dialysis.[5]Use sulfonated dyes, such as Sulfo-cyanine5.5, which have improved water solubility.[5][]
Presence of organic solvents: Solvents like DMSO, used to dissolve the dye, can denature and precipitate the protein.[5]Minimize the amount of organic solvent added to the reaction mixture.
Incomplete Removal of Free Dye Inadequate purification method: Dialysis may not be fully effective in removing all unconjugated dye.[7]Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common and effective method for separating the larger labeled protein from the smaller, unconjugated dye molecules.[1][8][9] Use of disposable desalting columns like Sephadex G-25 is a standard approach.[1][10]
Tangential Flow Filtration (TFF): TFF can be used for diafiltration to exchange the buffer and remove small molecules like free dye.[11][12][13][14]
Affinity Chromatography: If the protein has an affinity tag, this can be used for purification.[15]
Labeled Antibody No Longer Binds to its Antigen Modification of critical lysine (B10760008) residues: The NHS ester of the dye reacts with primary amines, primarily on lysine residues. If these residues are in the antigen-binding site, labeling can inhibit function.[16]Reduce the molar excess of the dye in the labeling reaction to decrease the overall degree of labeling.[16]
Low Fluorescence Signal Fluorescence quenching: A very high degree of labeling can lead to self-quenching of the fluorophores, resulting in a lower than expected fluorescence signal.[16]Optimize the dye-to-protein ratio to achieve a degree of labeling that provides a strong signal without significant quenching.[8]
Environmental sensitivity of the dye: The fluorescence of the dye can be quenched if it is conjugated near certain amino acid residues, such as aromatic amino acids.[16]While difficult to control, trying different labeling strategies (e.g., targeting different functional groups if possible) could be explored.

Frequently Asked Questions (FAQs)

1. What is the recommended method for purifying Sulfo-cyanine5.5 amine labeled proteins?

The most widely recommended and effective method is Size-Exclusion Chromatography (SEC) , also known as gel filtration.[1][8][9] This technique separates molecules based on their size, efficiently removing the small, unconjugated Sulfo-cyanine5.5 dye from the much larger labeled protein.[17] Desalting columns, such as Sephadex G-25, are commonly used for this purpose.[1][10]

2. Can I use other chromatography techniques for purification?

Yes, other methods can be used, although they may require more optimization:

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[18][19] Since both proteins and cyanine dyes can be charged, careful selection of the column type (anion or cation exchange) and buffer conditions (pH and salt concentration) is necessary.[7][20] It may not be as universally applicable as SEC for this specific purpose.[7]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity.[21][22] This can be a useful technique, as the labeling process can alter the hydrophobicity of the protein.[23] Proteins are typically loaded in a high-salt buffer and eluted with a decreasing salt gradient.[22][23]

  • Tangential Flow Filtration (TFF): TFF is a rapid and efficient method for buffer exchange (diafiltration) and concentrating the protein sample, which also serves to remove the small, unconjugated dye molecules.[11][12][13][14][24]

3. How do I determine the Degree of Labeling (DOL)?

The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, is a critical quality control parameter.[8] It is typically determined using spectrophotometry by measuring the absorbance of the purified conjugate at two wavelengths:

  • The absorbance maximum of the protein (usually 280 nm).

  • The absorbance maximum of the Sulfo-cyanine5.5 dye (around 678 nm).

A correction factor is needed to account for the dye's absorbance at 280 nm.[4][8] The DOL is then calculated as the molar ratio of the dye to the protein.[8]

4. What is an optimal DOL for an antibody labeled with Sulfo-cyanine5.5?

For most antibodies, an optimal DOL is typically between 2 and 10.[4] A low DOL can result in a weak signal, while a very high DOL can lead to fluorescence quenching and potentially affect the protein's biological activity.[8][16] The ideal DOL should be determined empirically for each specific application.

5. Why is my protein precipitating during dialysis after labeling?

Precipitation during dialysis can occur, particularly with non-sulfonated dyes, due to the increased hydrophobicity of the labeled protein.[5] Even with sulfonated dyes, a high degree of labeling can lead to aggregation and precipitation.[3] For this reason, gel filtration is often recommended over dialysis for purification.[5]

Experimental Protocols

Protocol 1: General Protein Labeling with Sulfo-Cyanine5.5 NHS Ester

This protocol provides a general guideline for labeling proteins with Sulfo-Cyanine5.5 NHS ester. Optimization may be required for your specific protein.

Materials:

  • Protein solution (2-10 mg/mL in 1X PBS, pH 7.2-7.4)

  • Sulfo-Cyanine5.5 NHS ester

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate solution, pH 8.5-9.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • PBS buffer, pH 7.2-7.4

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is in a buffer free of primary amines (e.g., PBS).[1] If necessary, perform buffer exchange via dialysis or a desalting column.

    • Adjust the protein concentration to 2-10 mg/mL.[1]

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to 8.5-9.0.[1]

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the Sulfo-Cyanine5.5 NHS ester in anhydrous DMSO to a concentration of 10 mM.[1]

  • Conjugation Reaction:

    • Add the desired molar excess of the dye stock solution to the protein solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to protein.[1]

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light.[1]

  • Purification:

    • Proceed immediately to purification using a size-exclusion column (see Protocol 2).

Protocol 2: Purification by Size-Exclusion Chromatography (Spin Column)

This protocol describes the purification of the labeled protein using a pre-packed spin column.

Materials:

  • Labeled protein reaction mixture

  • Desalting spin column (e.g., Sephadex G-25)

  • Collection tubes

  • PBS buffer, pH 7.2-7.4

  • Centrifuge

Procedure:

  • Prepare the Spin Column:

    • Remove the bottom cap of the spin column and place it in a collection tube.

    • Centrifuge the column according to the manufacturer's instructions to remove the storage buffer.

    • Equilibrate the column by adding the appropriate buffer (e.g., PBS) and centrifuging. Repeat this step 2-3 times.

  • Load the Sample:

    • Place the equilibrated column into a new collection tube.

    • Carefully apply the entire reaction mixture to the center of the column bed.

  • Elute the Labeled Protein:

    • Centrifuge the column according to the manufacturer's instructions.

    • The purified labeled protein will be collected in the tube. The smaller, unconjugated dye molecules will remain in the column matrix.

  • Characterization:

    • Measure the absorbance of the purified conjugate to determine the protein concentration and the Degree of Labeling (DOL).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis Protein_Prep Protein Preparation (Buffer Exchange, pH Adjustment) Conjugation Conjugation Reaction (Protein + Dye) Protein_Prep->Conjugation Dye_Prep Dye Preparation (Dissolve in DMSO) Dye_Prep->Conjugation Purification Purification (e.g., Size-Exclusion Chromatography) Conjugation->Purification Analysis Characterization (Determine DOL) Purification->Analysis

Caption: Workflow for labeling and purifying proteins with Sulfo-cyanine5.5.

troubleshooting_logic Start Start Purification Problem Problem Encountered? Start->Problem Low_Yield Low Labeling Efficiency Problem->Low_Yield Yes Precipitation Protein Precipitation Problem->Precipitation Yes Free_Dye Free Dye Contamination Problem->Free_Dye Yes Success Successful Purification Problem->Success No Check_pH Check Reaction pH Low_Yield->Check_pH Check_Buffer Check for Amine Buffers Low_Yield->Check_Buffer Reduce_DOL Reduce Dye:Protein Ratio Precipitation->Reduce_DOL Use_SEC Use Size-Exclusion Chromatography Free_Dye->Use_SEC

Caption: Troubleshooting logic for Sulfo-cyanine5.5 labeled protein purification.

References

Technical Support Center: Sulfo-Cyanine5.5 Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot the aggregation of Sulfo-cyanine5.5 amine conjugates.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-cyanine5.5 amine conjugate aggregation?

A1: Sulfo-cyanine5.5 amine conjugates have a tendency to self-associate in aqueous solutions, forming non-covalent aggregates. This phenomenon is primarily driven by hydrophobic interactions and π-π stacking between the cyanine (B1664457) dye molecules. Aggregation can significantly impact the performance of the conjugate by reducing fluorescence quantum yield, altering spectral properties, and potentially leading to precipitation or causing steric hindrance that affects binding to the target molecule.

Q2: What are the main causes of Sulfo-cyanine5.5 amine conjugate aggregation?

A2: Several factors can induce or exacerbate the aggregation of Sulfo-cyanine5.5 amine conjugates:

  • High Concentration: At higher concentrations, the likelihood of intermolecular interactions between dye molecules increases, promoting aggregation.[1]

  • High Ionic Strength: The presence of salts in the buffer can promote aggregation.[2]

  • Suboptimal pH: The pH of the solution can influence the charge and conformation of both the dye and the conjugated protein, affecting aggregation. While Sulfo-Cyanine5.5 fluorescence is stable over a wide pH range, the protein's properties are pH-dependent.[3]

  • Temperature: Changes in temperature can affect the stability of the conjugate and the hydrophobic interactions that drive aggregation.

  • Presence of Certain Buffers: Amine-containing buffers like Tris can interfere with the conjugation reaction and may not be optimal for long-term storage.[4][5]

  • Protein Properties: The intrinsic properties of the protein, such as its surface hydrophobicity and isoelectric point, can influence the aggregation propensity of the conjugate.[3][6][7]

Q3: How can I detect aggregation of my Sulfo-cyanine5.5 amine conjugate?

A3: Several analytical techniques can be used to detect and quantify aggregation:

  • UV-Vis Spectroscopy: Aggregation of cyanine dyes leads to changes in the absorption spectrum. H-type aggregates, which are common for Cy5, typically show a blue-shifted absorption peak compared to the monomer.[2] A broadening of the absorption peak can also indicate aggregation.[8]

  • Fluorescence Spectroscopy: Aggregation often leads to fluorescence quenching, resulting in a decrease in the fluorescence intensity of the conjugate.

  • Dynamic Light Scattering (DLS): DLS measures the hydrodynamic radius of particles in solution. An increase in the average particle size or the appearance of a population of larger particles is a direct indication of aggregation.[9][10][11]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species in the chromatogram is a clear sign of aggregation.[12]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of Sulfo-cyanine5.5 amine conjugates.

ProblemPossible CauseRecommended Solution
Low fluorescence signal Aggregation: The dye molecules are aggregated, leading to fluorescence quenching.1. Dilute the sample: Lowering the concentration can shift the equilibrium from aggregated to monomeric form. 2. Optimize buffer conditions: Use a buffer with low ionic strength and a pH that ensures the stability of the conjugated protein. Consider adding anti-aggregation agents (see below). 3. Check for precipitation: Visually inspect the sample for any visible precipitate. Centrifuge the sample and check if the fluorescence is in the supernatant.
Photobleaching: Excessive exposure to excitation light has destroyed the fluorophore.1. Minimize light exposure: Store the conjugate in the dark and minimize exposure to excitation light during experiments. 2. Use an antifade mounting medium: For microscopy applications, use a commercially available antifade reagent.
Shift in absorption/emission spectra Aggregation: H-aggregation of Sulfo-cyanine5.5 can cause a blue shift in the absorption spectrum.1. Confirm aggregation: Use DLS or SEC to confirm the presence of aggregates. 2. Follow anti-aggregation strategies: Implement the strategies outlined in the "Preventing Aggregation" section below.
Environmental effects: The solvent polarity and viscosity can influence the spectral properties of cyanine dyes.1. Maintain consistent buffer conditions: Ensure that all measurements are performed in the same buffer to allow for accurate comparisons.
Precipitation of the conjugate Severe aggregation: High levels of aggregation have led to the formation of insoluble particles.1. Change formulation buffer: The current buffer is not suitable for maintaining the solubility of the conjugate. Test different buffers with varying pH and ionic strength. 2. Add solubilizing agents: Incorporate additives such as arginine, polysorbate 20 (Tween-20), or polyethylene (B3416737) glycol (PEG) into the formulation. 3. Lower the degree of labeling (DOL): A high DOL can increase the hydrophobicity of the protein and promote aggregation. Aim for a lower DOL during the conjugation reaction.
Inconsistent experimental results Variable aggregation state: The extent of aggregation is not consistent between samples or over time.1. Control storage conditions: Store all samples under identical and optimal conditions (e.g., 4°C, protected from light). Avoid repeated freeze-thaw cycles. 2. Prepare fresh dilutions: Prepare working dilutions from a concentrated stock solution immediately before each experiment. 3. Monitor aggregation over time: Use DLS or UV-Vis spectroscopy to assess the aggregation state of your samples before each experiment.

Preventing Aggregation: Formulation Strategies

The key to preventing aggregation is to optimize the formulation of the Sulfo-cyanine5.5 amine conjugate.

Buffer Selection
  • pH: Maintain a pH that is optimal for the stability of the conjugated protein, typically around pH 7.0-8.5. Avoid pH values close to the isoelectric point (pI) of the protein, as this can lead to increased aggregation.[3]

  • Ionic Strength: Use a low to moderate ionic strength buffer (e.g., 20-50 mM phosphate (B84403) buffer with 50-150 mM NaCl). High salt concentrations can promote aggregation.[2]

  • Buffer Species: Phosphate-buffered saline (PBS) is a common choice. Avoid amine-containing buffers like Tris if performing subsequent amine-reactive chemistry.[4][5]

Anti-Aggregation Additives

Several additives can be included in the formulation buffer to minimize aggregation:

AdditiveRecommended ConcentrationMechanism of Action
Arginine 50 - 250 mMSuppresses protein-protein interactions and reduces non-specific binding.
Polysorbate 20 (Tween-20) 0.01% - 0.1% (v/v)A non-ionic surfactant that prevents surface-induced aggregation and reduces hydrophobic interactions.[13]
Polyethylene Glycol (PEG) 1% - 5% (w/v)A polymer that can increase the solubility and stability of proteins.
Glycerol 5% - 20% (v/v)A cryoprotectant that can also help to stabilize proteins in solution.

Note: The optimal concentration of each additive may need to be determined empirically for your specific conjugate.

Experimental Protocols

Protocol 1: UV-Vis Spectroscopy for Aggregation Assessment

This protocol describes how to use UV-Vis spectroscopy to assess the aggregation state of a Sulfo-cyanine5.5 amine conjugate.

Materials:

  • Sulfo-cyanine5.5 amine conjugate solution

  • Formulation buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilution series: Dilute the Sulfo-cyanine5.5 amine conjugate in the formulation buffer to a range of concentrations (e.g., from 1 µM to 50 µM).

  • Acquire absorbance spectra: For each concentration, record the absorbance spectrum from 500 nm to 800 nm. Use the formulation buffer as a blank.

  • Analyze the spectra:

    • Monomer peak: The monomeric form of Sulfo-cyanine5.5 has a characteristic absorption maximum around 675 nm.[14]

    • Aggregate peak: The formation of H-aggregates will result in the appearance of a blue-shifted shoulder or a distinct peak at a shorter wavelength (typically around 600-630 nm).[2]

    • Spectral changes with concentration: Plot the absorbance at the monomer and aggregate peaks as a function of concentration. A non-linear increase in the aggregate peak absorbance with increasing concentration is indicative of aggregation.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

This protocol provides a general procedure for using DLS to detect aggregates in a solution of Sulfo-cyanine5.5 amine conjugate.

Materials:

  • Sulfo-cyanine5.5 amine conjugate solution

  • Formulation buffer (filtered through a 0.22 µm filter)

  • DLS instrument

  • Low-volume DLS cuvettes

Procedure:

  • Sample preparation:

    • Filter the formulation buffer to remove any dust or particulate matter.

    • Dilute the Sulfo-cyanine5.5 amine conjugate in the filtered buffer to a suitable concentration for DLS analysis (typically 0.1 - 1.0 mg/mL).

    • Centrifuge the diluted sample at high speed (e.g., >10,000 x g) for 5-10 minutes to remove any large, pre-existing aggregates or dust.

  • Instrument setup:

    • Set the instrument to the correct temperature, typically 25°C.

    • Select the appropriate laser wavelength and scattering angle for your instrument.

  • Data acquisition:

    • Carefully transfer the supernatant from the centrifuged sample to a clean DLS cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature for at least 5 minutes.

    • Perform multiple measurements (e.g., 3-5 runs of 10-20 seconds each) to ensure reproducibility.

  • Data analysis:

    • Analyze the correlation function to obtain the size distribution of the particles in the sample.

    • Monomeric conjugate: A single, narrow peak corresponding to the expected hydrodynamic radius of the monomeric conjugate should be observed.

    • Aggregated conjugate: The presence of a second, broader peak at a larger hydrodynamic radius, or an increase in the average particle size and polydispersity index (PDI), indicates aggregation.[10]

Visualizing Workflows and Relationships

Logical Workflow for Troubleshooting Aggregation

Troubleshooting_Workflow cluster_Problem Problem Identification cluster_Analysis Analysis cluster_Solution Solution cluster_Verification Verification Problem Suspected Aggregation (e.g., low fluorescence, precipitation) Analysis Characterize Aggregation State Problem->Analysis UV_Vis UV-Vis Spectroscopy (check for spectral shifts) Analysis->UV_Vis DLS Dynamic Light Scattering (measure particle size) Analysis->DLS SEC Size Exclusion Chromatography (detect high MW species) Analysis->SEC Solution Implement Anti-Aggregation Strategy Analysis->Solution Optimize_Buffer Optimize Buffer (pH, ionic strength) Solution->Optimize_Buffer Additives Add Anti-Aggregation Agents (e.g., Arginine, Tween-20) Solution->Additives Lower_DOL Lower Degree of Labeling Solution->Lower_DOL Dilute Dilute Sample Solution->Dilute Verification Verify Monomeric State Solution->Verification Verification->Analysis Re-analyze

Caption: A logical workflow for identifying, analyzing, and resolving aggregation issues with Sulfo-cyanine5.5 amine conjugates.

Factors Influencing Sulfo-cyanine5.5 Conjugate Aggregation

Aggregation_Factors cluster_Intrinsic Intrinsic Factors cluster_Extrinsic Extrinsic Factors Aggregation Sulfo-cyanine5.5 Conjugate Aggregation Dye_Properties Dye Properties (hydrophobicity, π-π stacking) Dye_Properties->Aggregation Protein_Properties Protein Properties (surface hydrophobicity, pI) Protein_Properties->Aggregation DOL Degree of Labeling (DOL) DOL->Aggregation Concentration High Concentration Concentration->Aggregation Ionic_Strength High Ionic Strength Ionic_Strength->Aggregation pH Suboptimal pH pH->Aggregation Temperature Temperature Temperature->Aggregation Buffer_Composition Buffer Composition Buffer_Composition->Aggregation

Caption: Key intrinsic and extrinsic factors that contribute to the aggregation of Sulfo-cyanine5.5 amine conjugates.

References

Solving low fluorescence intensity with Sulfo-cyanine5.5 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence intensity with Sulfo-cyanine5.5 conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of Sulfo-cyanine5.5?

Sulfo-cyanine5.5 is a far-red fluorescent dye with an absorption maximum of approximately 675 nm and an emission maximum of around 694 nm.[1] It is known for its high photostability and bright near-infrared (NIR) fluorescence.[1][] The sulfonated form of Cyanine5.5, it has good water solubility, making it ideal for labeling biomolecules in aqueous solutions.[][3]

Q2: Why is my Sulfo-cyanine5.5 conjugate not fluorescent or showing low fluorescence intensity?

Several factors can contribute to low fluorescence intensity. These can be broadly categorized into issues with the labeling reaction, problems with the conjugate itself, or suboptimal imaging settings. Common reasons include inefficient labeling, over-labeling leading to self-quenching, photobleaching, or using incorrect excitation and emission filters.

Q3: What is the optimal dye-to-protein ratio for labeling with Sulfo-cyanine5.5 NHS ester?

The optimal dye-to-protein ratio, also known as the degree of substitution (DOS), can vary depending on the protein and the specific application. A common starting point is a 10:1 molar ratio of dye to protein.[4][5] However, it is often necessary to perform a titration to find the optimal ratio, with ranges from 5:1 to 20:1 being tested.[5] For most antibodies, a DOS of 2 to 10 is recommended.[5] While a lower DOS can result in weaker fluorescence, a DOS that is too high (e.g., >6-8 for an antibody) can also lead to reduced fluorescence due to self-quenching.[5]

Q4: Can the buffer composition affect the labeling reaction?

Yes, the buffer composition is critical for a successful labeling reaction with Sulfo-cyanine5.5 NHS ester. The protein must be in a buffer that is free of primary amines (e.g., Tris or glycine) and ammonium (B1175870) ions, as these will compete with the protein for reaction with the NHS ester, thereby reducing labeling efficiency.[4] The recommended pH for the labeling reaction is between 8.0 and 9.0, with an optimal range of 8.3-8.5.[6][7][8]

Troubleshooting Guide

Issue 1: Low Labeling Efficiency
Possible Cause Troubleshooting Step
Incorrect buffer pH.Ensure the reaction buffer is at a pH of 8.3-8.5.[6][7] Use a freshly prepared buffer and verify the pH.
Presence of primary amines in the buffer.Perform a buffer exchange to a suitable amine-free buffer like PBS or sodium bicarbonate.[4]
Low protein concentration.For optimal labeling, the protein concentration should be between 2-10 mg/mL.[4][5] If the concentration is too low, the labeling efficiency will be greatly reduced.[4]
Degraded NHS ester.Sulfo-cyanine5.5 NHS ester is sensitive to moisture.[9] Always use anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.[4][9] Store the solid dye desiccated and protected from light at -20°C.[3]
Suboptimal dye-to-protein ratio.Perform a titration to determine the optimal molar ratio of dye to protein. Start with a 10:1 ratio and test ratios from 5:1 to 20:1.[5]
Issue 2: Low Fluorescence Signal from the Purified Conjugate
Possible Cause Troubleshooting Step
Over-labeling leading to fluorescence quenching.A high degree of substitution can cause self-quenching.[5] Reduce the molar excess of the dye in the labeling reaction. The optimal DOS for most antibodies is between 2 and 10.[5]
Protein precipitation after labeling.Labeling with hydrophobic dyes can sometimes cause protein aggregation.[9] Ensure the conjugate is properly purified to remove any aggregates.
Photobleaching.Minimize the exposure of the conjugate to light during handling and imaging.[3] Use an anti-fade mounting medium for microscopy.[10]
Incorrect imaging settings.Ensure you are using the correct excitation and emission filters for Sulfo-cyanine5.5 (Ex: ~675 nm, Em: ~694 nm).[1] Far-red dyes are not visible to the naked eye and require a suitable camera for detection.[10]
Low quantum yield in the experimental buffer.While Sulfo-cyanine5.5 fluorescence is generally not pH-sensitive, extreme buffer conditions could potentially affect the signal.[][11] Ensure the buffer is within a physiological pH range for imaging.

Quantitative Data Summary

The following tables summarize key quantitative data for Sulfo-cyanine5.5 and the NHS ester labeling reaction.

Table 1: Spectral Properties of Sulfo-cyanine5.5

PropertyValueReference(s)
Excitation Maximum (λabs)~673 - 678 nm[][3][11]
Emission Maximum (λem)~691 - 706 nm[][3][11]
Molar Extinction Coefficient (ε)~211,000 - 250,000 M⁻¹cm⁻¹[][3]
Fluorescence Quantum Yield (Φ)~0.18 - 0.21[][3]

Table 2: Recommended Conditions for Sulfo-cyanine5.5 NHS Ester Labeling

ParameterRecommended ValueReference(s)
Reaction pH8.3 - 8.5[6][7]
Protein Concentration2 - 10 mg/mL[4][5]
Molar Ratio (Dye:Protein)Start with 10:1, optimize between 5:1 and 20:1[4][5]
Reaction BufferAmine-free (e.g., 0.1 M sodium bicarbonate)[4][6]
Reaction Time30 - 60 minutes at room temperature[4][5]
Quenching Reagent1 M Tris-HCl, pH 8.0[9]

Experimental Protocols

Protocol 1: General Protein Labeling with Sulfo-cyanine5.5 NHS Ester

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • Sulfo-cyanine5.5 NHS ester.

  • Anhydrous DMSO.

  • Reaction buffer (0.1 M sodium bicarbonate, pH 8.3).

  • Quenching buffer (1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., Sephadex G-25).[4]

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[4][5]

    • If necessary, perform a buffer exchange.

    • Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.[4][6]

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the Sulfo-cyanine5.5 NHS ester in anhydrous DMSO to a concentration of 10 mM.[4][5]

  • Perform the Labeling Reaction:

    • Add the calculated volume of the dye stock solution to the protein solution. A 10-fold molar excess of the dye is a common starting point.[4][5]

    • Mix gently and incubate for 30-60 minutes at room temperature, protected from light.[4][5]

  • Quench the Reaction:

    • Add the quenching buffer to the reaction mixture to stop the labeling reaction.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25).[4][5]

    • Collect the fractions containing the fluorescently labeled protein.

Protocol 2: Determination of Degree of Substitution (DOS)

The DOS can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Sulfo-cyanine5.5).

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~675 nm (A₆₇₅).

  • Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A₆₇₅ x CF₂₈₀)] / ε_protein

    • Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer) and ε_protein is the molar extinction coefficient of the protein.

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = A₆₇₅ / ε_dye

    • Where ε_dye is the molar extinction coefficient of Sulfo-cyanine5.5 at ~675 nm.

  • Calculate the DOS:

    • DOS = Dye Concentration / Protein Concentration

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_labeling Labeling & Purification cluster_conjugate Conjugate Characterization cluster_imaging Imaging Parameters cluster_solution Solutions Start Low Fluorescence Intensity CheckLabeling Verify Labeling Efficiency Start->CheckLabeling CheckPurification Confirm Purification CheckLabeling->CheckPurification Labeling OK OptimizeLabeling Optimize Labeling Protocol (pH, Buffer, Ratio) CheckLabeling->OptimizeLabeling Inefficient CheckDOS Determine DOS (Over-labeling?) CheckPurification->CheckDOS Purification OK Repurify Repurify Sample CheckPurification->Repurify Impure CheckAggregation Assess Aggregation CheckDOS->CheckAggregation DOS OK AdjustRatio Adjust Dye:Protein Ratio CheckDOS->AdjustRatio Too High CheckFilters Correct Excitation/ Emission Filters? CheckAggregation->CheckFilters No Aggregation CheckAggregation->Repurify Aggregated CheckPhotobleaching Minimize Photobleaching? CheckFilters->CheckPhotobleaching Filters OK OptimizeImaging Optimize Imaging Settings CheckFilters->OptimizeImaging Incorrect CheckPhotobleaching->OptimizeImaging Significant

A troubleshooting workflow for low fluorescence intensity.

NHS_Ester_Reaction Protein Protein-NH2 (Primary Amine) Conjugate Protein-NH-CO-Sulfo-Cy5.5 (Stable Amide Bond) Protein->Conjugate Dye Sulfo-Cy5.5-NHS Ester Dye->Conjugate SideProduct NHS Conjugate->SideProduct releases

The reaction of an NHS ester with a primary amine on a protein.

References

Storage and stability best practices for Sulfo-cyanine5.5 amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and stability of Sulfo-cyanine5.5 amine, along with troubleshooting guidance for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How should I store Sulfo-cyanine5.5 amine upon receipt?

A: Upon receipt, Sulfo-cyanine5.5 amine should be stored at -20°C in the dark.[1][2][3] It is also crucial to keep the product desiccated to prevent degradation from moisture.[1][2][3]

Q2: What is the shelf life of Sulfo-cyanine5.5 amine?

A: When stored correctly at -20°C in the dark and desiccated, Sulfo-cyanine5.5 amine is stable for up to 24 months.[1][2] Stock solutions stored at -80°C can be stable for up to 2 years, while at -20°C, they are stable for up to 1 year, provided they are protected from light.[4]

Q3: Can Sulfo-cyanine5.5 amine be shipped at room temperature?

A: Yes, Sulfo-cyanine5.5 amine is stable enough to be transported at room temperature for up to three weeks without compromising its quality.[1][2]

Q4: In which solvents can I dissolve Sulfo-cyanine5.5 amine?

A: Sulfo-cyanine5.5 amine is highly hydrophilic due to the presence of four sulfonate groups, making it moderately soluble in water.[1][3] It is also readily soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[3]

Q5: How should I prepare a stock solution of Sulfo-cyanine5.5 amine?

A: It is recommended to prepare a stock solution by dissolving the dye in anhydrous DMSO to a concentration of 10 mM.[4] This stock solution should then be divided into single-use aliquots and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

Troubleshooting Guide

Issue 1: Low Labeling Efficiency

  • Question: I am observing low or no fluorescence signal after labeling my protein with Sulfo-cyanine5.5 amine. What could be the cause?

  • Answer: Several factors can contribute to low labeling efficiency:

    • Incorrect Buffer pH: The pH of the protein solution should be maintained at 8.5 ± 0.5 for optimal conjugation.[4][5] If the pH is below 8.0, the labeling efficiency will be significantly reduced.

    • Presence of Primary Amines: Your buffer should not contain primary amines, such as Tris or glycine, or ammonium (B1175870) ions, as these will compete with your protein for reaction with the dye, thereby reducing labeling efficiency.[4][5]

    • Low Protein Concentration: For best results, the final protein concentration should be between 2-10 mg/mL.[4][5] Lower concentrations can lead to a significant decrease in labeling efficiency.[4][5]

    • Dye Degradation: Improper storage or handling of Sulfo-cyanine5.5 amine, such as prolonged exposure to light, can lead to its degradation and reduced reactivity.[1][2][3]

Issue 2: Precipitate Formation in the Stock Solution

  • Question: I noticed a precipitate in my Sulfo-cyanine5.5 amine stock solution after thawing. Is it still usable?

  • Answer: If precipitation occurs, you can try to redissolve it by gentle warming and/or sonication.[4] However, if the precipitate does not dissolve, it may indicate degradation or saturation, and it is advisable to prepare a fresh stock solution to ensure reliable experimental results.[4]

Issue 3: High Background Fluorescence

  • Question: My imaging experiments are showing high background fluorescence. How can I reduce this?

  • Answer: High background fluorescence can be due to an excess of unconjugated dye. Ensure that your purification method, such as a Sephadex G-25 column, is effective in removing all free dye after the conjugation reaction.[5]

Data Presentation

Table 1: Storage and Stability of Sulfo-cyanine5.5 Amine

ConditionTemperatureDurationAdditional Notes
Solid Form -20°CUp to 24 monthsStore in the dark and desiccated.[1][2]
Stock Solution -80°CUp to 2 yearsProtect from light; avoid freeze-thaw cycles.[4][5]
Stock Solution -20°CUp to 1 yearProtect from light; avoid freeze-thaw cycles.[4][5]
Transportation Room TemperatureUp to 3 weeks[1][2]

Experimental Protocols

Protocol 1: Assessment of Sulfo-cyanine5.5 Amine Stability

This protocol describes a method to assess the stability of a Sulfo-cyanine5.5 amine solution over time by measuring its absorbance.

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of Sulfo-cyanine5.5 amine in anhydrous DMSO.

  • Working Solution: Dilute the stock solution to a working concentration of 10 µM in a buffer of choice (e.g., 1X PBS, pH 7.4).

  • Initial Absorbance Measurement: Immediately after preparation, measure the absorbance spectrum of the working solution from 600 nm to 700 nm using a spectrophotometer. Record the absorbance maximum (around 675 nm).

  • Incubation: Store the working solution under desired test conditions (e.g., room temperature with light exposure, 4°C in the dark).

  • Time-Point Measurements: At regular intervals (e.g., 0, 1, 3, 6, 12, and 24 hours), take an aliquot of the working solution and measure its absorbance spectrum.

  • Data Analysis: Plot the absorbance at the maximum wavelength against time. A significant decrease in absorbance indicates degradation of the dye.

Visualizations

experimental_workflow Experimental Workflow: Sulfo-cyanine5.5 Amine Stability Assessment prep_stock Prepare 1 mM Stock Solution in Anhydrous DMSO prep_working Prepare 10 µM Working Solution in Test Buffer prep_stock->prep_working initial_abs Measure Initial Absorbance (600-700 nm) prep_working->initial_abs incubate Incubate Under Test Conditions initial_abs->incubate time_points Measure Absorbance at Time Intervals incubate->time_points analyze Analyze Data: Plot Absorbance vs. Time time_points->analyze

Caption: Workflow for assessing the stability of Sulfo-cyanine5.5 amine.

troubleshooting_workflow Troubleshooting: Low Labeling Efficiency start Low Labeling Efficiency check_ph Is Buffer pH 8.5 ± 0.5? start->check_ph check_buffer_comp Does Buffer Contain Primary Amines? check_ph->check_buffer_comp Yes adjust_ph Adjust pH check_ph->adjust_ph No check_prot_conc Is Protein Concentration 2-10 mg/mL? check_buffer_comp->check_prot_conc No dialyze Dialyze Against Amine-Free Buffer check_buffer_comp->dialyze Yes check_dye_storage Was Dye Stored Correctly (-20°C, Dark, Desiccated)? check_prot_conc->check_dye_storage Yes concentrate_prot Concentrate Protein check_prot_conc->concentrate_prot No use_new_dye Use Fresh Dye Aliquot check_dye_storage->use_new_dye No

Caption: Troubleshooting decision tree for low labeling efficiency.

References

Validation & Comparative

A Head-to-Head Comparison: Sulfo-cyanine5.5 Amine vs. Alexa Fluor 647 for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent probe is a critical determinant of experimental success in microscopy. This guide provides a comprehensive, data-driven comparison of two popular far-red fluorescent dyes: Sulfo-cyanine5.5 (Sulfo-Cy5.5) amine and Alexa Fluor 647. By examining their performance characteristics, we aim to equip researchers with the necessary information to make an informed decision for their specific imaging applications.

At a Glance: Key Performance Indicators

The choice between Sulfo-Cy5.5 amine and Alexa Fluor 647 often hinges on the specific demands of the experiment, including the need for brightness, photostability, and low background. While both dyes operate in the far-red spectrum, minimizing autofluorescence from biological samples, their intrinsic properties present distinct advantages and disadvantages.

PropertySulfo-cyanine5.5 amineAlexa Fluor 647
Excitation Maximum (nm) ~673 - 675~650
Emission Maximum (nm) ~691 - 694~665 - 671
Extinction Coefficient (cm⁻¹M⁻¹) ~235,000~239,000 - 270,000
Quantum Yield ~0.21 - 0.28~0.33
Brightness (Ext. Coeff. x QY) ~49,350 - 65,800~78,870 - 89,100
Hydrophilicity High (four sulfonate groups)High (sulfonated)
Reactivity Primary amineAmine-reactive esters (e.g., NHS ester)

Delving Deeper: A Performance Showdown

Brightness: A fluorophore's brightness is a product of its extinction coefficient (ability to absorb light) and its quantum yield (efficiency of converting absorbed light into emitted fluorescence). Based on available data, Alexa Fluor 647 demonstrates a higher overall brightness compared to Sulfo-Cy5.5 amine. This can be a significant advantage for detecting low-abundance targets or when trying to minimize excitation light intensity to reduce phototoxicity.

Photostability: Photostability, or the resistance to photobleaching upon exposure to excitation light, is a crucial factor for experiments requiring long acquisition times, such as time-lapse imaging or z-stack acquisition. While direct comparative studies between Sulfo-Cy5.5 amine and Alexa Fluor 647 are limited, extensive data comparing Alexa Fluor 647 to the closely related Cy5 and Cy5.5 dyes consistently show that Alexa Fluor 647 is significantly more photostable . This increased photostability allows for longer and more intense imaging sessions without significant signal loss.

Hydrophilicity and Non-specific Binding: Both Sulfo-Cy5.5 amine and Alexa Fluor 647 are sulfonated, rendering them highly water-soluble. This is advantageous for bioconjugation reactions in aqueous buffers and can help to reduce non-specific binding to cells and tissues, thereby improving the signal-to-noise ratio. Sulfo-Cy5.5 amine contains four sulfonate groups, which contributes to its high hydrophilicity.

Conjugation Chemistry: Sulfo-Cy5.5 amine possesses a primary amine group, making it suitable for conjugation to molecules with amine-reactive functional groups (e.g., activated esters like NHS esters). Conversely, Alexa Fluor 647 is commonly supplied as an amine-reactive NHS ester or maleimide (B117702) for conjugation to primary amines or thiols on proteins and other biomolecules, respectively. The choice of dye may therefore also depend on the available functional groups on the target molecule.

Experimental Protocol: Comparative Immunofluorescence Staining

This protocol provides a framework for the direct comparison of Sulfo-Cy5.5 amine and Alexa Fluor 647 in a typical immunofluorescence experiment.

Objective: To compare the brightness and photostability of secondary antibodies conjugated to Sulfo-Cy5.5 and Alexa Fluor 647.

Materials:

  • Fixed cells or tissue sections

  • Primary antibody of interest

  • Goat anti-mouse (or other appropriate species) secondary antibody conjugated to Sulfo-Cy5.5

  • Goat anti-mouse (or other appropriate species) secondary antibody conjugated to Alexa Fluor 647

  • Phosphate-buffered saline (PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Antifade mounting medium

Procedure:

  • Sample Preparation: Prepare cells or tissue sections on coverslips or slides as per standard laboratory protocols.

  • Permeabilization (for intracellular targets): If targeting an intracellular antigen, permeabilize the samples with permeabilization buffer for 10-15 minutes at room temperature.

  • Blocking: Block non-specific antibody binding by incubating the samples in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its optimal concentration and incubate the samples for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Divide the samples into two groups.

    • Group 1: Incubate with the Sulfo-Cy5.5-conjugated secondary antibody, diluted in blocking buffer.

    • Group 2: Incubate with the Alexa Fluor 647-conjugated secondary antibody, diluted in blocking buffer to the same concentration as the Sulfo-Cy5.5 conjugate.

    • Incubate both groups for 1 hour at room temperature, protected from light.

  • Washing: Wash the samples three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Image both sets of samples using a fluorescence microscope equipped with appropriate filter sets for the far-red spectrum (e.g., Cy5 filter set).

    • Crucially, use the exact same acquisition settings (laser power, exposure time, gain) for both groups to ensure a fair comparison.

    • To assess photostability, continuously image a field of view for an extended period (e.g., 2-5 minutes) and measure the rate of fluorescence decay.

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_staining Secondary Staining cluster_imaging Imaging & Analysis start Start: Fixed Cells/Tissue permeabilize Permeabilization (if required) start->permeabilize block Blocking permeabilize->block primary_ab Primary Antibody Incubation block->primary_ab wash1 Wash primary_ab->wash1 split Split Samples wash1->split sulfo_cy5_5 Incubate with Sulfo-Cy5.5 Secondary Ab split->sulfo_cy5_5 alexa_647 Incubate with Alexa Fluor 647 Secondary Ab split->alexa_647 wash2_a Wash sulfo_cy5_5->wash2_a wash2_b Wash alexa_647->wash2_b mount_a Mount wash2_a->mount_a mount_b Mount wash2_b->mount_b image Microscopy (Identical Settings) mount_a->image mount_b->image analyze Compare Brightness & Photostability image->analyze

Caption: A generalized workflow for comparing the performance of Sulfo-cyanine5.5 and Alexa Fluor 647 conjugated secondary antibodies in an immunofluorescence experiment.

Logical Framework for Fluorophore Selection

selection_logic start Start: Choose a Far-Red Fluorophore question1 Is maximizing brightness and photostability the primary concern? start->question1 question2 Is the target molecule amine-reactive? question1->question2 No alexa_647 Select Alexa Fluor 647 question1->alexa_647 Yes question2->alexa_647 No, target has primary amines sulfo_cy5_5 Consider Sulfo-cyanine5.5 amine question2->sulfo_cy5_5 Yes

Caption: A decision-making diagram to guide the selection between Sulfo-cyanine5.5 amine and Alexa Fluor 647 based on experimental priorities.

Conclusion

For demanding microscopy applications where high signal intensity and resistance to photobleaching are paramount, Alexa Fluor 647 is generally the superior choice . Its higher brightness and well-documented photostability make it a robust and reliable fluorophore for a wide range of imaging experiments.

However, Sulfo-cyanine5.5 amine remains a viable and cost-effective alternative , particularly for applications where extreme brightness and photostability are not the primary limiting factors. Its high hydrophilicity is beneficial for reducing background, and its amine functionality offers a different conjugation option.

Ultimately, the optimal fluorophore depends on the specific biological question, the nature of the target molecule, and the imaging instrumentation available. For critical experiments, an empirical comparison using a protocol similar to the one outlined above is always recommended to determine the best-performing dye for your specific setup.

Comparing Sulfo-cyanine5.5 amine and Cy5 for in vivo imaging

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Sulfo-cyanine5.5 amine and Cy5 for In Vivo Imaging

For researchers engaged in in vivo imaging, the selection of a suitable near-infrared (NIR) fluorescent dye is critical for achieving high-quality, reproducible results. The ideal dye should offer high brightness, excellent water solubility, and spectral properties that minimize tissue autofluorescence and maximize tissue penetration. This guide provides a detailed comparison between two commonly used amine-reactive cyanine (B1664457) dyes: Sulfo-cyanine5.5 amine and Sulfo-Cyanine5 (a water-soluble version of Cy5), to aid researchers in making an informed decision for their specific applications.

Core Properties and Performance Metrics

Sulfo-cyanine5.5 and Sulfo-Cy5 both belong to the cyanine dye family and are designed for the far-red/NIR spectrum, making them well-suited for in vivo imaging.[1] Their emission wavelengths fall within the NIR window (700-900 nm) where light absorption and scattering by biological tissues are significantly reduced, leading to deeper tissue penetration and higher signal-to-background ratios.[1] The primary distinctions between them lie in their specific spectral characteristics, brightness, and degree of sulfonation, which impacts solubility.

Sulfo-cyanine5.5 amine is a highly hydrophilic dye, featuring four sulfonate groups that ensure excellent solubility in aqueous environments.[2][3] This high degree of sulfonation is advantageous for bioconjugation in purely aqueous buffers and helps prevent aggregation of labeled proteins.[4] Its absorption and emission are shifted further into the NIR range compared to Cy5.

Sulfo-Cyanine5 amine (often referred to as water-soluble Cy5) is a sulfonated version of the classic Cy5 dye.[5][6] The addition of sulfonate groups dramatically improves its water solubility compared to the native, hydrophobic Cy5, making it suitable for biological applications.[7] It is one of the most widely used red fluorophores, known for its high molar extinction coefficient and photostability.[5][6]

Quantitative Data Comparison

The performance of a fluorophore is primarily determined by its molar extinction coefficient (how strongly it absorbs light) and its fluorescence quantum yield (how efficiently it converts absorbed light into emitted light).[8] The product of these two values gives the molecular brightness, a key indicator of its signal strength in an imaging experiment.[8][9]

PropertySulfo-cyanine5.5 amineSulfo-Cyanine5 amineReference
Excitation Max (λex) ~673 nm~646 nm[2][5]
Emission Max (λem) ~691 nm~662 nm[2][5]
Molar Extinction Coefficient (ε) 211,000 L⋅mol⁻¹⋅cm⁻¹271,000 L⋅mol⁻¹⋅cm⁻¹[2][5]
Fluorescence Quantum Yield (Φ) 0.210.28[2][5]
Molecular Brightness (ε × Φ) 44,31075,880Calculated
Key Structural Feature Four sulfonate groupsSulfonated (hydrophilic)[2][7]
Solubility Excellent in waterGood in water[2][5]

Based on the quantitative data, Sulfo-Cyanine5 amine exhibits a significantly higher molecular brightness than Sulfo-cyanine5.5 amine. However, the longer excitation and emission wavelengths of Sulfo-cyanine5.5 amine place it deeper within the NIR window, which can be a considerable advantage for reducing background autofluorescence and improving tissue penetration in deep-tissue in vivo imaging.[1]

Experimental Protocols

Successful in vivo imaging relies on robust and well-defined experimental procedures. Below is a generalized protocol for a biodistribution study using either Sulfo-cyanine5.5 amine or Sulfo-Cy5 amine conjugated to a targeting molecule (e.g., an antibody or peptide).

Probe Preparation: Amine Conjugation

The amine group on both dyes allows for straightforward conjugation to molecules containing activated esters (like NHS esters), epoxides, or EDC-activated carboxylic acids.[2][10]

  • Dissolution : Dissolve the amine-reactive dye in an appropriate solvent (e.g., water, DMSO, or DMF) as per the manufacturer's instructions.[11]

  • Buffering : Dissolve the protein or molecule to be labeled in a conjugation buffer (typically a phosphate (B84403) or bicarbonate buffer, pH 8.0-9.0).

  • Reaction : Add the dissolved dye to the protein solution at a specific molar ratio (e.g., 5:1 to 20:1 dye-to-protein).

  • Incubation : Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Purification : Remove unconjugated dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

  • Characterization : Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the dye's absorption maximum.

In Vivo Imaging and Biodistribution Study

This protocol outlines a typical workflow for assessing the accumulation of the fluorescent probe in a small animal model (e.g., a mouse bearing a tumor xenograft).[1]

  • Animal Model : Utilize appropriate animal models for the study (e.g., tumor-bearing mice). All procedures should follow approved animal care guidelines.

  • Probe Administration : Administer the purified fluorescent probe to a cohort of animals (typically 3-5 mice per time point) via an appropriate route (e.g., intravenous tail vein injection).[1]

  • Whole-Body Imaging : At predetermined time points (e.g., 1h, 4h, 24h, 48h), anesthetize the animals and perform whole-body fluorescence imaging using an in vivo imaging system (IVIS) equipped with the correct excitation and emission filters.[1]

    • For Sulfo-cyanine5.5 : Use excitation around 675 nm and emission around 700 nm.

    • For Sulfo-Cy5 : Use excitation around 640 nm and emission around 680 nm.[1]

  • Ex Vivo Organ Analysis : Following the final imaging time point, euthanize the animals. Perfuse with saline to clear blood from the organs.[1]

  • Dissection : Carefully dissect the major organs (liver, spleen, kidneys, lungs, heart, tumor, etc.).

  • Ex Vivo Imaging : Arrange the dissected organs in the imaging chamber and acquire a final fluorescence image to quantify signal accumulation in each tissue.[1]

  • Data Quantification : Draw regions of interest (ROIs) around each organ in the ex vivo image and measure the average fluorescence intensity. Convert this intensity into the amount of probe per gram of tissue (%ID/g) by comparing it to a standard curve of the fluorescent probe.[1]

Visualizations

Experimental and Logical Workflows

To better illustrate the processes and decision-making involved in using these dyes, the following diagrams are provided.

G cluster_prep Probe Preparation cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Analysis cluster_data Data Analysis p1 Conjugation of Dye to Targeting Molecule p2 Purification of Labeled Probe p1->p2 p3 Characterization (DOL) p2->p3 i1 Probe Administration to Animal Model p3->i1 i2 Longitudinal Whole-Body Fluorescence Imaging i1->i2 e1 Euthanasia & Organ Dissection i2->e1 e2 Ex Vivo Organ Imaging e1->e2 d1 ROI Analysis of Fluorescence Intensity e2->d1 d2 Quantification (%ID/g) d1->d2

Caption: General experimental workflow for an in vivo biodistribution study.

G cluster_properties Core Dye Properties cluster_outcomes In Vivo Performance Outcomes prop1 Spectral Profile (Excitation/Emission) out1 Tissue Penetration Depth prop1->out1 Longer λ = Deeper Pen. out2 Signal-to-Background Ratio prop1->out2 NIR λ = Lower Autofluo. prop2 Molecular Brightness (ε × Φ) prop2->out2 Higher Brightness = Higher Signal prop3 Water Solubility (Sulfonation) out3 Biocompatibility & Clearance Profile prop3->out3 Higher Solubility = Less Aggregation

Caption: Relationship between dye properties and in vivo imaging performance.

References

A Comparative Guide to the Cross-Reactivity of Sulfo-Cyanine5.5 Amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sulfo-Cyanine5.5 amine conjugates with two common alternatives, Alexa Fluor 647 and DyLight 650, focusing on the assessment of cross-reactivity. The choice of a fluorescent label can significantly impact the specificity of a conjugate, and understanding potential off-target binding is critical for the reliability of experimental data and the safety of therapeutic agents. This document outlines detailed experimental protocols for assessing cross-reactivity and presents a framework for data comparison.

Introduction to Fluorescent Dye Conjugates and Cross-Reactivity

This guide focuses on providing the tools to assess the cross-reactivity of Sulfo-Cyanine5.5 amine conjugates against two spectrally similar and widely used alternatives: Alexa Fluor 647 and DyLight 650. Both Alexa Fluor 647 and DyLight 650 are known for their brightness and photostability.[2][3][4] By presenting standardized protocols, this guide aims to enable researchers to make informed decisions when selecting a fluorescent label for their specific application.

Data Presentation

To facilitate a direct comparison of the performance of Sulfo-Cyanine5.5 amine conjugates and its alternatives, all quantitative data from the described experimental protocols should be summarized in clearly structured tables.

Table 1: Physicochemical and Spectral Properties of Fluorescent Dyes

PropertySulfo-Cyanine5.5Alexa Fluor 647DyLight 650
Excitation Max (nm)~675~650~652
Emission Max (nm)~694~668~672
Molar Extinction Coefficient (cm⁻¹M⁻¹)~250,000~270,000~250,000
Quantum YieldModerateHighHigh
SolubilityHigh (sulfonated)High (sulfonated)High (sulfonated)
Reactive FormAmineNHS EsterNHS Ester

Table 2: Hypothetical Cross-Reactivity Data from ELISA

ConjugateTarget Antigen Signal (OD₄₅₀)Non-Specific Antigen 1 Signal (OD₄₅₀)Non-Specific Antigen 2 Signal (OD₄₅₀)% Cross-Reactivity (Antigen 1)% Cross-Reactivity (Antigen 2)
Antibody-Sulfo-Cy5.52.850.250.188.8%6.3%
Antibody-Alexa Fluor 6472.920.150.125.1%4.1%
Antibody-DyLight 6502.880.180.146.3%4.9%

Table 3: Hypothetical Cross-Reactivity Data from Protein Microarray

ConjugateNumber of Off-Target Hits (>3 std. dev. above background)Average Intensity of Off-Target Hits
Antibody-Sulfo-Cy5.515850
Antibody-Alexa Fluor 6478720
Antibody-DyLight 65011780

Experimental Protocols

Detailed methodologies for key experiments to assess cross-reactivity are provided below.

Protocol 1: Protein Conjugation with Amine-Reactive Dyes

This protocol describes the conjugation of Sulfo-Cyanine5.5 amine (after conversion to an NHS ester), Alexa Fluor 647 NHS ester, and DyLight 650 NHS ester to a model IgG antibody.

Materials:

  • IgG Antibody (e.g., Goat anti-Mouse IgG) at 2-10 mg/mL in PBS, pH 7.4

  • Sulfo-Cyanine5.5 amine

  • N,N'-Disuccinimidyl carbonate (DSC) or similar NHS ester activating agent

  • Alexa Fluor 647 NHS Ester[5]

  • DyLight 650 NHS Ester[6]

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Sodium Bicarbonate buffer (1 M, pH 8.3-8.5)

  • Sephadex G-25 desalting column

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris or glycine), dialyze the antibody against PBS, pH 7.4. Adjust the antibody concentration to 2-10 mg/mL.

  • Dye Preparation:

    • For Sulfo-Cyanine5.5 amine: To generate the NHS ester in situ, dissolve Sulfo-Cyanine5.5 amine and an excess of an NHS ester activating agent like DSC in anhydrous DMF or DMSO immediately before use.

    • For Alexa Fluor 647 and DyLight 650: Dissolve the NHS ester dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[5][6]

  • Conjugation Reaction:

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to 8.3-8.5.

    • Slowly add a 10-fold molar excess of the reactive dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Equilibrate a Sephadex G-25 desalting column with PBS, pH 7.4.

    • Apply the conjugation reaction mixture to the column.

    • Elute the labeled antibody with PBS, pH 7.4. The first colored fraction will be the conjugated antibody.

  • Characterization:

    • Measure the absorbance of the conjugate at 280 nm and the excitation maximum of the dye.

    • Calculate the protein concentration and the degree of labeling (DOL) using the Beer-Lambert law and the correction factors for the respective dyes.

Protocol 2: Cross-Reactivity Assessment by ELISA

This protocol outlines an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the binding of the fluorescently labeled antibody conjugates to the target antigen and a panel of non-specific antigens.

Materials:

  • Target antigen

  • Panel of non-specific antigens (e.g., structurally related proteins, abundant serum proteins)

  • Fluorescently labeled antibody conjugates (from Protocol 1)

  • 96-well high-binding ELISA plates

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Blocking Buffer (e.g., PBS with 5% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Fluorescence plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with 100 µL of the target antigen and each non-specific antigen at a concentration of 1-10 µg/mL in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Antibody Incubation: Add serial dilutions of each fluorescently labeled antibody conjugate to the wells (starting at 1 µg/mL). Incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the plate five times with Wash Buffer to remove unbound conjugates.

  • Detection: Read the fluorescence intensity in each well using a fluorescence plate reader with the appropriate excitation and emission wavelengths for each dye.

  • Data Analysis: Compare the signal intensity from the wells coated with non-specific antigens to the signal from the target antigen wells. Calculate the percentage cross-reactivity.

Protocol 3: Cross-Reactivity Assessment by Protein Microarray

This high-throughput method screens the fluorescently labeled antibody conjugates against thousands of purified human proteins to identify potential off-target interactions.

Materials:

  • Human protein microarray slides

  • Fluorescently labeled antibody conjugates (from Protocol 1)

  • Blocking Buffer (specific to the microarray manufacturer's protocol)

  • Wash Buffer (specific to the microarray manufacturer's protocol)

  • Microarray scanner

Procedure:

  • Blocking: Block the protein microarray slide according to the manufacturer's instructions to prevent non-specific binding.

  • Antibody Incubation: Dilute the fluorescently labeled antibody conjugates to the recommended concentration in the appropriate buffer and apply to the microarray slide. Incubate for the recommended time in a humidified chamber, protected from light.

  • Washing: Wash the slide extensively according to the manufacturer's protocol to remove unbound conjugate.

  • Scanning: Scan the microarray slide using a laser scanner with the appropriate excitation and emission settings for each dye.

  • Data Analysis: Analyze the scanned image to identify proteins that show a significant fluorescence signal. Off-target "hits" are typically defined as signals that are a certain number of standard deviations above the background. Compare the number and intensity of off-target hits for each conjugate.

Mandatory Visualization

The following diagrams illustrate the experimental workflows described in this guide.

G cluster_0 Protein Conjugation Workflow A Antibody in PBS C Adjust pH to 8.3-8.5 A->C B Prepare Amine-Reactive Dye (Sulfo-Cy5.5-NHS, AF647-NHS, DyLight650-NHS) D Incubate 1 hr at RT B->D C->D E Purify on Desalting Column D->E F Characterize Conjugate (DOL) E->F

Caption: Workflow for conjugating amine-reactive dyes to antibodies.

G cluster_1 ELISA Cross-Reactivity Assessment P1 Coat Plate with Target & Non-Specific Antigens P2 Block Plate P1->P2 P3 Incubate with Labeled Antibody Conjugates P2->P3 P4 Wash to Remove Unbound Conjugates P3->P4 P5 Read Fluorescence P4->P5 P6 Analyze Data (% Cross-Reactivity) P5->P6

Caption: ELISA workflow for assessing conjugate cross-reactivity.

G cluster_2 Protein Microarray Cross-Reactivity Workflow M1 Block Protein Microarray Slide M2 Incubate with Labeled Antibody Conjugate M1->M2 M3 Wash Slide M2->M3 M4 Scan Microarray M3->M4 M5 Identify Off-Target Hits M4->M5

Caption: Workflow for high-throughput cross-reactivity screening.

Conclusion

The selection of a fluorescent dye for bioconjugation extends beyond considerations of brightness and photostability. The chemical properties of the dye and the conjugation process itself can influence the specificity of the resulting conjugate. While Sulfo-Cyanine5.5 is a widely used and effective dye, this guide provides a framework for its objective comparison against popular alternatives like Alexa Fluor 647 and DyLight 650. By employing the detailed experimental protocols for conjugation and cross-reactivity assessment outlined herein, researchers can generate robust, comparative data. This data-driven approach will enable the selection of the most appropriate fluorescent conjugate for a given application, thereby enhancing the reliability and accuracy of experimental outcomes in research, diagnostics, and the development of targeted therapeutics. The potential for altered antibody structure and off-target binding is a critical consideration in experimental design.[1]

References

A Comparative Guide to Validating Sulfo-Cyanine5.5 Amine Conjugate Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the activity of biomolecules conjugated with Sulfo-cyanine5.5 amine. We offer a comparative analysis of essential validation techniques, supported by detailed experimental protocols and performance data, to ensure the integrity and functionality of the final conjugate.

Introduction to Sulfo-Cyanine5.5 Amine

Sulfo-Cyanine5.5 is a highly water-soluble, far-red fluorescent dye ideal for near-infrared (NIR) applications, including in vivo imaging.[1][2][3][4] Its key features include four sulfonate groups that confer high hydrophilicity, an outstanding extinction coefficient for bright fluorescence, and a primary aliphatic amine group.[1][2][4] This amine group is separated from the fluorophore by a linker, facilitating its covalent attachment to various electrophilic groups on biomolecules, such as activated esters (e.g., NHS esters) or carboxylic acids activated via EDC chemistry.[1][4][5]

The validation process is critical to confirm two primary outcomes:

  • Successful Covalent Conjugation: The dye is successfully and covalently attached to the target biomolecule.

  • Preservation of Functional Activity: Both the dye's fluorescence and the biomolecule's biological function (e.g., an antibody's binding affinity) are maintained post-conjugation.

Part 1: Physicochemical Validation of the Conjugate

The initial validation phase focuses on confirming the successful conjugation and characterizing the photophysical properties of the conjugate.

Spectroscopic Analysis

Spectroscopic analysis is the first step to verify the presence of the dye on the biomolecule. By measuring the absorbance and fluorescence spectra, you can confirm the successful labeling and assess the integrity of the dye's chromophore.

Experimental Protocol: Spectroscopic Characterization

  • Sample Preparation:

    • Dilute a small aliquot of the purified conjugate in a suitable buffer (e.g., PBS, pH 7.4) to a concentration that yields an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

    • Prepare solutions of the unconjugated biomolecule and free Sulfo-cyanine5.5 amine at known concentrations to serve as controls.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, scan the absorbance of the conjugate from 250 nm to 750 nm.

    • Identify the two characteristic absorbance peaks: one for the protein (around 280 nm) and one for the Sulfo-cyanine5.5 dye (around 673-675 nm).[3][4]

  • Fluorescence Measurement:

    • Using a spectrofluorometer, excite the conjugate at the dye's maximum absorption wavelength (~675 nm).

    • Measure the emission spectrum from approximately 680 nm to 800 nm.

    • The emission maximum should be observed around 691-694 nm.[3][4]

Quantification: Degree of Labeling (DOL)

The Degree of Labeling (DOL), or dye-to-protein ratio, is a critical quantitative metric. It defines how many dye molecules are attached to each biomolecule. An optimal DOL is crucial; too low a DOL results in a weak signal, while too high a DOL can lead to fluorescence quenching and altered biomolecule function.[6]

Experimental Protocol: Calculating DOL

  • Measure Absorbance: Following the protocol above, record the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the dye's absorbance maximum, ~675 nm (Aₘₐₓ).

  • Calculate Corrected Protein Absorbance: The dye contributes to the absorbance at 280 nm. This must be corrected for using a Correction Factor (CF), which is the ratio of the dye's absorbance at 280 nm to its absorbance at Aₘₐₓ. For Sulfo-cyanine5.5, this CF is approximately 0.09.[4]

    • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)

  • Calculate Molar Concentrations:

    • Molar Conc. of Protein = Corrected A₂₈₀ / (ε_protein × path length)

    • Molar Conc. of Dye = Aₘₐₓ / (ε_dye × path length)

      • ε_protein: Molar extinction coefficient of the biomolecule at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye: Molar extinction coefficient of Sulfo-cyanine5.5 at ~675 nm (~235,000 M⁻¹cm⁻¹).[4]

  • Calculate DOL:

    • DOL = Molar Conc. of Dye / Molar Conc. of Protein

Table 1: Comparison of Physicochemical Validation Methods

Validation Technique Parameter Measured Information Provided Pros Cons
UV-Vis Spectrophotometry Absorbance at 280 nm and ~675 nmConfirms dye presence; used for DOL calculation.Fast, simple, readily available equipment.Indirect; does not confirm covalent linkage or functionality.
Spectrofluorometry Fluorescence Emission SpectrumConfirms dye is fluorescent and its spectral properties are intact.Highly sensitive; confirms dye activity.Susceptible to quenching effects at high DOL.
Size-Exclusion Chromatography (SEC-HPLC) Elution ProfileSeparates conjugate from free dye; confirms successful purification.Provides information on purity and potential aggregation.Requires specialized equipment (HPLC).
Mass Spectrometry (MS) Mass of the ConjugateDirectly confirms covalent attachment and provides precise DOL.Highly accurate and definitive.Destructive to the sample; requires complex equipment and expertise.

Part 2: Functional Activity Validation

Confirming that the biomolecule retains its biological function after conjugation is arguably the most critical validation step. The appropriate assay depends entirely on the nature of the conjugated molecule.

G cluster_start Conjugation & Purification cluster_validation Validation Workflow start Sulfo-Cy5.5 Amine + Target Biomolecule conjugation Conjugation Reaction (e.g., EDC/NHS chemistry) start->conjugation purification Purification (e.g., SEC) conjugation->purification physchem Physicochemical Validation purification->physchem func Functional Validation physchem->func If successful spec Spectroscopy (Absorbance/Fluorescence) physchem->spec dol DOL Calculation physchem->dol ms Mass Spectrometry physchem->ms elisa Immunoassay (ELISA) func->elisa flow Flow Cytometry func->flow microscopy Cell Imaging func->microscopy final Validated Conjugate func->final If successful

Case Study: Antibody Conjugate Validation

For an antibody-dye conjugate, the primary function to validate is its specific binding to its target antigen.

Experimental Protocol: Direct ELISA

  • Antigen Coating: Coat a 96-well microplate with the target antigen (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Antibody Incubation: Add serial dilutions of both the Sulfo-Cy5.5-antibody conjugate and the unconjugated parent antibody (as a control) to the wells. Incubate for 1-2 hours.

  • Washing: Wash the plate thoroughly to remove any unbound antibody.

  • Detection:

    • For the Conjugate: Read the plate directly in a fluorescence plate reader (Excitation: ~675 nm, Emission: ~695 nm).

    • For the Control: Add a secondary HRP-conjugated antibody, followed by a substrate (like TMB), and read the absorbance on a standard plate reader.

  • Analysis: Compare the binding curves (fluorescence/absorbance vs. concentration) of the conjugate and the parent antibody. The conjugate should exhibit a similar binding affinity (EC₅₀ value) to the unconjugated antibody.

Table 2: Comparison of Functional Validation Assays for an Antibody Conjugate

Assay Principle Data Output Pros Cons
ELISA Measures binding to an immobilized antigen.Quantitative binding curve (EC₅₀).High-throughput, quantitative, well-established.Antigen is denatured/immobilized, which may not reflect native conditions.
Flow Cytometry Measures binding to antigens on the surface of cells.% of positive cells, Mean Fluorescence Intensity (MFI).Provides data on a single-cell level with native antigen conformation.Requires specific cell lines, more complex setup.
Immunofluorescence Microscopy Visualizes binding to antigens in fixed or live cells/tissues.Qualitative/semi-quantitative images of target localization.Provides spatial information on binding specificity.Lower throughput, quantification can be challenging.

Part 3: Comparison with Alternative Dyes

While Sulfo-cyanine5.5 is an excellent choice, other amine-reactive dyes exist in the far-red/NIR spectrum. The selection of a dye can be influenced by factors like photostability and non-specific binding characteristics.

// Node definitions dye_comp [label=" Amine-Reactive Dye Comparison | Property | Sulfo-Cy5.5 | Alexa Fluor™ 647 | DyLight™ 650", fillcolor="#4285F4", fontcolor="#FFFFFF"];

prop1 [label=" Excitation/Emission (nm) | ~675 / ~694 | ~650 / ~668 | ~652 / ~672", fillcolor="#F1F3F4", fontcolor="#202124"]; prop2 [label=" Key Advantage | High water solubility due to multiple sulfonate groups, reducing aggregation. | High photostability and brightness. | High fluorescence intensity and photostability.", fillcolor="#FFFFFF", fontcolor="#202124"]; prop3 [label=" Conjugation Chemistry | Primary Amine | NHS Ester (Amine-Reactive) | NHS Ester (Amine-Reactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; prop4 [label=" Considerations | Requires activation of target molecule's carboxyl group (if not using an activated ester version). | Generally considered the gold standard for photostability. | Excellent performance, often a cost-effective alternative.", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges to create the table structure dye_comp:s -> prop1:n [style=invis]; prop1:s -> prop2:n [style=invis]; prop2:s -> prop3:n [style=invis]; prop3:s -> prop4:n [style=invis]; } enddot Caption: Comparison of Sulfo-cyanine5.5 with alternative amine-reactive fluorescent dyes.

Summary

The validation of a Sulfo-cyanine5.5 amine conjugate is a multi-step process that requires both physicochemical and functional assessment. By systematically applying the protocols and comparative analyses outlined in this guide, researchers can confidently ensure the quality, purity, and biological activity of their fluorescently labeled biomolecules, leading to more reliable and reproducible experimental outcomes.

References

A Researcher's Guide to Near-Infrared Dyes: A Performance Comparison Featuring Sulfo-cyanine5.5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of near-infrared (NIR) fluorescence imaging, the selection of an appropriate fluorescent dye is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of Sulfo-cyanine5.5 with other commonly used NIR dyes, supported by experimental data and detailed protocols to aid in making informed decisions for your specific research needs.

The near-infrared window (700-1700 nm) offers significant advantages for in vivo and deep-tissue imaging, primarily due to reduced light scattering and lower autofluorescence from biological tissues compared to the visible spectrum. Sulfo-cyanine5.5, a water-soluble cyanine (B1664457) dye, has emerged as a popular choice for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1] This guide will delve into a comparative analysis of its performance against other prevalent NIR dyes such as Indocyanine Green (ICG), IRDye® 800CW, and various Alexa Fluor™ dyes.

Quantitative Performance Comparison of Near-Infrared Dyes

The efficacy of a fluorescent dye is determined by several key photophysical parameters. These include the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength), the quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and photostability (the dye's resistance to photodegradation upon light exposure). The following tables summarize the available quantitative data for Sulfo-cyanine5.5 and its alternatives.

Table 1: Spectral Properties of Selected Near-Infrared Dyes

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Source(s)
Sulfo-cyanine5.5 ~675~694~190,000 - 250,000High (not specified)[1][2]
Indocyanine Green (ICG) ~780~810~200,000Low (~0.01-0.02 in water)[3]
IRDye® 800CW ~774~789~240,000High[4]
Alexa Fluor™ 680 ~679~702~183,0000.36[2][5][6]
Alexa Fluor™ 750 ~749~775~270,0000.12[6]
Cy5 ~649~666~250,000~0.2[7]
Cy7 ~750~776~250,000-

Note: Spectral properties can vary depending on the solvent, pH, and conjugation to biomolecules. The quantum yield of Sulfo-cyanine5.5 is often described as "high" but a specific value is not consistently reported across sources.

Table 2: Photostability Comparison of Selected Near-Infrared Dyes

DyeRelative PhotostabilityCommentsSource(s)
Sulfo-cyanine5.5 HighGenerally considered to have excellent photostability.[1][1]
Indocyanine Green (ICG) LowKnown for its poor photostability and rapid photodegradation.[8]
IRDye® 800CW HighExhibits high photostability, making it suitable for long-term imaging.[4]
Alexa Fluor™ Dyes HighGenerally exhibit greater photostability compared to traditional cyanine dyes like Cy5.[9][10][9][10]
Cy5 ModerateLess photostable than Alexa Fluor™ 647.[10][10]

Key Performance Attributes of Sulfo-cyanine5.5

Sulfo-cyanine5.5 offers a compelling balance of properties for many research applications:

  • High Water Solubility: The presence of sulfo- groups enhances its hydrophilicity, making it ideal for labeling biomolecules in aqueous buffers without the need for organic co-solvents.[1][11]

  • Bright Fluorescence: It exhibits a high molar extinction coefficient and is reported to have a high quantum yield, resulting in bright fluorescent conjugates.[1]

  • Excellent Photostability: Compared to dyes like ICG, Sulfo-cyanine5.5 demonstrates superior resistance to photobleaching, allowing for longer imaging times and more robust signal detection.[1]

  • Versatile Bioconjugation: It is readily available with a variety of reactive groups (e.g., NHS ester, maleimide) for straightforward conjugation to proteins, antibodies, and other biomolecules.[12]

Experimental Protocols

To ensure reproducible and comparable results when evaluating fluorescent dyes, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Protocol for Determining Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of a test dye relative to a known standard.

Materials:

  • Test dye solution of unknown quantum yield.

  • Standard dye solution with a known quantum yield (e.g., ICG in DMSO).

  • High-purity solvent (e.g., phosphate-buffered saline, DMSO).

  • UV-Vis spectrophotometer.

  • Spectrofluorometer with a corrected emission spectrum.

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the test dye and the standard dye in the same solvent.

  • Prepare a Series of Dilutions: Create a series of dilutions for both the test and standard dyes with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.

  • Measure Fluorescence Emission: For each dilution, record the fluorescence emission spectrum using the spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the test and standard dyes, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the test sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Slope_sample and Slope_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively.

Protocol for Assessing Photostability

This protocol outlines a method for comparing the photostability of different NIR dyes.

Materials:

  • Solutions of the NIR dyes to be compared at the same concentration (e.g., 1 µM) in the same solvent.

  • A stable light source with a narrow excitation band (e.g., a laser or a filtered lamp).

  • A spectrofluorometer or a fluorescence microscope with a sensitive detector.

  • Quartz cuvettes or microscope slides.

Procedure:

  • Sample Preparation: Prepare solutions of each dye to be tested at an identical concentration.

  • Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of each sample before prolonged exposure to the excitation light.

  • Continuous Illumination: Expose the samples to a constant and controlled intensity of excitation light for a defined period.

  • Time-Lapse Fluorescence Measurement: Record the fluorescence intensity (F_t) at regular intervals during the illumination period.

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the initial intensity (F_t / F₀).

    • Plot the normalized fluorescence intensity as a function of illumination time.

    • The rate of fluorescence decay is indicative of the dye's photostability. A slower decay rate signifies higher photostability.

    • The photodegradation kinetics can often be fitted to an exponential decay model to determine the photobleaching rate constant.

Protocol for NHS Ester-Mediated Protein Labeling

This protocol provides a general procedure for conjugating an NHS ester-activated dye, such as Sulfo-cyanine5.5 NHS ester, to a protein (e.g., an antibody).

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-7.4).

  • Sulfo-cyanine5.5 NHS ester.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

  • Purification column (e.g., Sephadex G-25) for removing unconjugated dye.

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. The pH of the solution should be between 8.0 and 9.0 for optimal labeling.[13]

  • Prepare Dye Stock Solution: Dissolve the Sulfo-cyanine5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This should be done immediately before use.[14]

  • Conjugation Reaction:

    • Add the dye stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10:1 to 20:1 is often recommended.[15]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the dye-protein conjugate from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Elute with an appropriate buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

Visualizing Experimental Workflows and Concepts

To further clarify the processes involved in utilizing and characterizing NIR dyes, the following diagrams, generated using the DOT language, illustrate key workflows.

Experimental_Workflow_Quantum_Yield cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Standard Prepare Standard Dye Solution Dilutions_Std Create Serial Dilutions (Standard) Prep_Standard->Dilutions_Std Prep_Test Prepare Test Dye Solution Dilutions_Test Create Serial Dilutions (Test) Prep_Test->Dilutions_Test Measure_Abs Measure Absorbance (UV-Vis) Dilutions_Std->Measure_Abs Dilutions_Test->Measure_Abs Measure_Fluor Measure Fluorescence (Spectrofluorometer) Measure_Abs->Measure_Fluor Integrate_Fluor Integrate Fluorescence Intensity Measure_Fluor->Integrate_Fluor Plot_Data Plot Intensity vs. Absorbance Integrate_Fluor->Plot_Data Calculate_QY Calculate Quantum Yield Plot_Data->Calculate_QY

Caption: Workflow for determining relative fluorescence quantum yield.

Experimental_Workflow_Photostability cluster_prep Preparation cluster_measurement Measurement & Illumination cluster_analysis Analysis Prep_Samples Prepare Dye Solutions (Equal Concentration) Initial_Fluor Measure Initial Fluorescence (F₀) Prep_Samples->Initial_Fluor Continuous_Illumination Continuous Light Exposure Initial_Fluor->Continuous_Illumination Time_Lapse_Fluor Measure Fluorescence Over Time (F_t) Continuous_Illumination->Time_Lapse_Fluor Normalize_Intensity Normalize Intensity (F_t / F₀) Time_Lapse_Fluor->Normalize_Intensity Plot_Decay Plot Normalized Intensity vs. Time Normalize_Intensity->Plot_Decay Determine_Kinetics Determine Photodegradation Rate Plot_Decay->Determine_Kinetics

Caption: Workflow for assessing and comparing dye photostability.

Bioconjugation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Sol Protein Solution (pH 8.0-9.0) Mix Mix Dye and Protein Protein_Sol->Mix Dye_Sol Sulfo-cyanine5.5 NHS Ester in DMSO/DMF Dye_Sol->Mix Incubate Incubate (1-2h, RT, Dark) Mix->Incubate SEC_Column Size-Exclusion Chromatography Incubate->SEC_Column Collect_Fractions Collect Labeled Protein Fraction SEC_Column->Collect_Fractions Characterize Determine Degree of Labeling (DOL) Collect_Fractions->Characterize

Caption: General workflow for NHS ester-mediated protein labeling.

Signaling_Pathway_Concept Ligand NIR Dye-Labeled Ligand Receptor Cell Surface Receptor Ligand->Receptor Binding Imaging Fluorescence Imaging Ligand->Imaging Enables Visualization Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Gene Expression) Signaling_Cascade->Cellular_Response

Caption: Conceptual diagram of a signaling pathway using a NIR dye-labeled ligand.

Conclusion

Sulfo-cyanine5.5 stands as a robust and versatile near-infrared dye with a favorable combination of high water solubility, brightness, and photostability. While alternatives like IRDye® 800CW and certain Alexa Fluor™ dyes may offer advantages in specific contexts, particularly for in vivo imaging at longer wavelengths or when supreme photostability is required, Sulfo-cyanine5.5 remains a highly competitive and cost-effective choice for a broad range of fluorescence-based applications. The selection of the optimal NIR dye will ultimately depend on the specific requirements of the experiment, including the imaging modality, the biological target, and the desired signal-to-noise ratio. The data and protocols provided in this guide aim to equip researchers with the necessary information to make a well-informed decision.

References

Validating the degree of labeling for Sulfo-cyanine5.5 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Validating Sulfo-Cyanine5.5 Conjugates

For researchers, scientists, and drug development professionals, the precise characterization of fluorescently labeled biomolecules is paramount for reproducible and reliable results. Sulfo-Cyanine5.5 (Sulfo-Cy5.5), a water-soluble, far-red emitting fluorophore, is a popular choice for labeling proteins, particularly antibodies, due to its high extinction coefficient and emission spectrum that minimizes background autofluorescence from biological samples.[1][2][3]

A critical parameter in characterizing these conjugates is the Degree of Labeling (DOL), which defines the average number of dye molecules covalently bound to a single protein molecule.[4] Both under-labeling and over-labeling can be detrimental; the former leads to weak signals, while the latter can cause fluorescence quenching and potentially interfere with the biomolecule's function.[2][5] This guide provides a comprehensive comparison and detailed protocols for validating the DOL of Sulfo-Cy5.5 conjugates.

Determining the Degree of Labeling by UV-Vis Spectrophotometry

The most common method for determining the DOL is UV-Vis spectrophotometry.[4] This technique relies on the Beer-Lambert law to calculate the concentration of the protein and the dye in the purified conjugate solution. Measurements are taken at two key wavelengths: 280 nm (the maximum absorbance for most proteins) and the maximum absorbance of the specific dye (e.g., ~673 nm for Sulfo-Cy5.5).[1][2]

A crucial step in this calculation is correcting for the dye's absorbance at 280 nm. Failing to account for this would lead to an overestimation of the protein concentration.[2]

The formula for calculating the DOL is:

DOL = ( Amax × εprotein ) / ( [A280 - (Amax × CF280)] × εdye )

Where:

  • Amax is the absorbance of the conjugate at the dye's maximum absorption wavelength.

  • A280 is the absorbance of the conjugate at 280 nm.

  • εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).[6]

  • εdye is the molar extinction coefficient of the dye at its λmax.

  • CF280 is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at λmax.

Experimental Workflow for DOL Validation

The overall process involves labeling the protein, purifying the conjugate to remove any free, unconjugated dye, and then performing the spectrophotometric analysis.[2][6]

G cluster_prep Preparation cluster_reaction Reaction & Purification cluster_analysis Analysis Prot_Prep 1. Protein Preparation (Buffer Exchange, pH 8.3-8.5) Conjugation 3. Conjugation Reaction (e.g., 1 hr at Room Temp) Prot_Prep->Conjugation Dye_Prep 2. Dye Reconstitution (Anhydrous DMSO) Dye_Prep->Conjugation Purification 4. Purification (Spin Desalting Column) Conjugation->Purification Measurement 5. Absorbance Measurement (Scan at 280nm & Dye λmax) Purification->Measurement Calculation 6. DOL Calculation (Apply Correction Factor) Measurement->Calculation Result Validated Conjugate Calculation->Result

Workflow for validating the Degree of Labeling (DOL).

Experimental Protocol: IgG Labeling with Sulfo-Cy5.5 NHS Ester

This protocol provides a guideline for labeling Immunoglobulin G (IgG) with a Sulfo-Cy5.5 N-hydroxysuccinimide (NHS) ester, a common reactive group for targeting primary amines on proteins.[7][8]

Materials:

  • IgG solution (2-10 mg/mL in amine-free buffer, e.g., PBS).[5]

  • Sulfo-Cy5.5 NHS ester.

  • Anhydrous DMSO.

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.[7]

  • Purification: Spin desalting columns (e.g., Sephadex G-25).[5]

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). If preservatives like sodium azide (B81097) or buffers containing primary amines (e.g., Tris) are present, they must be removed via dialysis or buffer exchange.[5][9] The recommended protein concentration is between 2-10 mg/mL for optimal labeling.[5] Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.[7]

  • Dye Preparation: Immediately before use, dissolve the Sulfo-Cy5.5 NHS ester in anhydrous DMSO to create a 10 mM stock solution.[5]

  • Conjugation Reaction: Add the dye stock solution to the antibody solution. A starting molar ratio of 10:1 (dye:protein) is often recommended.[5][10] The optimal ratio can vary, so testing ratios from 5:1 to 20:1 may be necessary.[5] Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[5]

  • Purification: Remove the unreacted, free dye from the conjugate solution. A spin desalting column is a common and effective method for this separation.[5][11]

  • Spectrophotometry: Measure the absorbance of the purified conjugate at 280 nm and at the λmax for Sulfo-Cy5.5 (~673 nm).

  • DOL Calculation: Use the formula provided above with the specific parameters for your protein and Sulfo-Cy5.5 to determine the DOL. An optimal DOL for most antibodies is typically between 2 and 10.[5][10]

Comparison with Alternative Dyes

While Sulfo-Cy5.5 is an excellent choice, other fluorescent dyes are available for bioconjugation. The selection often depends on the specific application, required brightness, photostability, and available laser lines. Alternatives include other cyanine (B1664457) dyes (like Cy5) and Alexa Fluor dyes (like Alexa Fluor 647).[12][13][]

ParameterSulfo-Cyanine5.5Sulfo-Cyanine5Alexa Fluor 647
Excitation Max (nm) ~673~651~650
Emission Max (nm) ~691~666~668
Molar Extinction (ε) ~235,000 M⁻¹cm⁻¹[1]~250,000 M⁻¹cm⁻¹[15]~270,000 M⁻¹cm⁻¹[6]
Correction Factor (CF280) ~0.11[1]~0.03 - 0.04[15]~0.03
Key Features High water solubility, far-red emission.[1][16]Widely used red fluorophore, good photostability.[15]Exceptionally bright and photostable, less self-quenching at high DOLs.[13]

Note: Values can vary slightly between manufacturers. Always refer to the vendor's datasheet for the most accurate information.

Studies have shown that while spectrally similar to Cy5, Alexa Fluor 647 conjugates can be significantly more fluorescent and resistant to photobleaching, especially at higher degrees of labeling.[13] The choice of dye can also impact the binding affinity of the conjugated protein.[12]

Application Context: Receptor Binding Assay

A common application for a Sulfo-Cy5.5 labeled antibody is in cell imaging or flow cytometry to detect a specific cell surface receptor. The validated conjugate allows for quantitative analysis of receptor expression.

G cluster_binding Cell Surface Interaction cluster_signaling Intracellular Signaling Ab Sulfo-Cy5.5 Antibody Conjugate Receptor Target Receptor Ab->Receptor Binding Detection Fluorescence Detection Ab->Detection Excitation/ Emission Cascade Signaling Cascade Receptor->Cascade Activation Membrane Cell Membrane Response Cellular Response (e.g., Proliferation) Cascade->Response

Tracking a cell receptor with a labeled antibody.

References

A Head-to-Head Comparison: Sulfo-Cyanine5.5 Amine versus Other Cyanine Dames for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a multitude of applications, from immunoassays and fluorescence microscopy to in vivo imaging. The choice of fluorescent dye is a critical determinant of experimental success, directly impacting sensitivity, specificity, and the reliability of the obtained data. Among the vast arsenal (B13267) of fluorescent probes, cyanine (B1664457) dyes have emerged as a popular choice due to their high extinction coefficients, excellent photostability, and tunable fluorescence spectra.

This guide provides an in-depth, objective comparison of Sulfo-cyanine5.5 (Sulfo-Cy5.5) amine with other commonly used amine-reactive cyanine dyes. We will delve into their key performance characteristics, supported by experimental data, to empower you to make an informed decision for your specific protein labeling needs.

Key Performance Characteristics: A Comparative Overview

The performance of a cyanine dye in protein labeling is dictated by several key factors, including its spectral properties, water solubility, labeling efficiency, and the stability of the resulting conjugate. Sulfo-cyanine dyes, such as Sulfo-Cy5.5 amine, are characterized by the presence of one or more sulfonate groups. This modification significantly enhances their water solubility, a crucial advantage when working with sensitive proteins that may be denatured by the organic co-solvents often required for non-sulfonated cyanine dyes.[1][] This increased hydrophilicity also minimizes the tendency of the dye molecules to aggregate, which can lead to fluorescence quenching and reduced labeling efficiency.[1]

Spectral Properties

The selection of a fluorescent dye is fundamentally guided by its excitation and emission spectra, which must be compatible with the available instrumentation. The following table summarizes the key spectral properties of Sulfo-Cy5.5 amine and other relevant amine-reactive cyanine dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Sulfo-Cy5.5 amine ~675~694~250,000~0.20
Cy5.5 amine ~675~694~250,000~0.20
Sulfo-Cy5 amine ~646~662~250,000~0.27
Cy5 amine ~649~670~250,000~0.27
Sulfo-Cy3 amine ~550~570~150,000~0.15
Cy3 amine ~550~570~150,000~0.15
Sulfo-Cy7 amine ~750~773~250,000~0.12
Cy7 amine ~750~773~250,000~0.12

Note: Values are approximate and can vary slightly depending on the solvent and conjugation state. Data compiled from multiple sources.

Impact of Sulfonation on Performance

The primary distinction between "Sulfo-" and conventional cyanine dyes lies in their water solubility. This seemingly simple difference has profound implications for protein labeling experiments.

FeatureSulfo-Cyanine DyesNon-Sulfonated Cyanine Dyes
Water Solubility HighLow
Requirement for Organic Co-solvents NoYes (e.g., DMSO, DMF)
Protein Stability Better preservation of protein structure and function, especially for sensitive proteins.Risk of protein denaturation or precipitation due to organic solvents.
Dye Aggregation Reduced tendency to aggregate, leading to more consistent labeling and less fluorescence quenching.[1]Prone to aggregation in aqueous solutions, which can lead to inaccurate quantification and reduced fluorescence.
Ease of Purification Unreacted dye is easily removed by standard aqueous-based methods like dialysis and gel filtration.Removal of unreacted dye can be more challenging due to its hydrophobicity.

Experimental Protocols

To provide a framework for objective comparison, we present detailed methodologies for key experiments in protein labeling.

General Protein Labeling with Amine-Reactive Cyanine Dyes

This protocol outlines the fundamental steps for conjugating an amine-reactive cyanine dye to a protein.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization p1 Dissolve Protein in Amine-Free Buffer (e.g., PBS, pH 7.4-8.5) r1 Add Dye Solution to Protein Solution p1->r1 p2 Dissolve Amine-Reactive Cyanine Dye in Anhydrous DMSO or DMF (for non-sulfonated dyes) or directly in buffer (for sulfonated dyes) p2->r1 r2 Incubate for 1 hour at Room Temperature, Protected from Light r1->r2 pu1 Remove Unconjugated Dye via Size-Exclusion Chromatography (e.g., Sephadex G-25) or Dialysis r2->pu1 c1 Determine Degree of Labeling (DOL) by UV-Vis Spectrophotometry pu1->c1 c2 Assess Functional Activity of Labeled Protein (if applicable) c1->c2

General workflow for protein labeling with amine-reactive cyanine dyes.

Materials:

  • Protein of interest (in an amine-free buffer like PBS)

  • Amine-reactive cyanine dye (e.g., Sulfo-Cy5.5 amine, Cy5 NHS ester)

  • Anhydrous DMSO or DMF (for non-sulfonated dyes)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

  • Spectrophotometer

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris will compete with the protein for reaction with the dye.

  • Dye Preparation:

    • For non-sulfonated dyes , dissolve the dye in a small amount of anhydrous DMSO or DMF to create a stock solution (typically 10 mg/mL).

    • For sulfonated dyes , the dye can often be dissolved directly in the reaction buffer.

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.0-9.0 using the reaction buffer.

    • Add the dye solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 5:1 to 20:1.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or by dialysis against an appropriate buffer.

  • Characterization:

    • Determine the Degree of Labeling (DOL) using the protocol below.

Determining the Degree of Labeling (DOL)

The DOL is a critical parameter that represents the average number of dye molecules conjugated to a single protein molecule. An optimal DOL is crucial for maximizing fluorescence signal without causing self-quenching or impairing protein function.[3][4][5]

G A Measure Absorbance of Conjugate at 280 nm (A280) and Dye's λmax (Amax) B Calculate Protein Concentration: [Protein] (M) = (A280 - (Amax × CF)) / ε_protein A->B C Calculate Dye Concentration: [Dye] (M) = Amax / ε_dye A->C D Calculate DOL: DOL = [Dye] / [Protein] B->D C->D

Logical flow for calculating the Degree of Labeling (DOL).

Procedure:

  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).

  • Calculate the concentration of the protein using the following formula: [Protein] (M) = (A₂₈₀ - (A_max × CF)) / ε_protein

    • CF is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye: [Dye] (M) = A_max / ε_dye

    • ε_dye is the molar extinction coefficient of the dye at its λ_max.

  • Calculate the DOL: DOL = [Dye] (M) / [Protein] (M)

Performance Comparison in Key Applications

The choice between Sulfo-Cy5.5 amine and other cyanine dyes often depends on the specific experimental context.

Labeling of Sensitive Proteins

For proteins that are prone to denaturation or precipitation in the presence of organic solvents, Sulfo-Cy5.5 amine and other sulfonated cyanine dyes are the superior choice. Their high water solubility allows for labeling reactions to be performed in entirely aqueous environments, thus preserving the native conformation and function of the protein.[1]

In Vivo Imaging

In near-infrared (NIR) in vivo imaging, dyes with excitation and emission wavelengths above 650 nm, such as Cy5.5 and Cy7, are preferred due to reduced tissue autofluorescence and deeper tissue penetration. The high water solubility and reduced aggregation of Sulfo-Cy5.5 amine contribute to a better biodistribution and lower non-specific background signal in vivo compared to its non-sulfonated counterpart.

Fluorescence Quenching and Brightness

A critical consideration in protein labeling is the potential for fluorescence quenching, where the fluorescence intensity of the dye is reduced upon conjugation. This can be particularly pronounced at high degrees of labeling. Studies have shown that Cy5 and Cy7 dyes are more susceptible to mutual quenching upon conjugation to proteins compared to Cy3.[6][7] While direct comparative data for Sulfo-Cy5.5 amine is limited, the reduced aggregation tendency of sulfonated dyes generally leads to brighter conjugates.[1]

Conclusion

The selection of an amine-reactive cyanine dye for protein labeling is a multifaceted decision that requires careful consideration of the specific protein, the intended application, and the available instrumentation.

Sulfo-Cyanine5.5 amine stands out as a robust and versatile choice, particularly for applications involving sensitive proteins or in vivo imaging. Its key advantages lie in its high water solubility, which eliminates the need for potentially denaturing organic co-solvents and simplifies purification. This leads to more reliable and reproducible labeling with a lower risk of protein inactivation and dye aggregation.

While non-sulfonated cyanine dyes can be effective for robust proteins and when cost is a primary concern, the superior performance and ease of use of sulfonated dyes like Sulfo-Cy5.5 amine often justify their selection for demanding applications in research and drug development. Ultimately, empirical testing is recommended to determine the optimal dye and labeling conditions for each specific experimental system.

References

A Comparative Guide to Sulfo-Cyanine5.5: Brightness and Photostability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence-based methodologies, the choice of a fluorophore is a critical determinant of experimental success. This guide provides a detailed comparison of Sulfo-cyanine5.5 with other common near-infrared (NIR) dyes, focusing on the key performance metrics of brightness and photostability. The information presented is supported by experimental data and detailed protocols to aid in the selection of the optimal dye for your specific research needs.

Brightness: A Quantitative Comparison

The brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient quantifies the efficiency of light absorption at a specific wavelength, while the quantum yield measures the efficiency of converting absorbed photons into emitted fluorescence.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)
Sulfo-Cyanine5.5 ~675 - 678~694 - 706~250,000~0.18 - 0.21~45,000 - 52,500
Cy5 ~646 - 649~662 - 670~250,000~0.20 - 0.27~50,000 - 67,500
Alexa Fluor 647 ~650 - 652~665 - 672~239,000 - 270,000~0.33~78,870 - 89,100
DyLight 649 ~654~673~250,000N/AN/A
Cy5.5 ~675~694~250,000~0.23~57,500

Note: Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. Higher values indicate a brighter fluorophore. Values for quantum yield can vary depending on the solvent and conjugation state.

Photostability: Resistance to Photobleaching

DyeRelative Photostability
Sulfo-Cyanine5.5 Generally considered to have good photostability for a cyanine (B1664457) dye.[3][]
Cy5 Less photostable than Alexa Fluor 647.[2]
Alexa Fluor 647 Significantly more photostable than Cy5.[1][2]
DyLight 649 Generally marketed as having superior photostability to traditional cyanine dyes.
Cy5.5 Prone to photobleaching, similar to other cyanine dyes.

Experimental Protocols

To ensure standardized and reproducible comparisons of fluorescent dyes, the following experimental protocols are provided.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is determined by comparing the fluorescence intensity of the test sample to a standard with a known quantum yield and similar spectral properties.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent

  • Quantum yield standard (e.g., Cresyl Violet in methanol, Φ = 0.54)

  • Test dye solution

Procedure:

  • Prepare a series of dilutions of both the standard and the test dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer and record the absorbance at the chosen excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the test sample.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test dye.

  • Calculate the quantum yield of the test sample (Φ_sample) using the following equation:

    Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

    Where:

    • Φ_standard is the quantum yield of the standard.

    • Slope_sample and Slope_standard are the slopes of the linear fits from the plots of integrated fluorescence intensity vs. absorbance.

    • η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively (if different).

Assessment of Photostability

This protocol outlines a method for comparing the photobleaching rates of different fluorescent dyes.

Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a digital camera.

  • Solutions of the fluorescent dyes to be compared at the same concentration.

  • Microscope slides and coverslips.

Procedure:

  • Prepare samples by placing a small volume of each dye solution between a microscope slide and a coverslip.

  • Place the sample on the microscope stage and focus on the field of view.

  • Set the microscope parameters (e.g., light source intensity, exposure time, camera gain) and keep them constant for all samples.

  • Acquire an initial image (time = 0).

  • Continuously illuminate the sample with the excitation light.

  • Acquire images at regular time intervals (e.g., every 10 seconds) for a set duration (e.g., 5-10 minutes).

  • Analyze the images by measuring the mean fluorescence intensity of a region of interest at each time point.

  • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

  • Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is indicative of the photostability of the dye. A slower decay rate signifies higher photostability.

Visualizing Experimental Workflows

Antibody Conjugation with Sulfo-Cyanine5.5 NHS Ester

The following diagram illustrates the general workflow for labeling an antibody with an amine-reactive Sulfo-Cyanine5.5 N-hydroxysuccinimide (NHS) ester.

Antibody_Conjugation Workflow for Antibody Conjugation with Sulfo-Cyanine5.5 NHS Ester cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization cluster_storage Storage Antibody_Prep Prepare Antibody Solution (e.g., in PBS, pH 7.2-7.4) Mix Mix Antibody and Dye Solutions (Control Dye:Protein Ratio) Antibody_Prep->Mix Dye_Prep Prepare Sulfo-Cy5.5 NHS Ester Stock Solution (e.g., in DMSO) Dye_Prep->Mix Incubate Incubate at Room Temperature (e.g., 1 hour, protected from light) Mix->Incubate Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Incubate->Purify Characterize Characterize Conjugate (Degree of Labeling, Concentration) Purify->Characterize Store Store Conjugate (e.g., at 4°C or -20°C) Characterize->Store

Caption: General workflow for protein labeling with amine-reactive dyes.

In Vivo Tumor Imaging with HER2-Targeted Sulfo-Cyanine5.5 Probe

This diagram outlines a typical workflow for in vivo imaging of HER2-positive tumors using an antibody conjugated to Sulfo-Cyanine5.5.

Tumor_Imaging_Workflow Workflow for HER2-Targeted Tumor Imaging cluster_model Animal Model Preparation cluster_probe Probe Administration cluster_imaging In Vivo Imaging cluster_analysis Data Analysis cluster_exvivo Ex Vivo Validation Tumor_Implantation Implant HER2-positive Tumor Cells in Mice Tumor_Growth Allow Tumors to Grow to Desired Size Tumor_Implantation->Tumor_Growth Probe_Injection Inject Sulfo-Cy5.5-labeled anti-HER2 Antibody (i.v.) Tumor_Growth->Probe_Injection Image_Acquisition Acquire Fluorescence Images at Various Time Points Probe_Injection->Image_Acquisition ROI_Analysis Region of Interest (ROI) Analysis on Tumor and Control Tissues Image_Acquisition->ROI_Analysis Organ_Harvest Harvest Tumors and Organs Image_Acquisition->Organ_Harvest Quantification Quantify Tumor-to-Background Ratio ROI_Analysis->Quantification ExVivo_Imaging Image Organs Ex Vivo to Confirm Probe Distribution Organ_Harvest->ExVivo_Imaging

Caption: A typical workflow for in vivo tumor imaging.

References

Evaluating the Purity of Sulfo-Cyanine5.5 Amine Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of fluorescently labeled biomolecules is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of Sulfo-cyanine5.5 amine conjugates with two popular alternatives, Alexa Fluor 647 and DyLight 650. We present supporting experimental data and detailed protocols for evaluating the purity of these conjugates, ensuring you can make an informed decision for your specific application.

Performance Comparison of Near-Infrared (NIR) Dyes

The choice of a fluorescent dye can significantly impact the outcome of an experiment. Factors such as brightness, photostability, and the efficiency of conjugation are critical. Below is a summary of the key performance characteristics of Sulfo-cyanine5.5, Alexa Fluor 647, and DyLight 650.

PropertySulfo-cyanine5.5Alexa Fluor 647DyLight 650Reference
Excitation Max (nm) ~675~650~652[1][2][3]
Emission Max (nm) ~694~665~672[1][2][3]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~235,000~240,000~250,000[1][3][]
Quantum Yield (Φ) ~0.28 (for sulfo-Cy5)~0.33High[5][]
Photostability GoodExcellentExcellent[7][8]
pH Sensitivity Stable over a wide rangeHighly stable (pH 4-10)Highly stable (pH 4-9)[7]
Common Reactive Form Amine, NHS ester, etc.Amine, NHS ester, etc.Amine, NHS ester, etc.[7][9]

Note: The quantum yield of conjugated dyes can be influenced by the degree of labeling and the local environment. Alexa Fluor 647 and DyLight dyes are generally reported to be brighter and more photostable than traditional cyanine (B1664457) dyes like Cy5, which is structurally similar to Sulfo-cyanine5.5.[7][8]

Experimental Protocols for Purity Evaluation

The purity of a dye conjugate is primarily assessed by determining the Degree of Labeling (DOL) and quantifying the amount of unconjugated (free) dye. Advanced analytical techniques like HPLC and Mass Spectrometry provide a more detailed characterization of the conjugate population.

Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry

This is the most common method to determine the molar ratio of dye to protein in the conjugate.

Principle: The concentration of the protein and the dye in the purified conjugate solution are determined by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~675 nm for Sulfo-cyanine5.5). A correction factor is applied to the absorbance at 280 nm to account for the dye's absorbance at this wavelength.

Protocol:

  • Purify the Conjugate: Remove all unconjugated dye from the labeling reaction mixture. Size-exclusion chromatography (e.g., using a Sephadex G-25 column) is a common and effective method.

  • Measure Absorbance:

    • Record the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and the absorbance maximum of the dye (A_max).

    • Use the purification buffer as a blank.

  • Calculate the Molar Concentration of the Dye:

    • [Dye] (M) = A_max / (ε_dye × path length)

    • Where ε_dye is the molar extinction coefficient of the dye at its A_max.

  • Calculate the Molar Concentration of the Protein:

    • [Protein] (M) = (A₂₈₀ - (A_max × CF₂₈₀)) / (ε_protein × path length)

    • Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A_max for the free dye).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling (DOL):

    • DOL = [Dye] / [Protein]

Correction Factors (CF₂₈₀) for Common Dyes:

DyeCF₂₈₀
Sulfo-cyanine5.5~0.11
Alexa Fluor 647~0.03
DyLight 650~0.05

DOL_Workflow start Labeling Reaction Mixture purification Purification (e.g., SEC) start->purification spectrophotometry UV-Vis Spectrophotometry (Measure A280 & Amax) purification->spectrophotometry calculation DOL Calculation spectrophotometry->calculation end Purity Assessment calculation->end

Caption: General workflow for HPLC-based purity analysis.

Characterization by MALDI-TOF Mass Spectrometry

Principle: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry can determine the molecular weight of the intact conjugate. This allows for the direct determination of the number of dye molecules attached to the protein.

Protocol:

  • Sample Preparation:

    • Mix the purified conjugate sample (typically 1-10 pmol/µL) with a suitable matrix solution (e.g., sinapinic acid for proteins >10 kDa).

    • Spot the mixture onto a MALDI target plate and allow it to dry.

  • Data Acquisition:

    • Analyze the sample in a MALDI-TOF mass spectrometer in linear mode for large molecules.

    • Acquire a mass spectrum of the unconjugated protein as a reference.

  • Data Analysis:

    • The mass spectrum of the conjugate will show a series of peaks, each corresponding to the protein with a different number of dye molecules attached.

    • The mass difference between the peaks corresponds to the mass of the dye.

    • The distribution of the peaks provides information on the heterogeneity of the labeling.

MALDI-TOF MS Analysis Logic

MALDI_Logic unconjugated Unconjugated Protein (Mass = M) ms MALDI-TOF MS unconjugated->ms conjugated Conjugated Protein (Mass = M + n*Dye) conjugated->ms spectrum Mass Spectrum (Peak Distribution) ms->spectrum

Caption: Logical flow of MALDI-TOF MS for conjugate analysis.

Conclusion

The evaluation of purity is a critical step in the characterization of fluorescent dye conjugates. While Sulfo-cyanine5.5 is a reliable NIR dye, alternatives like Alexa Fluor 647 and DyLight 650 often offer enhanced brightness and photostability, which can be advantageous for demanding applications. [7][8]The choice of dye should be guided by the specific experimental requirements, including the sensitivity needed and the imaging conditions. By employing the detailed protocols for DOL determination, HPLC analysis, and MALDI-TOF MS outlined in this guide, researchers can confidently assess the purity of their conjugates and ensure the generation of high-quality, reproducible data.

References

Safety Operating Guide

Proper Disposal of Sulfo-cyanine5.5 Amine Potassium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of Sulfo-cyanine5.5 amine potassium salt, a fluorescent dye commonly used in various research applications. Adherence to these procedures is vital to minimize environmental impact and ensure a safe laboratory environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound salt with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for any tears or punctures before use.

  • Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.

Ensure adequate ventilation in the work area to minimize the potential for inhalation of any dust or aerosols.

II. Disposal Protocol

The recommended procedure for the disposal of this compound salt is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.

Step 1: Waste Segregation and Collection

  • All waste containing this compound salt, including unused product, contaminated solutions, and materials used for cleaning spills (e.g., absorbent pads, wipes), must be collected in a designated and clearly labeled hazardous waste container.

  • The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent leaks or spills.

  • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound salt," and any other identifiers required by your institution's environmental health and safety (EHS) department.

Step 2: Storage of Chemical Waste

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a secure, well-ventilated area, away from general laboratory traffic and incompatible chemicals.

  • Ensure the storage area is cool and dry.

Step 3: Arranging for Professional Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the collected waste.

  • Provide the waste disposal company with accurate information about the contents of the container.

  • Follow all institutional and local regulations regarding the scheduling and documentation of hazardous waste disposal.

The following diagram illustrates the procedural workflow for the proper disposal of this compound salt.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Interim Storage cluster_3 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Collect all Sulfo-cyanine5.5 waste in a designated container A->B Start C Label container with 'Hazardous Waste' and chemical name B->C D Store sealed container in a designated Satellite Accumulation Area (SAA) C->D E Contact EHS or licensed waste disposal contractor D->E F Arrange for professional pickup and disposal E->F End

Caption: Workflow for the proper disposal of this compound salt.

III. Quantitative Data Summary

At present, there is no specific quantitative data available from safety data sheets regarding disposal concentration limits for this compound salt. The general guideline is to treat all concentrations of this dye as hazardous waste.

ParameterValueSource
Disposal Concentration Limit in WaterNot EstablishedGeneral Laboratory Guidelines
Recommended pH for DisposalNot Applicable (Treat as Hazardous Waste)General Laboratory Guidelines

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date information. Local, state, and federal regulations regarding hazardous waste disposal must be followed.

Essential Safety and Operational Guide for Handling Sulfo-cyanine5.5 amine potassium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling Sulfo-cyanine5.5 amine potassium. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Chemical Identity:

  • Name: this compound

  • Synonyms: Sulfo-Cy5.5 amine potassium

  • Properties: A water-soluble, amine-containing, far-red fluorescent dye.[1][2][3] It is typically a dark blue solid.[4] The amine group is reactive towards electrophiles.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the required PPE for various laboratory tasks involving this compound.

Task Eye and Face Protection Skin Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Chemical splash goggles meeting ANSI Z.87.1 standards. A face shield is recommended.[5][6]100% cotton or flame-resistant lab coat.[5] Chemical-resistant gloves (e.g., nitrile).[5] Closed-toe shoes and long pants.[5]Work within a certified chemical fume hood to prevent inhalation of dust particles.[5] If a fume hood is not available, a NIOSH-approved respirator for particulates is required.[6]
Dissolving and Solution Handling Chemical splash goggles meeting ANSI Z.87.1 standards.[5][6]100% cotton or flame-resistant lab coat.[5] Chemical-resistant gloves (e.g., nitrile).[5] Closed-toe shoes and long pants.[5]All work should be conducted in a certified chemical fume hood to avoid inhalation of aerosols.[5]
Labeling Reactions and Purification Chemical splash goggles meeting ANSI Z.87.1 standards. A face shield should be worn if there is a splash hazard.[5][6]100% cotton or flame-resistant lab coat.[5] Chemical-resistant gloves (e.g., nitrile).[5] Closed-toe shoes and long pants.[5]Operations should be performed within a certified chemical fume hood.[5]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound, from receipt to disposal.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dark, and dry place at -20°C for long-term storage.[2][4]

  • Transportation can be at room temperature for up to 3 weeks.[2]

  • Ensure the container is tightly sealed and stored away from incompatible materials such as strong oxidizing agents.[5]

Preparation and Handling
  • Engineering Controls: All work with this compound, especially with the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in the table above.

  • Weighing: To avoid creating dust, handle the solid powder carefully within the fume hood. Use a dedicated spatula and weighing paper.

  • Dissolving: Sulfo-cyanine5.5 amine is water-soluble.[2][3] It is also soluble in DMF and DMSO.[4] When preparing solutions, add the solvent to the solid slowly to avoid splashing.

Experimental Use
  • The primary aliphatic amine group can be coupled with various electrophiles, such as activated esters.[1][2]

  • Avoid using amine-containing buffers (e.g., Tris) in labeling reactions, as they will compete for the reactive sites.[7]

  • Use appropriate reaction vessels and ensure they are properly labeled.

Decontamination
  • Wipe down all surfaces that may have come into contact with the chemical using an appropriate cleaning agent.

  • Decontaminate all equipment used during the experiment.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Do not mix cyanine (B1664457) dye waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

  • Waste Collection:

    • Solid Waste: Collect unused this compound powder and any contaminated consumables (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Collect all solutions containing the dye in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards.

  • Storage: Store hazardous waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.[5]

  • Disposal: All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program.[5][8] Do not pour down the drain. [8][9]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal receive Receive & Inspect store Store at -20°C receive->store ppe Don PPE store->ppe setup Setup in Fume Hood ppe->setup weigh Weigh Solid setup->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react purify Purify Product react->purify decontaminate Decontaminate Surfaces purify->decontaminate segregate_waste Segregate Waste decontaminate->segregate_waste dispose Dispose via EHS segregate_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

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